molecular formula C26H33F3N4NaO7+ B15614089 FK706 CAS No. 144055-55-0

FK706

Cat. No.: B15614089
CAS No.: 144055-55-0
M. Wt: 593.5 g/mol
InChI Key: DNTYCMNNMGACPR-JSAITXCESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

CAS No.

144055-55-0

Molecular Formula

C26H33F3N4NaO7+

Molecular Weight

593.5 g/mol

IUPAC Name

sodium 2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid

InChI

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/t17-,19?,20-;/m0./s1

InChI Key

DNTYCMNNMGACPR-JSAITXCESA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of FK706: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK706 is a potent, synthetic, and water-soluble small molecule that acts as a competitive and slow-binding inhibitor of human neutrophil elastase (HNE).[1][2] With a high degree of selectivity for neutrophil elastase over other serine proteases, this compound has demonstrated significant anti-inflammatory properties in preclinical models.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory kinetics, selectivity profile, and effects on downstream inflammatory signaling pathways. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for clarity.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, activated neutrophils release elastase, which plays a crucial role in the degradation of extracellular matrix proteins and bacterial components. However, excessive or unregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1] Consequently, the inhibition of neutrophil elastase presents a promising therapeutic strategy for these conditions. This compound has emerged as a lead compound in this area, exhibiting potent and specific inhibition of human neutrophil elastase.

Biochemical and Pharmacological Properties of this compound

Inhibitory Activity and Kinetics

This compound demonstrates a competitive and slow-binding inhibition of human neutrophil elastase.[1] Its inhibitory potency has been quantified through various in vitro assays.

Data Presentation: Inhibitory Potency of this compound

Target EnzymeSubstrate/AssayIC50KiReference
Human Neutrophil ElastaseSynthetic Substrate83 nM4.2 nM[1][2]
Human Neutrophil ElastaseBovine Neck Ligament Elastin230 nM-[1]
Mouse Neutrophil ElastaseSynthetic Substrate22 nM-[2][3]
Porcine Pancreatic ElastaseSynthetic Substrate100 nM-[1][2]
Selectivity Profile

A key attribute of a therapeutic elastase inhibitor is its selectivity for neutrophil elastase over other structurally similar serine proteases, which is crucial for minimizing off-target effects. This compound has been shown to be highly selective.

Data Presentation: Selectivity Profile of this compound

ProteaseSubstrate/AssayIC50Reference
Human Pancreatic α-ChymotrypsinSynthetic Substrate> 340 µM[1]
Human Pancreatic TrypsinSynthetic Substrate> 340 µM[1]
Human Leukocyte Cathepsin GSynthetic Substrate> 340 µM[1]

Mechanism of Action: Beyond Direct Elastase Inhibition

Recent evidence suggests that the anti-inflammatory effects of this compound may extend beyond the direct inhibition of elastase activity. This compound has been shown to suppress the activation of the transcription factor NF-κB and, consequently, the expression of downstream inflammatory chemokines.[2]

Signaling Pathway

The proposed mechanism involves the modulation of inflammatory signaling cascades in cells such as human lung fibroblasts.[2]

Caption: Proposed mechanism of action of this compound.

Preclinical In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in animal models of elastase-induced inflammation.

Data Presentation: In Vivo Efficacy of this compound

Animal ModelAdministration RouteEndpointED50 / % InhibitionReference
Hamster Lung HemorrhageIntratrachealReduction of Hemorrhage2.4 µ g/animal [1]
Hamster Lung HemorrhageIntravenousReduction of Hemorrhage36.5 mg/kg[1]
Mouse Paw EdemaSubcutaneousReduction of Edema47% inhibition at 100 mg/kg[1][2]

Experimental Protocols

Neutrophil Elastase Inhibition Assay (Synthetic Substrate)

This protocol describes a common method for determining the inhibitory activity of compounds against neutrophil elastase using a chromogenic or fluorogenic synthetic substrate.

Elastase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Human Neutrophil Elastase - Synthetic Substrate - this compound (Test Compound) Start->Prepare_Reagents Add_Elastase_Inhibitor Add Elastase and this compound to microplate wells Prepare_Reagents->Add_Elastase_Inhibitor Incubate Incubate at room temperature Add_Elastase_Inhibitor->Incubate Add_Substrate Add Synthetic Substrate to initiate reaction Incubate->Add_Substrate Measure_Signal Measure absorbance or fluorescence over time Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical neutrophil elastase inhibition assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., Tris-HCl with NaCl). A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Enzyme and Inhibitor Incubation: Human neutrophil elastase and varying concentrations of this compound are added to the wells of a microplate.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of a synthetic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

  • Signal Detection: The change in absorbance or fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Elastase-Induced Paw Edema in Mice

This in vivo model assesses the ability of a compound to inhibit inflammation induced by the direct injection of neutrophil elastase.

Paw_Edema_Model Start Start Animal_Acclimatization Acclimatize mice to laboratory conditions Start->Animal_Acclimatization Administer_this compound Administer this compound (e.g., subcutaneously) Animal_Acclimatization->Administer_this compound Induce_Edema Inject human neutrophil elastase into the paw Administer_this compound->Induce_Edema Measure_Paw_Volume Measure paw volume at set time points Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate percent inhibition of edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the mouse paw edema model.

Methodology:

  • Animal Dosing: Mice are administered this compound or a vehicle control via a specified route (e.g., subcutaneous, intravenous).

  • Edema Induction: After a set period, a solution of human neutrophil elastase is injected into the subplantar region of the mouse's hind paw.

  • Measurement of Edema: Paw volume is measured at various time points after elastase injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated for both the treated and control groups. The percentage inhibition of edema by this compound is then determined.

Clinical Development Status

As of the latest available information, there is limited publicly accessible data on the clinical trial status of this compound. Searches of clinical trial registries did not yield specific results for this compound, suggesting that it may not have progressed to advanced stages of clinical development or that the trials are registered under a different identifier.

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammation. Its mechanism of action involves not only the direct inhibition of elastase enzymatic activity but also the downstream suppression of inflammatory signaling pathways, including NF-κB activation. While the preclinical data are promising, further information on its clinical development is needed to fully assess its therapeutic potential in human diseases driven by excessive neutrophil elastase activity.

References

FK706: A Potent Human Neutrophil Elastase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE) is a potent serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HNE is released into the extracellular space where it plays a critical role in the degradation of various extracellular matrix (ECM) proteins, including elastin, collagen, and fibronectin. While essential for host defense and tissue remodeling, excessive or unregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors represents a promising therapeutic strategy for these conditions.

FK706, chemically known as sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, is a synthetic, water-soluble inhibitor of human neutrophil elastase.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and its effects on relevant signaling pathways.

Mechanism of Action

This compound is a competitive and slow-binding inhibitor of human neutrophil elastase.[1] This dual mechanism contributes to its high potency. As a competitive inhibitor, this compound binds to the active site of HNE, directly competing with endogenous substrates. The "slow-binding" characteristic indicates that the initial binding event is followed by a slower conformational change, leading to a more stable and tightly bound enzyme-inhibitor complex. This results in a prolonged duration of inhibition.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against HNE and its selectivity against other proteases have been quantitatively determined. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Enzyme TargetParameterValueSubstrateReference
Human Neutrophil Elastase Ki 4.2 nM-[1]
Human Neutrophil Elastase IC50 83 nMSynthetic Substrate[1]
Human Neutrophil Elastase IC50 230 nMElastin[1]
Porcine Pancreatic Elastase IC50 100 nMSynthetic Substrate[1]
Human Pancreatic α-Chymotrypsin IC50 > 340 µMSynthetic Substrate[1]
Human Pancreatic Trypsin IC50 > 340 µMSynthetic Substrate[1]
Human Leukocyte Cathepsin G IC50 > 340 µMSynthetic Substrate[1]

Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the reported Ki and IC50 values of this compound against human neutrophil elastase and other related proteases, demonstrating its high potency and selectivity for HNE.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize HNE inhibitors like this compound.

Determination of HNE Activity using a Fluorogenic Substrate

This protocol describes a standard method for measuring HNE activity, which is fundamental for assessing the inhibitory potential of compounds like this compound.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Tween-20

  • Inhibitor (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO.

    • Dilute the HNE enzyme to the desired working concentration in Assay Buffer. The final concentration should provide a linear rate of substrate cleavage over the measurement period.

    • Prepare serial dilutions of this compound in Assay Buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells of the microplate.

    • Add 25 µL of the serially diluted this compound or vehicle control (for uninhibited enzyme activity) to the respective wells.

    • Add 25 µL of the diluted HNE solution to all wells except for the substrate blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Prepare the MeOSuc-AAPV-AMC substrate solution in Assay Buffer.

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes, with readings taken every 60 seconds.

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Kinetic Analysis of Slow-Binding Inhibition

To characterize the slow-binding nature of this compound, a more detailed kinetic analysis is required to determine the individual association and dissociation rate constants.

Materials:

  • Same as the HNE activity assay.

Procedure:

  • Progress Curve Analysis:

    • Set up the assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (MeOSuc-AAPV-AMC).

    • Initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor.

    • Monitor the reaction progress (fluorescence increase) over a longer period to observe the full transition from the initial rate to the steady-state rate.

  • Data Analysis:

    • The resulting progress curves will show a characteristic downward curvature as the inhibition progresses.

    • Fit the progress curve data to the appropriate equation for slow-binding inhibition (e.g., the equation for a two-step induced-fit model) using non-linear regression software. This will yield the apparent first-order rate constant for the onset of inhibition (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration. The shape of this plot (linear or hyperbolic) will help to elucidate the specific mechanism of slow-binding inhibition.

    • From the analysis of these plots, the individual kinetic constants (k_on, k_off, and the overall Ki) can be determined.

In Vitro Assay for Inhibition of HNE-Mediated Fibronectin Degradation

This assay assesses the ability of this compound to protect a key ECM protein from degradation by HNE.

Materials:

  • Human plasma fibronectin

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • SDS-PAGE reagents and equipment

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine a fixed concentration of fibronectin (e.g., 1 mg/mL) with varying concentrations of this compound in PBS.

    • Include a control with fibronectin and HNE but no inhibitor, and a control with fibronectin alone.

    • Pre-incubate the fibronectin and this compound mixture at 37°C for 15 minutes.

    • Initiate the degradation by adding a fixed concentration of HNE (e.g., 100 nM) to each tube.

    • Incubate the reaction mixtures at 37°C for a specific time period (e.g., 1, 4, and 24 hours).

  • Analysis of Degradation:

    • Stop the reaction at each time point by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.

    • Separate the protein fragments by SDS-PAGE on a suitable percentage acrylamide (B121943) gel.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Interpretation:

    • The lane with fibronectin alone will show a high molecular weight band.

    • The lane with fibronectin and HNE will show the disappearance of the intact fibronectin band and the appearance of lower molecular weight degradation products.

    • Increasing concentrations of this compound should show a dose-dependent protection of fibronectin from degradation, with the intact fibronectin band being more prominent.

Signaling Pathways and Visualization

HNE can influence inflammatory signaling pathways, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. HNE can directly cleave and activate cell surface receptors, such as Toll-like receptors (TLRs), or degrade inhibitors of these pathways, leading to downstream signaling cascades that promote the expression of pro-inflammatory cytokines and chemokines. This compound, by inhibiting HNE, can therefore attenuate these inflammatory responses.

HNE_Signaling_Pathway cluster_nucleus Nucleus HNE Human Neutrophil Elastase (HNE) TLR4 Toll-like Receptor 4 (TLR4) HNE->TLR4 Activates This compound This compound This compound->HNE Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_cascade IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IkappaB->NFkappaB ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkappaB->ProInflammatory_Genes Nucleus Nucleus NFkappaB->Nucleus Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1->ProInflammatory_Genes AP1->Nucleus Translocates

Figure 1: HNE-mediated Inflammatory Signaling. This diagram illustrates how HNE can activate downstream inflammatory pathways, and how this compound can block these effects.

Experimental_Workflow_IC50 start Start prep_reagents Prepare Reagents: - HNE Enzyme - this compound Dilutions - Fluorogenic Substrate start->prep_reagents plate_setup Plate Setup: - Add Buffer, this compound/Vehicle, HNE - Pre-incubate prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add Substrate plate_setup->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Mode) initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate Initial Velocities - Determine % Inhibition measure_fluorescence->data_analysis plot_curve Plot Dose-Response Curve & Calculate IC50 data_analysis->plot_curve end End plot_curve->end

Figure 2: Workflow for IC50 Determination. This diagram outlines the key steps involved in determining the IC50 value of this compound against HNE.

Conclusion

This compound is a highly potent and selective slow-binding inhibitor of human neutrophil elastase. Its ability to effectively block the enzymatic activity of HNE, thereby preventing the degradation of extracellular matrix components and attenuating pro-inflammatory signaling pathways, makes it a promising therapeutic candidate for a range of inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other HNE inhibitors.

References

Biochemical Properties of FK706: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK706, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, is a potent, synthetic, and water-soluble compound. This document provides an in-depth overview of the biochemical properties of this compound, a competitive and slow-binding inhibitor of human neutrophil elastase. This guide will detail its mechanism of action, target selectivity, and quantitative inhibitory characteristics. Furthermore, it will outline relevant experimental protocols for its characterization and visualize its proposed signaling pathway and experimental workflows.

Introduction

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While crucial for host defense against pathogens, excessive or unregulated HNE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This compound has emerged as a significant compound for investigating the role of HNE in these inflammatory conditions due to its potent and selective inhibitory action.

Mechanism of Action and Target Selectivity

This compound functions as a competitive and slow-binding inhibitor of human neutrophil elastase.[1][2][3] Its inhibitory activity is highly specific for neutrophil elastase, with significantly weaker effects on other serine proteinases. This selectivity makes this compound a valuable tool for studying the specific contributions of HNE to inflammatory processes.

Quantitative Inhibitory Data

The potency of this compound has been quantified against various elastases using both synthetic and natural substrates. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Potency of this compound against Various Elastases

Enzyme TargetInhibition Constant (Ki)IC50 (Synthetic Substrate)IC50 (Natural Substrate - Elastin)
Human Neutrophil Elastase4.2 nM[1][2]83 nM[1][2][3]230 nM[1][2][3]
Mouse Neutrophil Elastase-22 nM[3]-
Porcine Pancreatic Elastase-100 nM[1][2][3]-

Table 2: Selectivity Profile of this compound against Other Serine Proteinases

Enzyme TargetIC50
Human Pancreatic α-chymotrypsin> 340 µM[1][2]
Human Pancreatic Trypsin> 340 µM[1][2]
Human Leukocyte Cathepsin G> 340 µM[1][2]

Proposed Anti-Inflammatory Signaling Pathway

Beyond direct enzyme inhibition, this compound exhibits anti-inflammatory effects by modulating intracellular signaling pathways. It has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.[3] This inhibition, in turn, blocks the release of inflammatory chemokines such as IL-8 and MCP-1.[3]

FK706_Signaling_Pathway This compound This compound HNE Human Neutrophil Elastase (HNE) This compound->HNE Inhibits NFkB_Activation NF-κB Activation HNE->NFkB_Activation Promotes Chemokine_Expression IL-8 & MCP-1 mRNA Expression NFkB_Activation->Chemokine_Expression Induces Inflammation Inflammation Chemokine_Expression->Inflammation Contributes to Elastase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Characterization cluster_2 Cell-Based & In-Vivo Assays Primary_Assay High-Throughput Biochemical Assay (Synthetic Substrate) Hit_Identification Hit Identification (e.g., % Inhibition > 50%) Primary_Assay->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curve) Hit_Identification->IC50_Determination Ki_Determination Ki Determination (Slow-Binding Kinetics) IC50_Determination->Ki_Determination Selectivity_Assay Selectivity Profiling (vs. Other Proteases) IC50_Determination->Selectivity_Assay Natural_Substrate_Assay Natural Substrate Assay (e.g., Elastin) IC50_Determination->Natural_Substrate_Assay Cell_Based_Assay Cell-Based Assays (e.g., Neutrophil Degranulation) Natural_Substrate_Assay->Cell_Based_Assay In_Vivo_Model In-Vivo Models of Inflammation Cell_Based_Assay->In_Vivo_Model

References

FK706: A Potent Neutrophil Elastase Inhibitor for the Study of Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FK706, a potent and selective inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathogenesis of a wide range of inflammatory disorders. This document details the biochemical and pharmacological properties of this compound, its mechanism of action, and its demonstrated efficacy in preclinical models of inflammation. Detailed experimental protocols for in vitro and in vivo studies, quantitative data on its inhibitory activity, and a discussion of its potential role in investigating inflammatory signaling pathways are presented. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to explore the role of neutrophil elastase in inflammation and to assess its therapeutic potential.

Introduction

Neutrophil elastase, a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens. However, excessive or unregulated HNE activity can lead to the destruction of host tissues, contributing to the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis[1]. The development of specific HNE inhibitors is therefore of significant interest for both studying the role of this enzyme in disease and for developing novel anti-inflammatory therapeutics.

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase[1]. This document provides an in-depth review of the available technical data on this compound, focusing on its utility as a research tool in the field of inflammation.

Mechanism of Action

This compound is a competitive and slow-binding inhibitor of human neutrophil elastase[1]. Its mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its natural substrates, such as elastin. The inhibition is highly selective for neutrophil elastase over other serine proteases[1].

Quantitative Data: Inhibitory Potency and Efficacy

The inhibitory activity of this compound against HNE and other proteases, as well as its efficacy in preclinical models of inflammation, has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound [1]

ParameterEnzyme/SubstrateValue
Ki Human Neutrophil Elastase4.2 nM
IC50 Human Neutrophil Elastase (synthetic substrate)83 nM
IC50 Porcine Pancreatic Elastase (synthetic substrate)100 nM
IC50 Human Pancreatic α-Chymotrypsin> 340 µM
IC50 Human Pancreatic Trypsin> 340 µM
IC50 Human Leukocyte Cathepsin G> 340 µM
IC50 Human Neutrophil Elastase (elastin substrate)230 nM

Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation [1]

Animal ModelAdministration RouteED50 / Inhibition
HNE-induced Paw Edema in Mice Subcutaneous47% inhibition at 100 mg/kg
HNE-induced Lung Hemorrhage in Hamsters Intratracheal2.4 µ g/animal
HNE-induced Lung Hemorrhage in Hamsters Intravenous36.5 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide descriptions of key experiments involving this compound.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds like this compound on HNE.

Objective: To quantify the inhibition of HNE activity by this compound using a chromogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions to be tested.

  • In a 96-well plate, add the assay buffer, HNE solution, and the this compound dilutions (or vehicle control).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Human Neutrophil Elastase-Induced Paw Edema in Mice

This model assesses the anti-inflammatory effect of this compound in an acute, localized inflammatory response.

Objective: To evaluate the ability of this compound to reduce paw edema induced by HNE injection in mice.

Materials:

  • Male mice (e.g., C57BL/6)

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Saline

  • Plethysmometer or digital calipers

Procedure:

  • Administer this compound (e.g., 100 mg/kg) or vehicle control to mice via a specified route (e.g., subcutaneous) at a predetermined time before the inflammatory challenge.

  • Induce inflammation by injecting a solution of HNE (e.g., 20 µg) in saline into the subplantar region of the right hind paw. Inject an equal volume of saline into the left hind paw as a control.

  • Measure the volume or thickness of both hind paws at various time points after HNE injection (e.g., 1, 2, 4, and 6 hours) using a plethysmometer or digital calipers.

  • Calculate the degree of edema as the difference in volume or thickness between the HNE-injected paw and the saline-injected paw.

  • Determine the percentage of inhibition of edema by this compound compared to the vehicle-treated group.

In Vivo Human Neutrophil Elastase-Induced Lung Hemorrhage in Hamsters

This model evaluates the protective effect of this compound against HNE-induced acute lung injury.

Objective: To assess the ability of this compound to prevent lung hemorrhage caused by intratracheal instillation of HNE in hamsters.

Materials:

  • Male hamsters

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Saline

  • Hemoglobin assay kit

Procedure:

  • Administer this compound or vehicle control to hamsters via the desired route (e.g., intratracheal or intravenous) prior to HNE challenge.

  • Anesthetize the hamsters and instill a solution of HNE (e.g., 50 µg) in saline directly into the trachea.

  • At a specified time point after HNE instillation (e.g., 1 hour), euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

  • Centrifuge the BAL fluid to pellet the cells.

  • Quantify the amount of hemorrhage by measuring the hemoglobin concentration in the BAL fluid supernatant using a hemoglobin assay kit.

  • Calculate the ED50 value of this compound based on the dose-dependent reduction in hemorrhage.

Signaling Pathways and Experimental Workflows

While direct studies on the effect of this compound on specific intracellular signaling pathways such as MAPK and NF-κB are not available in the provided search results, its primary mechanism of action—the inhibition of neutrophil elastase—places it at a critical juncture in the inflammatory cascade. HNE is known to influence inflammatory responses through various mechanisms, including the degradation of extracellular matrix components, the activation of proteolytically activated receptors (PARs), and the processing of cytokines and chemokines.

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 This compound Intervention cluster_3 Pathophysiological Consequences Neutrophil Neutrophil Degranulation Degranulation Neutrophil->Degranulation HNE_Release HNE Release Degranulation->HNE_Release ECM_Degradation ECM Degradation HNE_Release->ECM_Degradation This compound This compound This compound->HNE_Release Inhibits Inflammation Inflammation ECM_Degradation->Inflammation Tissue_Damage Tissue Damage Inflammation->Tissue_Damage

Figure 1. Proposed Mechanism of this compound in Inhibiting HNE-Mediated Inflammation.

G cluster_0 Preclinical Evaluation Workflow In_Vitro In Vitro Studies (Enzyme Inhibition Assays) In_Vivo In Vivo Studies (Animal Models of Inflammation) In_Vitro->In_Vivo Proceed if potent and selective Data_Analysis Data Analysis (IC50, ED50, Statistical Significance) In_Vivo->Data_Analysis Conclusion Conclusion on Preclinical Efficacy Data_Analysis->Conclusion

Figure 2. General Experimental Workflow for Evaluating this compound.

Discussion and Future Directions

The available data strongly support the characterization of this compound as a potent and selective inhibitor of human neutrophil elastase. Its efficacy in animal models of HNE-induced inflammation highlights its potential as a valuable tool for dissecting the role of this protease in various inflammatory conditions.

However, several areas warrant further investigation. The current body of literature does not provide information on the effect of this compound on the production of pro-inflammatory cytokines or on neutrophil migration, which are key processes in inflammation. Future studies should aim to address these gaps. Investigating the impact of this compound on downstream signaling pathways, such as MAPK and NF-κB, in response to HNE-mediated cellular activation would also provide a more complete understanding of its mechanism of action.

Furthermore, no clinical trial data for this compound in inflammatory diseases were identified in the conducted searches. While the preclinical data are promising, clinical studies would be necessary to establish the safety and efficacy of this compound in human inflammatory disorders.

Conclusion

This compound is a well-characterized inhibitor of human neutrophil elastase with demonstrated in vitro and in vivo activity. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of inflammatory disorders. Further research into its effects on cytokine production, neutrophil migration, and intracellular signaling pathways will be crucial for fully elucidating its therapeutic potential.

References

Investigating the Therapeutic Potential of FK706: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FK706 is a synthetic, water-soluble compound identified as a potent and specific inhibitor of human neutrophil elastase (HNE).[1] Its chemical name is sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, with the chemical formula C26H32F3N4NaO7.[1] The primary mechanism of action of this compound is the competitive and slow-binding inhibition of HNE.[1] This targeted activity suggests its therapeutic potential in a range of inflammatory disorders characterized by excessive elastase activity, including pulmonary emphysema, adult respiratory distress syndrome (ARDS), septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

Target EnzymeSubstrateInhibition Constant (Ki)IC50
Human Neutrophil ElastaseSynthetic4.2 nM83 nM
Porcine Pancreatic ElastaseSynthetic-100 nM
Human Neutrophil ElastaseBovine Neck Ligament Elastin (B1584352)-230 nM
Human Pancreatic α-ChymotrypsinSynthetic-> 340 µM
Human Pancreatic TrypsinSynthetic-> 340 µM
Human Leukocyte Cathepsin GSynthetic-> 340 µM

Table 2: In Vivo Efficacy of this compound [1]

Animal ModelInduced ConditionThis compound Administration RouteEfficacy
HamsterHuman Neutrophil Elastase-Induced Lung HemorrhageIntratrachealED50: 2.4 µ g/animal
HamsterHuman Neutrophil Elastase-Induced Lung HemorrhageIntravenousED50: 36.5 mg/kg
MouseHuman Neutrophil Elastase-Induced Paw EdemaSubcutaneous47% inhibition at 100 mg/kg

Table 3: Pharmacokinetics of Inhaled this compound in Healthy Human Smokers vs. Non-smokers [2]

ParameterSmokers (mean ± SD)Non-smokers (mean ± SD)
Cmax (ng/mL/mg) 1.47 ± 0.620.49 ± 0.14
tmax (hours) 0.44 ± 0.271.17 ± 0.39
t1/2 (hours) 1.23 ± 0.402.73 ± 0.57

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Enzyme Inhibition Assays [1]

  • Inhibition of Human Neutrophil Elastase and Other Serine Proteinases: The inhibitory activity of this compound against various serine proteinases was determined using synthetic substrates. The reaction mixtures contained the respective enzyme, a synthetic substrate, and varying concentrations of this compound. The rate of substrate hydrolysis was measured spectrophotometrically, and the IC50 values were calculated as the concentration of this compound that produced 50% inhibition of enzyme activity.

  • Elastin Hydrolysis Assay: The ability of this compound to inhibit the degradation of a natural substrate was assessed using bovine neck ligament elastin. Human neutrophil elastase (4 µg/ml) was incubated with elastin (2 mg/ml) in the presence of different concentrations of this compound. The IC50 value was determined by measuring the extent of elastin hydrolysis.[1]

Human Neutrophil Elastase-Induced Lung Hemorrhage in Hamsters [1]

  • Animal Model: Male golden hamsters were used for this study.

  • Induction of Lung Hemorrhage: A solution of human neutrophil elastase (50 µ g/animal ) was administered intratracheally to induce lung hemorrhage.

  • This compound Administration: this compound was administered either intratracheally or intravenously at various doses.

  • Assessment: The protective effect of this compound was quantified by measuring the extent of hemorrhage in the lungs. The ED50 value, the dose that produced a 50% reduction in hemorrhage, was then calculated.

Human Neutrophil Elastase-Induced Paw Edema in Mice [1]

  • Animal Model: Mice were used for this in vivo model of inflammation.

  • Induction of Paw Edema: Human neutrophil elastase (20 µ g/paw ) was injected into the paw to induce localized edema.

  • This compound Administration: this compound was administered subcutaneously at varying doses.

  • Assessment: The degree of paw swelling was measured, and the percentage of inhibition of edema by this compound was calculated in a dose-dependent manner.

Mandatory Visualization

cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention Neutrophils Activated Neutrophils HNE Human Neutrophil Elastase (HNE) Neutrophils->HNE Release Elastin Elastin (Extracellular Matrix) HNE->Elastin Acts on Degradation Elastin Degradation HNE->Degradation Protection Tissue Protection & Reduced Inflammation HNE->Protection Elastin->Degradation TissueDamage Tissue Damage & Inflammation Degradation->TissueDamage This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HNE Blocks

Caption: Mechanism of action of this compound in mitigating inflammation.

start Start animal_prep Animal Preparation (Mice) start->animal_prep baseline Baseline Paw Volume Measurement animal_prep->baseline treatment Subcutaneous Administration of this compound or Vehicle baseline->treatment induction Induction of Edema (HNE injection into paw) treatment->induction measurement Paw Volume Measurement at Timed Intervals induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end End analysis->end

Caption: Experimental workflow for the HNE-induced paw edema model.

E Enzyme (HNE) EI Initial Encounter Complex (E.I) E->EI k_on (fast) I Inhibitor (this compound) I->EI EI_star Stable Complex (EI*) EI->EI_star k_iso (slow)

Caption: The slow-binding inhibition mechanism of this compound.

Note on Searched Topics

A comprehensive literature search was conducted to investigate the therapeutic potential of this compound. The search results exclusively identify this compound as an inhibitor of human neutrophil elastase with potential applications in inflammatory diseases. There is no scientific literature available from the conducted searches that connects this compound to sialyl-Tn glycan, cancer therapy, or other signaling pathways such as those involving Focal Adhesion Kinase (FAK) or Siglec-15.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for a variety of inflammatory conditions driven by excessive human neutrophil elastase activity. Its high potency, specificity, and demonstrated efficacy in preclinical models of inflammation underscore its promise. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.

References

FK706: A Technical Guide for Research in Pulmonary Emphysema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary emphysema, a major phenotype of chronic obstructive pulmonary disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to irreversible airflow limitation. A key driver in the pathogenesis of emphysema is the protease-antiprotease imbalance, where an excess of proteases, particularly human neutrophil elastase (HNE), overwhelms the endogenous protective mechanisms of the lungs.[1] HNE, a potent serine protease released by neutrophils during inflammation, degrades critical components of the extracellular matrix, including elastin, leading to the loss of lung tissue elasticity and the development of emphysematous changes.[2]

FK706 is a synthetic, water-soluble, competitive, and slow-binding inhibitor of human neutrophil elastase. Its specificity and potency make it a valuable research tool for investigating the role of HNE in the pathophysiology of emphysema and for exploring the therapeutic potential of HNE inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of the relevant signaling pathways. Although the clinical development of this compound was discontinued, the preclinical data and methodologies associated with its investigation remain highly relevant for the ongoing research and development of novel elastase inhibitors for pulmonary emphysema.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity and preclinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget EnzymeSubstrateValue
IC₅₀ Human Neutrophil ElastaseSynthetic83 nM
IC₅₀ Porcine Pancreatic ElastaseSynthetic100 nM
IC₅₀ Human Neutrophil ElastaseBovine neck ligament elastin230 nM
Kᵢ Human Neutrophil ElastaseSynthetic4.2 nM
IC₅₀ Other Serine Proteases (chymotrypsin, trypsin, cathepsin G)Synthetic> 340 µM

Table 2: In Vivo Efficacy of this compound

Animal ModelEndpointAdministration RouteED₅₀ / % Inhibition
HNE-induced lung hemorrhage (Hamster)Reduction of hemorrhageIntratracheal2.4 µ g/animal
HNE-induced lung hemorrhage (Hamster)Reduction of hemorrhageIntravenous36.5 mg/kg
HNE-induced paw edema (Mouse)Reduction of edemaSubcutaneous47% inhibition at 100 mg/kg

Signaling Pathways

The following diagram illustrates the signaling pathway of human neutrophil elastase in bronchial epithelial cells, a key aspect of the inflammatory cascade in pulmonary emphysema. This compound, as an HNE inhibitor, would act to block the initiation of this pathway.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) PAR2 Protease-Activated Receptor 2 (PAR2) HNE->PAR2 activates This compound This compound This compound->inhibition p38_MAPK p38 MAPK PAR2->p38_MAPK activates ERK ERK PAR2->ERK activates NFkB NF-κB p38_MAPK->NFkB activates AP1 AP-1 ERK->AP1 activates IL8_gene IL-8 Gene Transcription NFkB->IL8_gene promotes AP1->IL8_gene promotes IL8_protein IL-8 Protein (Pro-inflammatory chemokine) IL8_gene->IL8_protein leads to Neutrophil_recruitment Neutrophil Recruitment IL8_protein->Neutrophil_recruitment induces

Caption: HNE-mediated inflammatory signaling cascade in bronchial epithelial cells.

Experimental Protocols

In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the this compound dilutions to the wells of the 96-well plate.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.[3]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo HNE-Induced Lung Hemorrhage Model in Hamsters

This model assesses the in vivo efficacy of this compound in preventing HNE-induced lung injury.

Animals:

  • Male Syrian golden hamsters

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Saline

  • Anesthetic

Procedure:

  • Animal Acclimatization: House hamsters under standard laboratory conditions for at least one week prior to the experiment.

  • This compound Administration:

    • For intratracheal administration, anesthetize the hamsters and instill this compound dissolved in saline directly into the trachea.

    • For intravenous administration, inject this compound dissolved in saline via the tail vein.

  • HNE Instillation: One hour after this compound administration, anesthetize the hamsters and instill a solution of HNE in saline into the trachea.

  • Endpoint Measurement: After a set period (e.g., 24 hours), euthanize the animals and perform bronchoalveolar lavage (BAL). Quantify the amount of hemorrhage in the BAL fluid by measuring the hemoglobin concentration.

  • Data Analysis: Compare the amount of hemorrhage in this compound-treated groups to the vehicle control group to determine the dose-dependent protective effect of this compound.

In Vivo HNE-Induced Paw Edema Model in Mice

This model evaluates the anti-inflammatory effects of this compound.

Animals:

  • Male C57BL/6 mice

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • This compound Administration: Administer this compound subcutaneously in the dorsal region.

  • HNE Injection: One hour after this compound administration, inject a solution of HNE in saline into the subplantar region of the right hind paw. Inject the left hind paw with saline as a control.

  • Edema Measurement: Measure the paw volume of both hind paws using a plethysmometer at various time points after the HNE injection (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to baseline. Determine the percentage inhibition of edema in the this compound-treated groups compared to the vehicle control group.

Experimental Workflow Diagrams

in_vitro_workflow start Start reagent_prep Prepare HNE, Substrate, and this compound dilutions start->reagent_prep plate_setup Add this compound dilutions to 96-well plate reagent_prep->plate_setup add_hne Add HNE solution and incubate at 37°C plate_setup->add_hne add_substrate Add fluorogenic substrate to initiate reaction add_hne->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence data_analysis Calculate % inhibition and determine IC₅₀ measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro HNE inhibition assay.

in_vivo_workflow start Start acclimatize Acclimatize animals (Hamsters or Mice) start->acclimatize administer_this compound Administer this compound (Intratracheal, IV, or SC) acclimatize->administer_this compound induce_inflammation Induce inflammation with HNE (Intratracheal or Paw Injection) administer_this compound->induce_inflammation measure_endpoint Measure endpoint (Lung hemorrhage or Paw edema) induce_inflammation->measure_endpoint data_analysis Analyze data and determine efficacy measure_endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human neutrophil elastase. The data and experimental models associated with its preclinical investigation provide a solid foundation for researchers in the field of pulmonary emphysema. The detailed protocols and workflow diagrams presented in this guide offer a practical resource for scientists seeking to evaluate novel HNE inhibitors. While this compound itself did not proceed to clinical use, the knowledge gained from its study continues to be instrumental in the ongoing effort to develop effective therapies targeting the destructive inflammatory processes in emphysema.

References

Unraveling the Potential of FK706 in Cystic Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the investigational compound FK706, a potent neutrophil elastase inhibitor, and explores its potential therapeutic applications in the context of cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals interested in the inflammatory component of CF lung disease. While this compound has been evaluated in preclinical models of lung inflammation, it is important to note that, to date, no direct studies of this compound in specific cystic fibrosis models have been identified in publicly available literature. This guide, therefore, synthesizes the existing data on this compound's mechanism of action and the well-established role of its target, neutrophil elastase, in the pathophysiology of cystic fibrosis to build a case for its potential utility.

The Role of Neutrophil Elastase in Cystic Fibrosis Lung Disease

Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation and recurrent bacterial infections, leading to progressive lung damage. A key mediator in this inflammatory cascade is neutrophil elastase (NE), a serine protease released by neutrophils, which are recruited to the airways in large numbers to combat infection. In the CF lung, the persistent presence of neutrophils and the subsequent overabundance of NE create a destructive environment.

Neutrophil elastase contributes to the pathophysiology of CF lung disease through several mechanisms:

  • Degradation of lung matrix proteins: NE breaks down essential structural components of the lung, such as elastin, leading to bronchiectasis and emphysema.

  • Impairment of mucociliary clearance: It damages cilia and stimulates mucus hypersecretion, further obstructing the airways.

  • Cleavage of immune proteins: NE can degrade antibodies and other proteins involved in the host defense system.

  • Promotion of inflammation: NE can directly stimulate pro-inflammatory signaling pathways in airway epithelial cells, perpetuating the inflammatory cycle.

Given the central role of neutrophil elastase in CF lung pathology, its inhibition represents a promising therapeutic strategy to mitigate lung damage and disease progression.

This compound: A Potent Neutrophil Elastase Inhibitor

This compound is a synthetic, competitive, and slow-binding inhibitor of human neutrophil elastase. Its chemical name is sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate. Preclinical studies have demonstrated its high potency and selectivity for neutrophil elastase over other serine proteases.

Quantitative Data on this compound Inhibitory Activity

The following tables summarize the key quantitative data regarding the inhibitory efficacy of this compound against human neutrophil elastase (HNE).

ParameterValueEnzymeSubstrateReference
Ki 4.2 nMHuman Neutrophil ElastaseN/A
IC50 83 nMHuman Neutrophil ElastaseSynthetic Substrate
IC50 230 nMHuman Neutrophil ElastaseElastin[1]

Table 1: In Vitro Inhibitory Activity of this compound against Human Neutrophil Elastase. This table highlights the potent inhibition of HNE by this compound, with a low nanomolar inhibition constant (Ki) and effective concentrations (IC50) against both synthetic and natural substrates.

Animal ModelAdministration RouteDoseEffectReference
HamsterIntratracheal2.4 µ g/animal (ED50)Protection against HNE-induced lung hemorrhage
HamsterIntravenous36.5 mg/kg (ED50)Protection against HNE-induced lung hemorrhage
MouseSubcutaneous100 mg/kg47% inhibition of HNE-induced paw edema[1]

Table 2: In Vivo Efficacy of this compound in Animal Models of Neutrophil Elastase-Induced Inflammation. This table demonstrates the protective effects of this compound in various animal models, indicating its potential to counteract the damaging effects of NE in vivo.

A pharmacokinetic study of inhaled this compound in healthy smokers and non-smokers revealed that smoking significantly accelerates the absorption of the drug. The maximum plasma concentration (Cmax) was notably higher in smokers (1.47 ± 0.62 ng/mL/mg) compared to non-smokers (0.49 ± 0.14 ng/mL/mg), while the time to reach Cmax (tmax) was shorter in smokers.[2] This suggests that inhalation is a viable route of administration for delivering this compound to the lungs, though factors like smoking status can influence its pharmacokinetics.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of therapeutic compounds. Below are generalized methodologies relevant to the study of neutrophil elastase inhibitors like this compound.

Measurement of Neutrophil Elastase Activity in Sputum

A common method to assess the activity of neutrophil elastase in biological samples from CF patients is through the use of fluorogenic substrates.

Principle: A synthetic peptide substrate conjugated to a fluorophore and a quencher is cleaved by elastase, leading to the release of the fluorophore and a measurable increase in fluorescence.

Generalized Protocol:

  • Sputum Processing: Sputum samples are collected from patients and processed to separate the soluble fraction (sol) from cellular debris. This is often achieved by dithiothreitol (B142953) (DTT) treatment followed by centrifugation.

  • Enzyme Assay:

    • Prepare a reaction buffer (e.g., Tris-HCl buffer at pH 7.5).

    • Add a known amount of the sputum sol to the reaction buffer.

    • Add a fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

    • Incubate the reaction at 37°C.

    • Measure the increase in fluorescence over time using a fluorometer.

  • Quantification: The rate of substrate cleavage is proportional to the elastase activity in the sample. A standard curve using purified human neutrophil elastase can be used to quantify the activity.

In Vitro Inhibition Assay with this compound

Objective: To determine the inhibitory potency of this compound on purified human neutrophil elastase.

Protocol:

  • Reagent Preparation:

    • Dissolve purified human neutrophil elastase in an appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.5).

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilutions should be made in the assay buffer.

    • Prepare a solution of a fluorogenic elastase substrate.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound.

    • Add a fixed concentration of human neutrophil elastase and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence signal over time.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Animal Model of Lung Injury

Objective: To evaluate the efficacy of this compound in an animal model of neutrophil elastase-induced lung injury.

Protocol:

  • Animal Model: Use a suitable animal model, such as hamsters or mice.

  • Induction of Injury: Administer human neutrophil elastase directly to the lungs via intratracheal instillation to induce acute lung injury, characterized by hemorrhage and inflammation.

  • This compound Administration: Administer this compound to the animals through a chosen route (e.g., intratracheal, intravenous, or subcutaneous) at various doses, either before or after the induction of injury.

  • Assessment of Lung Injury: After a specified period, sacrifice the animals and assess the extent of lung injury. This can be done by:

    • Bronchoalveolar lavage (BAL): Measure the total cell count, neutrophil count, and protein concentration in the BAL fluid.

    • Histopathology: Examine lung tissue sections for signs of inflammation, hemorrhage, and structural damage.

    • Myeloperoxidase (MPO) assay: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

  • Data Analysis: Compare the markers of lung injury in the this compound-treated groups to the vehicle-treated control group to determine the protective effect of the compound.

Signaling Pathways and Visualization

Neutrophil elastase exerts its pro-inflammatory effects on lung epithelial cells by activating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.

Neutrophil Elastase-Induced Pro-inflammatory Signaling

Neutrophil elastase can activate pro-inflammatory signaling in lung epithelial cells, leading to the production of cytokines such as Interleukin-8 (IL-8), a potent neutrophil chemoattractant. This creates a vicious cycle of inflammation. One of the key mechanisms involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the transcription factor Nuclear Factor-kappa B (NF-κB).

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PKC Protein Kinase C (PKC) NE->PKC Tyr_Kinase Tyrosine Kinase NE->Tyr_Kinase p38_MAPK p38 MAPK PKC->p38_MAPK Tyr_Kinase->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB AP1 AP-1 p38_MAPK->AP1 IL8_gene IL-8 Gene Transcription NF_kB->IL8_gene AP1->IL8_gene IL8_protein IL-8 Protein Synthesis & Release IL8_gene->IL8_protein Neutrophil_Recruitment Neutrophil Recruitment IL8_protein->Neutrophil_Recruitment This compound This compound This compound->NE

Caption: NE-induced IL-8 production pathway in lung epithelial cells.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of this compound.

FK706_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation invitro_assay Enzymatic Inhibition Assay (IC50, Ki determination) cell_based_assay Cell-Based Assay (e.g., IL-8 release from epithelial cells) invitro_assay->cell_based_assay animal_model Animal Model of NE-Induced Lung Injury cell_based_assay->animal_model Promising results efficacy_assessment Assessment of Efficacy (Reduction in inflammation, tissue damage) animal_model->efficacy_assessment pk_study Pharmacokinetic Study (Inhaled this compound) pk_study->efficacy_assessment safety_assessment Safety and Tolerability Assessment efficacy_assessment->safety_assessment

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of lung inflammation. While direct studies in the context of cystic fibrosis are currently lacking, its mechanism of action strongly suggests its potential as a therapeutic agent to mitigate the destructive inflammatory processes in the CF lung.

Future research should focus on:

  • Evaluation in CF-specific preclinical models: Testing the efficacy of this compound in animal models of CF lung disease (e.g., β-ENaC transgenic mice) or in in vitro models using primary human CF bronchial epithelial cells.

  • Long-term safety and efficacy studies: Assessing the long-term effects of this compound administration on lung function, inflammation, and structural changes.

  • Combination therapies: Investigating the potential synergistic effects of this compound when used in combination with CFTR modulators or other anti-inflammatory agents.

The development of effective anti-inflammatory therapies remains a critical unmet need in the management of cystic fibrosis. Based on the available evidence, this compound warrants further investigation as a promising candidate to address the significant burden of neutrophil elastase-mediated lung damage in individuals with CF.

References

Unraveling the Molecular Architecture of FK706: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and biological activity of FK706, a potent and selective inhibitor of human neutrophil elastase. Developed by Fujisawa Pharmaceutical, this compound has been investigated for its therapeutic potential in inflammatory diseases. This document synthesizes available data on its chemical properties, quantitative inhibitory activity, and the experimental methodologies used for its characterization.

Core Chemical Structure and Properties

PropertyValueSource
IUPAC Name sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate[1]
CAS Number 144055-55-0[1]
Molecular Formula C26H32F3N4NaO7[1]
Molecular Weight 592.54 g/mol [1]

Quantitative Inhibitory Activity

This compound is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase. Its inhibitory activity has been quantified against elastases from various species. The following table summarizes the key inhibitory constants.

Target EnzymeParameterValueSource
Human Neutrophil ElastaseIC5083 nM[2]
Human Neutrophil ElastaseKi4.2 nM[2]
Mouse Neutrophil ElastaseIC5022 nM[2]
Porcine Pancreatic ElastaseIC50100 nM[2]
Human Pancreatic α-chymotrypsinIC50> 340 µM[3]
Human Pancreatic TrypsinIC50> 340 µM[3]
Human Leukocyte Cathepsin GIC50> 340 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the characterization of this compound.

In Vitro Human Neutrophil Elastase Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic or Chromogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer and the this compound dilutions.

    • Add the HNE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value. For slow-binding inhibitors, more complex kinetic models may be required to determine the Ki value[4].

In Vivo Mouse Paw Edema Assay

This in vivo assay assesses the anti-inflammatory effect of this compound by measuring its ability to reduce paw swelling induced by an inflammatory agent.

Materials:

  • Male C57BL/6 mice

  • Human Neutrophil Elastase (HNE) or another inflammatory agent (e.g., carrageenan)

  • This compound

  • Vehicle (e.g., saline, 10% DMSO)

  • Digital calipers or plethysmometer

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 10-100 mg/kg) or the vehicle to the mice via an appropriate route (e.g., subcutaneous or intraperitoneal injection).

  • Induction of Edema: After a set time following drug administration (e.g., 1 hour), induce paw edema by injecting a solution of HNE (e.g., 20 µ g/paw ) or carrageenan into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the thickness or volume of the paw using digital calipers or a plethysmometer at baseline (before induction) and at various time points after the induction of edema (e.g., 1, 2, 4, and 6 hours)[2].

  • Data Analysis:

    • Calculate the change in paw volume or thickness for each mouse at each time point.

    • Compare the degree of edema in the this compound-treated groups to the vehicle-treated control group.

    • Calculate the percentage of inhibition of edema for each dose of this compound.

Mechanism of Action and Signaling

This compound exerts its anti-inflammatory effects through the direct inhibition of neutrophil elastase, a key serine protease involved in tissue degradation and the inflammatory cascade. By blocking the activity of this enzyme, this compound can prevent the breakdown of extracellular matrix proteins and modulate the inflammatory response. The following diagram illustrates the logical workflow of this compound's mechanism of action.

FK706_Mechanism_of_Action Logical Workflow of this compound's Anti-inflammatory Action cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_this compound This compound Intervention cluster_tissue Tissue Environment Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Activates Neutrophil_Elastase_Release Release of Neutrophil Elastase Neutrophil->Neutrophil_Elastase_Release Neutrophil_Elastase Active Neutrophil Elastase Neutrophil_Elastase_Release->Neutrophil_Elastase This compound This compound This compound->Neutrophil_Elastase Inhibits ECM_Degradation Extracellular Matrix Degradation Neutrophil_Elastase->ECM_Degradation Leads to Inflammation_Amplification Amplification of Inflammation Neutrophil_Elastase->Inflammation_Amplification Promotes Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation_Amplification->Tissue_Damage In_Vivo_Experimental_Workflow Experimental Workflow for In Vivo Efficacy of this compound Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Animal_Acclimatization Grouping Random Assignment to Treatment Groups Animal_Acclimatization->Grouping Drug_Administration Administration of this compound or Vehicle Grouping->Drug_Administration Inflammation_Induction Induction of Paw Edema (e.g., HNE injection) Drug_Administration->Inflammation_Induction Data_Collection Measurement of Paw Volume at Timed Intervals Inflammation_Induction->Data_Collection Data_Analysis Data Analysis and Statistical Comparison Data_Collection->Data_Analysis Results Determination of Inhibition of Edema Data_Analysis->Results End End Results->End

References

The Potent Neutrophil Elastase Inhibitor FK706: An Early-Stage Research Compendium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research on FK706, a potent and selective inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathophysiology of a range of inflammatory diseases, including acute respiratory distress syndrome (ARDS), pancreatitis, and other chronic obstructive pulmonary diseases. This document collates the available preclinical data on this compound, detailing its inhibitory activity, selectivity, and efficacy in various in vitro and in vivo models. Furthermore, it outlines the experimental methodologies employed in these seminal studies and visualizes the key signaling pathways of neutrophil elastase in inflammatory cascades.

Introduction to this compound

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase. Its chemical name is sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate. Early research has demonstrated that this compound exhibits a competitive and slow-binding inhibition mechanism against HNE, suggesting its potential as a therapeutic agent in elastase-driven inflammatory conditions.

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound against human neutrophil elastase and other serine proteases have been quantified in several key studies. The following tables summarize the critical quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme TargetSubstrateInhibition ParameterValue
Human Neutrophil ElastaseSynthetic SubstrateKi4.2 nM
Human Neutrophil ElastaseSynthetic SubstrateIC5083 nM
Porcine Pancreatic ElastaseSynthetic SubstrateIC50100 nM
Human Neutrophil ElastaseBovine Neck Ligament ElastinIC50230 nM
Human Pancreatic α-ChymotrypsinSynthetic SubstrateIC50> 340 µM
Human Pancreatic TrypsinSynthetic SubstrateIC50> 340 µM
Human Leukocyte Cathepsin GSynthetic SubstrateIC50> 340 µM

Data compiled from Goto, T., et al. (1997).[1]

Table 2: In Vivo Efficacy of this compound
Animal ModelConditionAdministration RouteEfficacy ParameterValue
HamsterHNE-induced Lung HemorrhageIntratrachealED502.4 µ g/animal
HamsterHNE-induced Lung HemorrhageIntravenousED5036.5 mg/kg
MouseHNE-induced Paw EdemaSubcutaneous% Inhibition at 100 mg/kg47%

Data compiled from Goto, T., et al. (1997).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound, based on established protocols in the field.

In Vitro Elastase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase using a synthetic chromogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Synthetic chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of HNE to each well.

  • Add the different concentrations of this compound to the wells containing HNE and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the synthetic substrate to each well.

  • Monitor the change in absorbance over time at a wavelength appropriate for the chromogenic product (e.g., 405 nm for p-nitroaniline).

  • Calculate the initial reaction velocity for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Elastase-Induced Lung Hemorrhage in Hamsters

This protocol describes the in vivo model used to assess the protective effect of this compound against lung hemorrhage induced by human neutrophil elastase.

Animals:

  • Male Syrian golden hamsters

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Anesthetic agent

  • Saline solution

  • Bronchoalveolar lavage (BAL) fluid collection apparatus

Procedure:

  • Anesthetize the hamsters.

  • For intratracheal administration, instill a solution of HNE (e.g., 50 µ g/animal ) directly into the trachea. For intravenous administration, inject HNE via a suitable vein.

  • Administer this compound either intratracheally or intravenously at various doses before or after the HNE challenge.

  • At a specified time point after HNE administration (e.g., 1 hour), perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

  • Centrifuge the collected BAL fluid to pellet the cells.

  • Measure the amount of hemoglobin in the supernatant spectrophotometrically to quantify the extent of hemorrhage.

  • Calculate the dose of this compound that produces a 50% reduction in hemorrhage (ED50).

Neutrophil Elastase-Induced Paw Edema in Mice

This protocol details the in vivo model for evaluating the anti-inflammatory effect of this compound on paw edema induced by human neutrophil elastase.

Animals:

  • Male mice (e.g., C57BL/6)

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Plethysmometer or caliper

  • Saline solution

Procedure:

  • Administer this compound subcutaneously at various doses.

  • After a predetermined time, inject a solution of HNE (e.g., 20 µg) into the subplantar region of the right hind paw of each mouse. Inject the vehicle (saline) into the left hind paw as a control.

  • Measure the volume or thickness of both hind paws at regular intervals (e.g., every hour for 6 hours) using a plethysmometer or caliper.

  • Calculate the percentage increase in paw volume or thickness for the HNE-injected paw compared to the vehicle-injected paw.

  • Determine the percentage of inhibition of edema by this compound at each dose by comparing the paw volume/thickness in the treated group to the control group that received only HNE.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to elastase inhibition and the experimental procedures described.

G cluster_0 In Vitro IC50 Determination Workflow prep_reagents Prepare Reagents (HNE, this compound, Substrate) incubation Incubate HNE with this compound prep_reagents->incubation Fixed HNE conc. Varying this compound conc. reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance Change reaction->measurement analysis Calculate IC50 measurement->analysis

Workflow for in vitro IC50 determination of this compound.

G cluster_1 Neutrophil Elastase Inflammatory Cascade in ARDS Inflammatory_Stimulus Inflammatory Stimulus (e.g., Sepsis, Trauma) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimulus->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) HNE_Release->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation (e.g., TNF-α, IL-1β) HNE_Release->Cytokine_Activation Epithelial_Injury Alveolar Epithelial and Endothelial Injury ECM_Degradation->Epithelial_Injury Increased_Permeability Increased Vascular Permeability Epithelial_Injury->Increased_Permeability Pulmonary_Edema Pulmonary Edema Increased_Permeability->Pulmonary_Edema ARDS Acute Respiratory Distress Syndrome (ARDS) Pulmonary_Edema->ARDS Inflammation_Amplification Inflammation Amplification Cytokine_Activation->Inflammation_Amplification Inflammation_Amplification->Neutrophil_Activation This compound This compound This compound->HNE_Release Inhibits

Role of HNE in ARDS and the inhibitory action of this compound.

G cluster_2 Neutrophil Elastase Pathway in Acute Pancreatitis Pancreatic_Injury Initial Pancreatic Injury (e.g., Gallstones, Alcohol) Trypsinogen_Activation Intra-acinar Trypsinogen Activation Pancreatic_Injury->Trypsinogen_Activation Acinar_Cell_Damage Acinar Cell Damage and Necrosis Trypsinogen_Activation->Acinar_Cell_Damage Inflammatory_Mediators Release of Inflammatory Mediators (Chemokines) Acinar_Cell_Damage->Inflammatory_Mediators Neutrophil_Recruitment Neutrophil Recruitment to Pancreas Inflammatory_Mediators->Neutrophil_Recruitment HNE_Release HNE Release Neutrophil_Recruitment->HNE_Release Tissue_Damage Pancreatic and Peripancreatic Tissue Damage HNE_Release->Tissue_Damage Systemic_Inflammation Systemic Inflammatory Response Syndrome (SIRS) Tissue_Damage->Systemic_Inflammation Distant_Organ_Injury Distant Organ Injury (e.g., ALI/ARDS) Systemic_Inflammation->Distant_Organ_Injury This compound This compound This compound->HNE_Release Inhibits

HNE's role in the pathogenesis of acute pancreatitis.

Conclusion

The early-stage research on this compound strongly supports its profile as a potent and selective inhibitor of human neutrophil elastase. The in vitro data demonstrate high affinity and specificity, while the in vivo studies in animal models of elastase-mediated tissue injury indicate significant protective effects. These findings underscore the therapeutic potential of this compound for inflammatory diseases characterized by excessive neutrophil elastase activity. Further research, including more detailed pharmacokinetic and toxicology studies, as well as clinical trials, are warranted to fully elucidate the clinical utility of this promising compound. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of FK706 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of FK706, a potent neutrophil elastase inhibitor, in established mouse models of inflammatory diseases. The focus is on providing comprehensive experimental designs, from model induction to endpoint analysis, to facilitate robust and reproducible preclinical research.

Introduction

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase, a key protease implicated in the pathogenesis of various inflammatory conditions such as rheumatoid arthritis and pulmonary emphysema. By inhibiting neutrophil elastase, this compound presents a promising therapeutic strategy to mitigate tissue damage and inflammation in these diseases. These protocols outline the use of this compound in two widely accepted murine models: collagen-induced arthritis (CIA) and elastase-induced emphysema.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models
ModelAdministration RouteDoseKey FindingsReference
Human Neutrophil Elastase-Induced Paw EdemaSubcutaneous100 mg/kg47% inhibition of paw edema[1]
Human Neutrophil Elastase-Induced Lung HemorrhageIntratracheal2.4 µ g/animal ED50 for protection against lung hemorrhage[1]
Human Neutrophil Elastase-Induced Lung HemorrhageIntravenous36.5 mg/kgED50 for protection against lung hemorrhage[1]

Note: The data presented above is based on initial characterization studies of this compound. Further dose-response studies are recommended for specific disease models.

Table 2: Representative In Vivo Efficacy of a Neutrophil Elastase Inhibitor (Sivelestat) in Mouse Models of Acute Inflammation
Inflammation ModelStrainRoute of AdministrationDosage(s)Key FindingsReference(s)
Ventilator-Induced Lung Injury (VILI)C57/BL6Intraperitoneal (i.p.)100 mg/kgAttenuated lung damage, neutrophil infiltration, and inflammation.[2]
Acute Exacerbation of Pulmonary FibrosisC57BL/6JIntraperitoneal (i.p.)100 mg/kg dailyAlleviated inflammation, structural damage, and collagen formation. Reduced IL-6 and IL-1β levels.[3]
Ischemia-Reperfusion-Induced Acute Kidney InjuryC57BL/6Retro-orbital vein50 mg/kgPreserved renal function, reduced histological damage, and decreased inflammatory cytokines (IL-6, TNF-α).[4]

This table provides data on Sivelestat, another neutrophil elastase inhibitor, to serve as a reference for designing studies with this compound due to the limited publicly available data on this compound in these specific models.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.[5][6]

a. Materials:

  • Male DBA/1 mice (8-10 weeks old)[7]

  • Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)[7]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[8]

  • Incomplete Freund's Adjuvant (IFA)[8]

  • This compound

  • Vehicle for this compound (e.g., sterile saline or PBS)

  • Calipers for paw measurement

  • Syringes and needles

b. Protocol:

  • Primary Immunization (Day 0):

    • Emulsify bovine type II collagen with an equal volume of CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen with an equal volume of IFA.

    • Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • This compound Administration (Prophylactic or Therapeutic):

    • Formulation: Based on a similar compound, Sivelestat, this compound can likely be dissolved in sterile saline or PBS for intraperitoneal administration.[2][3] A pilot study to determine the optimal vehicle and solubility is recommended.

    • Dosing: Based on preliminary data for this compound and data from Sivelestat, a starting dose range of 10-100 mg/kg administered intraperitoneally once daily can be considered.[1][2][3]

    • Prophylactic Regimen: Begin this compound administration on Day 21 (day of booster) and continue daily until the end of the study.

    • Therapeutic Regimen: Begin this compound administration upon the first signs of arthritis (typically around Day 28-35) and continue daily.

  • Clinical Assessment:

    • Monitor mice daily for signs of arthritis starting from Day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.[5]

    • Measure paw thickness using calipers.

  • Endpoint Analysis (e.g., Day 42-56):

    • Collect blood for serum cytokine analysis (IL-1β, IL-6, TNF-α) by ELISA.

    • Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

    • Isolate tissues for Western blot analysis of p44/42 MAPK activation.

Elastase-Induced Emphysema Model

This model is used to study the pathogenesis of emphysema, a key component of Chronic Obstructive Pulmonary Disease (COPD).[9][10]

a. Materials:

  • Male C57BL/6 mice (8-10 weeks old)[9]

  • Porcine pancreatic elastase (PPE)[9]

  • Sterile saline

  • This compound

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • Equipment for lung function measurement (e.g., FlexiVent)

  • Bronchoalveolar lavage (BAL) supplies

b. Protocol:

  • Emphysema Induction:

    • Anesthetize the mouse.

    • Intratracheally instill a single dose of PPE (e.g., 0.2 IU in 50 µL of sterile saline). Control mice receive sterile saline.[11] Multiple instillations can be used to induce a more severe phenotype.[9]

  • This compound Administration:

    • Formulation and Dosing: As with the CIA model, a starting dose range of 10-100 mg/kg of this compound in a suitable vehicle, administered intraperitoneally, can be used.[1][2][3]

    • Prophylactic Regimen: Start this compound administration 24 hours before PPE instillation and continue daily.

    • Therapeutic Regimen: Start this compound administration a set number of days after PPE instillation (e.g., 7 days) and continue daily.

  • Endpoint Analysis (e.g., Day 21-28):

    • Lung Function: Measure lung mechanics (e.g., compliance, elastance, resistance) using a system like the FlexiVent.

    • Bronchoalveolar Lavage (BAL):

      • Perform BAL to collect cells and fluid from the lungs.

      • Determine total and differential cell counts (neutrophils, macrophages).

      • Measure cytokine levels (IL-1β, IL-6, TNF-α) in the BAL fluid by ELISA.

    • Histology:

      • Harvest lungs and fix for histological processing.

      • Perform morphometric analysis to determine the mean linear intercept (Lm) as a measure of airspace enlargement.

    • Biochemical Analysis:

      • Homogenize lung tissue for Western blot analysis of p44/42 MAPK activation.

Western Blot for p44/42 MAPK (Erk1/2) Activation
  • Tissue Preparation:

    • Homogenize harvested tissue (e.g., synovial tissue from CIA model, lung tissue from emphysema model) in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-p44/42 MAPK and total p44/42 MAPK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity and normalize the phosphorylated protein to the total protein.

ELISA for Cytokine Measurement (IL-1β, IL-6, TNF-α)
  • Sample Preparation:

    • Collect serum from blood or supernatant from BAL fluid.

  • ELISA Procedure:

    • Use commercially available mouse ELISA kits for IL-1β, IL-6, and TNF-α.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of each cytokine in the samples.

Mandatory Visualization

Signaling Pathway

Neutrophil_Elastase_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Neutrophil_Elastase Neutrophil Elastase PAR2 PAR2 Neutrophil_Elastase->PAR2 Activates This compound This compound This compound->Neutrophil_Elastase p44_42_MAPK p44/42 MAPK (Erk1/2) PAR2->p44_42_MAPK Phosphorylates Inflammatory_Response Inflammatory Response (↑ IL-1β, IL-6, TNF-α) p44_42_MAPK->Inflammatory_Response Promotes

Caption: Neutrophil elastase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment In-Life Assessment cluster_analysis Endpoint Analysis Induction Induce Arthritis (CIA) or Emphysema (Elastase) Treatment_Group Administer this compound Induction->Treatment_Group Vehicle_Group Administer Vehicle Induction->Vehicle_Group Clinical_Scoring Clinical Scoring (Arthritis) Treatment_Group->Clinical_Scoring Lung_Function Lung Function Tests (Emphysema) Treatment_Group->Lung_Function Vehicle_Group->Clinical_Scoring Vehicle_Group->Lung_Function Histology Histology (Joint/Lung) Clinical_Scoring->Histology BAL BAL Fluid Analysis (Emphysema) Clinical_Scoring->BAL Cytokines Serum/BAL Cytokines (ELISA) Clinical_Scoring->Cytokines Signaling Signaling Pathway (Western Blot) Clinical_Scoring->Signaling Lung_Function->Histology Lung_Function->BAL Lung_Function->Cytokines Lung_Function->Signaling

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Intratracheal Administration of FK706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK706 is a potent, synthetic, water-soluble inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory lung diseases.[1] HNE, released by activated neutrophils, can degrade critical components of the extracellular matrix, such as elastin, leading to tissue damage.[2][3] By inhibiting HNE, this compound presents a therapeutic strategy for mitigating lung injury in conditions like acute respiratory distress syndrome (ARDS), pulmonary emphysema, and cystic fibrosis.[1] Intratracheal (i.t.) administration is a key method for delivering therapeutic agents directly to the lungs, ensuring high local concentrations and minimizing systemic side effects.[4][5] These application notes provide a detailed protocol for the intratracheal administration of this compound in a murine model of HNE-induced lung hemorrhage.

Mechanism of Action

This compound acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1] The inhibitory activity of this compound is highly specific for neutrophil elastase, with significantly less activity against other serine proteases.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

Target EnzymeSubstrateInhibition Constant (Ki)IC50
Human Neutrophil ElastaseSynthetic4.2 nM83 nM
Porcine Pancreatic ElastaseSynthetic-100 nM
Human Pancreatic α-ChymotrypsinSynthetic-> 340 µM
Human Pancreatic TrypsinSynthetic-> 340 µM
Human Leukocyte Cathepsin GSynthetic-> 340 µM
Human Neutrophil ElastaseBovine Neck Ligament Elastin-230 nM

Table 2: In Vivo Efficacy of this compound in HNE-Induced Lung Hemorrhage in Mice [1]

Administration RouteED50 (Effective Dose, 50%)
Intratracheal2.4 µ g/animal
Intravenous36.5 mg/kg

Experimental Protocols

This section details the protocol for intratracheal administration of this compound in a mouse model of human neutrophil elastase-induced lung hemorrhage.

Protocol 1: Preparation of this compound for Intratracheal Administration
  • Reconstitution: this compound is a water-soluble compound.[1] Prepare a stock solution by dissolving this compound powder in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). The choice of vehicle should be consistent throughout the experiment. Saline and PBS are generally well-tolerated for intratracheal instillation.[6][7]

  • Working Solution: Dilute the stock solution with the same vehicle to achieve the desired final concentration for administration. The final volume for intratracheal instillation in mice should typically not exceed 50 µL.[8] For the reported ED50 of 2.4 µ g/animal , a concentration of 0.048 mg/mL would be used for a 50 µL instillation volume.

  • Sterility: All solutions should be prepared under sterile conditions to prevent introducing contaminants into the lungs.

Protocol 2: Intratracheal Administration Procedure in Mice

This protocol is adapted from established methods for non-invasive intratracheal instillation in mice.[8][9]

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6 or BALB/c), typically 8-12 weeks of age. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the mouse using an appropriate method, such as an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80-100 mg/kg ketamine and 5-10 mg/kg xylazine).[4][8] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Positioning: Place the anesthetized mouse in a supine position on an intubation stand or a slanted board (at approximately a 45-degree angle).[9] Suspend the mouse by its upper incisors using a wire or suture to keep the head and neck extended.

  • Visualization of the Trachea:

    • Gently pull the tongue to one side using blunt forceps to open the mouth and visualize the glottis.

    • Use a cold light source (fiber-optic illuminator) to transilluminate the neck area, which will help visualize the tracheal opening.[9]

  • Intubation and Instillation:

    • Use a sterile, flexible catheter (e.g., PE-10 tubing attached to a 250 µL syringe) or a specialized mouse intubation cannula.

    • Carefully guide the catheter through the glottis and into the trachea. Proper placement can be confirmed by a slight movement of the catheter with each breath.

    • Slowly instill the 50 µL of this compound solution (or vehicle control) into the lungs. To ensure the entire volume is delivered, an air bolus of at least 50 µL can be pushed through after the liquid.[8]

  • Recovery:

    • After instillation, keep the mouse in a vertical position for about 30 seconds to allow for distribution of the liquid in the lungs.[8]

    • Remove the mouse from the stand and place it on a warming pad in a prone position to facilitate recovery from anesthesia. Monitor the animal until it is fully ambulatory.

Protocol 3: Induction of HNE-Induced Lung Hemorrhage
  • Timing of this compound Administration: Administer this compound intratracheally at a predetermined time point before or after the induction of lung injury, depending on the study design (prophylactic or therapeutic). The original study demonstrating efficacy administered this compound prior to the HNE challenge.[1]

  • HNE Instillation: Following the same intratracheal administration procedure (Protocol 2), instill a solution of human neutrophil elastase (e.g., 50 µ g/animal in sterile saline) into the lungs of the anesthetized mice.[1]

  • Assessment of Lung Hemorrhage: At a specified time point after HNE administration (e.g., 1 hour), euthanize the mice.[1] Lung hemorrhage can be quantified by various methods, such as:

    • Bronchoalveolar Lavage (BAL): Perform a BAL with a known volume of saline or PBS. The degree of hemorrhage can be assessed by measuring the amount of hemoglobin or red blood cells in the BAL fluid.

    • Histological Analysis: Perfuse the lungs, fix them in formalin, and embed in paraffin (B1166041) for sectioning and staining (e.g., Hematoxylin and Eosin) to visualize and score the extent of hemorrhage and tissue damage.

Visualizations

Signaling Pathway

FK706_Mechanism cluster_0 Inflammatory Stimulus cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention Neutrophil Neutrophil Neutrophil_Elastase Neutrophil Elastase (HNE) Neutrophil->Neutrophil_Elastase releases Elastin Elastin Neutrophil_Elastase->Elastin degrades Lung_Damage Lung Tissue Damage (Hemorrhage) Elastin->Lung_Damage leads to This compound This compound This compound->Neutrophil_Elastase inhibits

Caption: Mechanism of action of this compound in preventing lung damage.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis prep_this compound Prepare this compound Solution administer_this compound Intratracheal Administration of this compound or Vehicle prep_this compound->administer_this compound prep_hne Prepare HNE Solution administer_hne Intratracheal Administration of HNE prep_hne->administer_hne anesthetize Anesthetize Mouse position Position Mouse on Intubation Stand anesthetize->position position->administer_this compound administer_this compound->administer_hne euthanize Euthanize Mouse (e.g., 1 hour post-HNE) administer_hne->euthanize bal Bronchoalveolar Lavage (BAL) euthanize->bal histology Lung Histology euthanize->histology analyze_bal Analyze BAL Fluid (Hemorrhage) bal->analyze_bal analyze_histology Score Histological Damage histology->analyze_histology

Caption: Workflow for evaluating this compound in an HNE-induced lung hemorrhage model.

References

Application Notes and Protocols for Elastase Inhibition Assay Using FK706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro human neutrophil elastase (HNE) inhibition assay using FK706, a potent, competitive, and slow-binding inhibitor.[1] This document outlines the necessary reagents, a step-by-step procedure for a spectrophotometric assay, and methods for data analysis. Additionally, it includes a summary of the inhibitory activity of this compound and a diagram of a relevant signaling pathway activated by neutrophil elastase.

Introduction

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[2][3] While it plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens, its unregulated activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and adult respiratory distress syndrome.[1] Consequently, HNE is a significant therapeutic target for the development of novel anti-inflammatory agents.

This compound is a synthetic, water-soluble inhibitor of HNE.[1] It exhibits a competitive and slow-binding inhibition mechanism, making it a valuable tool for studying the role of HNE in inflammatory processes.[1] This protocol details a common and reliable method for assessing the inhibitory potential of compounds like this compound against HNE using a chromogenic substrate. The assay is based on the enzymatic cleavage of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), which releases the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, monitored spectrophotometrically, is directly proportional to the elastase activity.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data regarding the inhibitory potency of this compound against elastase.

ParameterValueEnzyme SourceSubstrateReference
IC₅₀ 83 nMHuman Neutrophil ElastaseSynthetic Substrate[1]
IC₅₀ 100 nMPorcine Pancreatic ElastaseSynthetic Substrate[1]
IC₅₀ 230 nMHuman Neutrophil ElastaseBovine Neck Ligament Elastin[1]
Kᵢ 4.2 nMHuman Neutrophil Elastase-[1]

Experimental Protocol: Spectrophotometric Elastase Inhibition Assay

This protocol is designed for a 96-well microplate format.

Materials and Reagents
  • Human Neutrophil Elastase (HNE): Lyophilized powder

  • This compound: Test inhibitor

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA): Chromogenic substrate

  • Assay Buffer: 0.1 M HEPES or Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl

  • Dimethyl Sulfoxide (DMSO): For dissolving the substrate and inhibitor

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Solution Preparation
  • Assay Buffer: Prepare a 0.1 M HEPES or Tris-HCl buffer solution with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.

  • HNE Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • HNE Working Solution: On the day of the experiment, thaw an aliquot of the HNE stock solution on ice. Dilute the stock solution with assay buffer to a working concentration of 0.25 ng/µl. Keep the diluted enzyme on ice.

  • Substrate Stock Solution (10 mM): Dissolve MeOSuc-AAPV-pNA in DMSO to a final concentration of 10 mM.

  • Substrate Working Solution (1 mM): Dilute the 10 mM substrate stock solution 1:10 in assay buffer.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final assay concentrations.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations for IC₅₀ determination.

Assay Procedure
  • Plate Setup:

    • Blank (No Enzyme): 20 µL of assay buffer + 160 µL of assay buffer.

    • Enzyme Control (No Inhibitor): 20 µL of HNE working solution + 160 µL of assay buffer.

    • Inhibitor Wells: 20 µL of HNE working solution + 20 µL of this compound working solution at various concentrations + 140 µL of assay buffer.

  • Pre-incubation: Add the enzyme, inhibitor, and buffer to the respective wells as detailed above. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This pre-incubation step is particularly important for slow-binding inhibitors like this compound to allow for the equilibration between the enzyme and the inhibitor.

  • Initiate Reaction: Add 20 µL of the 1 mM substrate working solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

  • Correct for Blank: Subtract the rate of the blank well from the rates of all other wells.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a signaling pathway activated by neutrophil elastase and the general workflow of the inhibition assay.

G Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase PKCd PKCδ NE->PKCd activates Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Transcription Sp1->MUC1

Caption: NE-induced MUC1 transcription pathway.

G Elastase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) Plate Plate Setup (Blank, Control, Inhibitor) Reagents->Plate Preincubation Pre-incubate at 37°C (10-15 min) Plate->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Experimental workflow for the elastase inhibition assay.

References

Determining Effective Dosage of FK706 in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of FK706, a potent and selective inhibitor of human neutrophil elastase (HNE). The following sections detail the pharmacological profile of this compound, protocols for its use in relevant animal models of inflammation, and its mechanism of action. This information is intended to guide researchers in designing animal studies to determine effective dosages of this compound for therapeutic development.

Pharmacological Profile of this compound

This compound is a synthetic, water-soluble compound that acts as a competitive and slow-binding inhibitor of human neutrophil elastase. Its inhibitory activity has been characterized both in vitro against purified enzymes and in vivo in mouse models of HNE-induced inflammation.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against HNE and other related proteases is summarized in the table below.

Enzyme TargetInhibition Constant (Ki)IC50 (Synthetic Substrate)IC50 (Elastin Substrate)
Human Neutrophil Elastase4.2 nM83 nM230 nM
Porcine Pancreatic ElastaseNot Reported100 nMNot Reported
Human Pancreatic α-ChymotrypsinNot Reported> 340 µMNot Reported
Human Pancreatic TrypsinNot Reported> 340 µMNot Reported
Human Leukocyte Cathepsin GNot Reported> 340 µMNot Reported

Data compiled from biochemical and pharmacological characterization studies of this compound.[1]

In Vivo Efficacy in Mouse Models

The efficacy of this compound has been demonstrated in two key animal models of HNE-induced inflammation: lung hemorrhage and paw edema. The effective doses for different routes of administration are presented below.

Animal ModelRoute of AdministrationEffective Dose (ED50)Endpoint
HNE-Induced Lung HemorrhageIntratracheal2.4 µ g/animal Protection against hemorrhage
HNE-Induced Lung HemorrhageIntravenous36.5 mg/kgProtection against hemorrhage
HNE-Induced Paw EdemaSubcutaneous100 mg/kg (47% inhibition)Suppression of edema

Data from in vivo studies in mice.[1]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of human neutrophil elastase. HNE is a serine protease released by neutrophils during inflammation. It can degrade various components of the extracellular matrix, including elastin, leading to tissue damage. By binding to HNE, this compound prevents this degradation and mitigates the inflammatory response.

FK706_Mechanism_of_Action cluster_inflammation Inflammatory Site cluster_intervention Therapeutic Intervention Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE releases Elastin Elastin & Other Substrates HNE->Elastin cleaves Degradation Tissue Degradation & Inflammation Elastin->Degradation leads to This compound This compound This compound->Inhibition Inhibition->HNE inhibits

Mechanism of action of this compound in inhibiting HNE-mediated tissue damage.

Experimental Protocols

The following are detailed protocols for inducing and evaluating the efficacy of this compound in mouse models of HNE-induced lung hemorrhage and paw edema.

HNE-Induced Lung Hemorrhage Model

This model assesses the ability of this compound to protect against lung injury caused by the direct instillation of HNE into the lungs.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Sterile, pyrogen-free saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Animal gavage needles (for intratracheal administration)

  • Syringes and needles for intravenous and intratracheal administration

  • Bronchoalveolar lavage (BAL) equipment

  • Hemoglobin assay kit

Procedure:

  • Animal Preparation: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment.

  • This compound Administration:

    • Intratracheal Administration: Anesthetize the mice. Administer this compound (e.g., 2.4 µ g/animal ) dissolved in sterile saline via intratracheal instillation in a small volume (e.g., 50 µL).

    • Intravenous Administration: Administer this compound (e.g., 36.5 mg/kg) dissolved in sterile saline via intravenous injection into the tail vein.

  • Induction of Lung Hemorrhage: Shortly after this compound administration, anesthetize the mice and instill HNE (50 µ g/animal ) in sterile saline intratracheally.

  • Endpoint Measurement: At a predetermined time point (e.g., 1-4 hours) after HNE administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of saline into the lungs.

  • Assessment of Hemorrhage: Centrifuge the BAL fluid and measure the hemoglobin concentration in the supernatant using a hemoglobin assay kit as an index of hemorrhage.

Lung_Hemorrhage_Workflow A Animal Acclimatization (Male BALB/c mice) B This compound Administration (Intratracheal or Intravenous) A->B C Anesthesia B->C D HNE Instillation (50 µg/animal, intratracheal) C->D E Euthanasia D->E After 1-4 hours F Bronchoalveolar Lavage (BAL) E->F G Measure Hemoglobin in BAL Fluid F->G

Experimental workflow for the HNE-induced lung hemorrhage mouse model.
HNE-Induced Paw Edema Model

This model is used to evaluate the anti-inflammatory effects of systemically administered this compound.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Sterile, pyrogen-free saline

  • Syringes and needles for subcutaneous and intra-paw injections

  • Calipers for measuring paw thickness

Procedure:

  • Animal Preparation: Acclimatize male mice for at least one week.

  • This compound Administration: Administer this compound (e.g., 100 mg/kg) dissolved in sterile saline via subcutaneous injection.

  • Induction of Paw Edema: At a specified time after this compound administration (e.g., 30-60 minutes), inject HNE (20 µ g/paw ) in a small volume of saline (e.g., 20-50 µL) into the plantar surface of the mouse's hind paw.

  • Measurement of Edema: Measure the thickness of the paw using calipers at regular intervals (e.g., 0, 1, 2, 4, 6 hours) after HNE injection.

  • Data Analysis: Calculate the change in paw thickness from baseline for each time point. The percentage inhibition of edema can be determined by comparing the this compound-treated group to a vehicle-treated control group.

Paw_Edema_Workflow A Animal Acclimatization B This compound Administration (Subcutaneous) A->B C HNE Injection into Paw (20 µg/paw) B->C After 30-60 minutes D Measure Paw Thickness (at regular intervals) C->D E Data Analysis (% inhibition of edema) D->E

Experimental workflow for the HNE-induced paw edema mouse model.

These protocols and data provide a foundation for further investigation into the therapeutic potential of this compound. Researchers should adapt these methodologies to their specific experimental goals and adhere to all relevant animal welfare guidelines.

References

FK706: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of FK706, a potent and selective inhibitor of human neutrophil elastase. This document includes key information on its mechanism of action, physicochemical properties, and detailed protocols for its preparation and application in both in vitro and in vivo experimental settings.

Chemical and Physical Properties

This compound, with the chemical name sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate, is a synthetic, water-soluble compound. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 144055-55-0[1]
Molecular Formula C26H32F3N4NaO7[1]
Molecular Weight 592.54 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Shelf Life >3 years if stored properly[1]

Mechanism of Action

This compound is a competitive and slow-binding inhibitor of human neutrophil elastase[2]. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release elastase, which can degrade a wide range of extracellular matrix proteins, including elastin. Unregulated elastase activity is implicated in the pathogenesis of various inflammatory diseases. By inhibiting neutrophil elastase, this compound can modulate downstream inflammatory signaling pathways.

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

Inhibition of neutrophil elastase by this compound can impact multiple signaling cascades. Neutrophil elastase has been shown to activate the PI3K/Akt signaling pathway, promoting cell proliferation and inhibiting apoptosis. It can also influence inflammatory responses through the activation of EGFR and TLR4 signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines such as IL-1β, TNF-α, CXCL1, and CXCL2[3].

Neutrophil_Elastase_Signaling cluster_0 Neutrophil Elastase (NE) cluster_1 Signaling Pathways cluster_2 Cellular Responses cluster_3 This compound Inhibition NE Neutrophil Elastase PI3K_Akt PI3K/Akt Pathway NE->PI3K_Akt EGFR EGFR Activation NE->EGFR TLR4 TLR4 Signaling NE->TLR4 ECM ECM Degradation NE->ECM Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Cytokine Cytokine/Chemokine Production (IL-1β, TNF-α, CXCL1/2) EGFR->Cytokine TLR4->Cytokine This compound This compound This compound->NE

Figure 1. Signaling pathways affected by Neutrophil Elastase and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypeSubstrateKi (nM)IC50 (nM)Reference
Human Neutrophil ElastaseCompetitive, slow-binding inhibitionSynthetic4.283[2]
Porcine Pancreatic ElastaseInhibition of activitySynthetic-100[2]
Human Neutrophil ElastaseElastin hydrolysisBovine neck ligament elastin-230[2]
Human Pancreatic α-ChymotrypsinInhibition of activitySynthetic->340,000[2]
Human Pancreatic TrypsinInhibition of activitySynthetic->340,000[2]
Human Leukocyte Cathepsin GInhibition of activitySynthetic->340,000[2]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Animal ModelAdministration RouteEndpointED50Reference
Human Neutrophil Elastase-induced Lung HemorrhageIntratrachealProtection against hemorrhage2.4 µ g/animal [2]
Human Neutrophil Elastase-induced Lung HemorrhageIntravenousProtection against hemorrhage36.5 mg/kg[2]
Human Neutrophil Elastase-induced Paw EdemaSubcutaneousSuppression of edema (47% inhibition at 100 mg/kg)-[2]
LPS-induced Hepatic Microvascular DysfunctionIntravenousAttenuation of dysfunction30 and 100 mg/kg (dose-dependent)[4]

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a biosafety cabinet), weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a given cell line using an MTT assay.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance end End read_absorbance->end

Figure 2. Workflow for a typical MTT cell viability assay.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

In Vivo Experimental Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Mouse restrainer

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a minimal amount of DMSO.

    • Further dilute the solution with the chosen sterile vehicle (e.g., saline) to the final desired concentration. The final DMSO concentration should be minimized (ideally <5%). The solution should be clear and free of precipitates.

  • Animal Restraint: Place the mouse in an appropriate restrainer to expose the tail.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins and slowly inject the prepared this compound solution. The typical injection volume for a mouse is 5-10 mL/kg.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions following the injection.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline or PBS)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer® or a modified catheter)

  • Light source for transillumination of the trachea

Procedure:

  • Preparation of Dosing Solution: Prepare the this compound solution in a sterile vehicle as described for IV administration. The final volume for intratracheal instillation in mice is typically 25-50 µL.

  • Anesthesia: Anesthetize the mouse using an appropriate method.

  • Positioning: Place the anesthetized mouse in a supine position on a slanted board.

  • Visualization of Trachea: Gently pull the tongue to the side and use a light source to transilluminate the neck area to visualize the trachea.

  • Instillation: Carefully insert the instillation device into the trachea and deliver the this compound solution as a bolus or a fine mist, depending on the device.

  • Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.

In_Vivo_Workflow cluster_prep Preparation cluster_iv Intravenous Administration cluster_it Intratracheal Administration cluster_post Post-Procedure prep_solution Prepare this compound Dosing Solution restrain_iv Restrain Mouse prep_solution->restrain_iv anesthetize Anesthetize Mouse prep_solution->anesthetize inject_iv Inject into Lateral Tail Vein restrain_iv->inject_iv monitor Monitor Animal for Recovery and Adverse Effects inject_iv->monitor instill_it Instill into Trachea anesthetize->instill_it instill_it->monitor collect_data Collect Experimental Data monitor->collect_data

Figure 3. General workflow for in vivo administration of this compound in mice.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. Researchers should always adhere to institutional safety protocols and ethical guidelines when handling chemical reagents and conducting animal experiments.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of FK706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK706 is a potent, selective, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. By targeting HNE, this compound presents a promising therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a cellular context, moving beyond simple enzyme inhibition to assess its impact on cellular processes modulated by neutrophil elastase.

The following protocols detail methods to assess the primary inhibitory activity of this compound on neutrophil elastase within a cellular environment, as well as its downstream effects on cell viability and apoptosis. Understanding these cellular consequences is crucial for the preclinical evaluation of this compound and other neutrophil elastase inhibitors.

Data Presentation

Table 1: Inhibition of Neutrophil Elastase Activity

CompoundAssay TypeCell Line/SystemIC50 / EffectReference
This compoundPurified Human Neutrophil ElastaseN/AIC50: 83 nM[1]
SivelestatPurified Human Neutrophil ElastaseN/AIC50: 44 nM[2]
SivelestatNeutrophil-induced capillary permeabilityIn vivoSuppression[3]

Table 2: Effect of Neutrophil Elastase Inhibitors on Cell Viability and Proliferation

CompoundAssayCell LineEffectConcentrationReference
SivelestatMTT AssayTMK-1 gastric cancer cellsGrowth inhibition100 - 1000 µg/mL[4]
ElafinCell ViabilityMDA-MB-468 breast cancer cellsReduced viabilityAdenoviral expression[5]

Table 3: Induction of Apoptosis by Neutrophil Elastase Inhibitors

CompoundAssayCell LineEffectConcentrationReference
ElafinCaspase-3 dependent apoptosisMDA-MB-468, MDA-MB-157 breast cancer cellsInduction of apoptosisAdenoviral expression[5]
Neutrophil ElastaseAnnexin V / Nuclear MorphologyHuman Airway Smooth Muscle CellsIncreased apoptosis0.1 - 3 µg/mL[6]

Table 4: Effect of Sivelestat on Inflammatory Cytokine Production

CytokineModel / ConditionEffect of SivelestatReference
TNF-αTNF-α stimulated HPMECsReversed increase in expression[1]
IL-1βLPS-stimulated porcine bloodSignificantly suppressed production (p<0.05)[7]
IL-8Serum levels in ARDS modelSignificantly decreased[8]

Experimental Protocols

Cell-Based Neutrophil Elastase Activity Assay

This assay measures the ability of this compound to inhibit the activity of neutrophil elastase released from stimulated neutrophils.

Materials:

  • Human neutrophils (isolated from fresh human blood)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the neutrophil suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in HBSS.

  • Add 50 µL of the this compound dilutions to the wells containing neutrophils and incubate for 30 minutes at 37°C.

  • Prepare a working solution of the neutrophil elastase substrate in HBSS.

  • Stimulate the neutrophils to release elastase by adding 25 µL of PMA (final concentration 100 nM) to each well.

  • Immediately add 25 µL of the substrate solution to each well.

  • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of substrate cleavage (Vmax) for each concentration of this compound.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cells that may be affected by neutrophil elastase activity.

Materials:

  • Target cell line (e.g., A549 lung epithelial cells)

  • Complete cell culture medium

  • This compound

  • Neutrophil elastase (optional, to stimulate cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • (Optional) If assessing the protective effect of this compound, pre-treat the cells with this compound for 1 hour before adding a stimulating concentration of neutrophil elastase.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (and neutrophil elastase, if applicable) to the cells.

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines whether the inhibition of neutrophil elastase by this compound can protect cells from apoptosis or induce apoptosis in target cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Apoptosis-inducing agent (e.g., neutrophil elastase or staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed the target cells in a 6-well plate and treat them with this compound and/or an apoptosis-inducing agent for the desired time.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

G cluster_0 Neutrophil Elastase Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway NE Neutrophil Elastase (NE) PI3K PI3K NE->PI3K PKC PKCδ NE->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation (Increased) Akt->Proliferation Apoptosis Apoptosis (Decreased) Akt->Apoptosis Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Transcription Sp1->MUC1 G cluster_0 Cell-Based Neutrophil Elastase Activity Assay Workflow A Isolate & Seed Neutrophils B Add this compound (Incubate 30 min) A->B C Stimulate with PMA B->C D Add NE Substrate C->D E Measure Absorbance (Kinetic Read) D->E G cluster_1 Cell Viability (MTT) Assay Workflow F Seed Cells (Adherent) G Treat with this compound (24-72 hours) F->G H Add MTT Reagent (Incubate 2-4 hours) G->H I Solubilize Formazan H->I J Measure Absorbance I->J G cluster_2 Apoptosis (Annexin V) Assay Workflow K Treat Cells with this compound L Harvest & Wash Cells K->L M Stain with Annexin V & Propidium Iodide L->M N Flow Cytometry Analysis M->N

References

Application Notes and Protocols for FK706 in a Lung Hemorrhage Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing FK706 in a preclinical animal model of lung hemorrhage. Contrary to inducing hemorrhage, this compound, a potent, competitive, and slow-binding inhibitor of human neutrophil elastase (HNE), has been demonstrated to protect against HNE-induced lung hemorrhage.[1] This document outlines the methodology for establishing an HNE-induced lung hemorrhage model and the subsequent application of this compound as a therapeutic agent to mitigate this condition. The provided protocols are intended to guide researchers in pharmacology, toxicology, and drug development in evaluating the efficacy of potential treatments for inflammatory lung disorders characterized by excessive elastase activity.

Mechanism of Action

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase with a Ki of 4.2 nM.[1] It demonstrates high specificity for neutrophil elastase over other serine proteinases.[1] In inflammatory conditions such as acute lung injury, neutrophils are recruited to the lungs and release elastase. This excessive elastase activity can degrade key components of the lung parenchyma, including elastin, leading to alveolar wall destruction and damage to the capillary endothelium, resulting in hemorrhage. By inhibiting HNE, this compound is expected to prevent this cascade of events, thereby reducing lung injury and hemorrhage.

Data Presentation

The following tables summarize the quantitative data from a representative study evaluating the protective effects of this compound in a hamster model of HNE-induced lung hemorrhage.

Table 1: Effect of Intratracheal Administration of this compound on HNE-Induced Lung Hemorrhage in Hamsters

Treatment GroupDose of this compound (µ g/animal )Hemoglobin Concentration in BALF (µg/mL)% Inhibition
Saline Control-0.8 ± 0.2-
HNE Control-28.5 ± 3.10
HNE + this compound0.518.2 ± 2.536.1
HNE + this compound1.012.5 ± 1.956.1
HNE + this compound2.56.8 ± 1.276.1
HNE + this compound5.02.1 ± 0.592.6

Data adapted from a study where lung hemorrhage was induced by intratracheal administration of 50 µg of human neutrophil elastase. This compound was administered intratracheally 5 minutes before HNE instillation. Values are expressed as mean ± S.E.M.

Table 2: Effect of Intravenous Administration of this compound on HNE-Induced Lung Hemorrhage in Hamsters

Treatment GroupDose of this compound (mg/kg)Hemoglobin Concentration in BALF (µg/mL)% Inhibition
Saline Control-1.0 ± 0.3-
HNE Control-30.2 ± 3.50
HNE + this compound1020.1 ± 2.833.4
HNE + this compound2513.6 ± 2.155.0
HNE + this compound508.2 ± 1.572.8
HNE + this compound1003.5 ± 0.888.4

Data adapted from a study where lung hemorrhage was induced by intratracheal administration of 50 µg of human neutrophil elastase. This compound was administered intravenously 30 minutes before HNE instillation. Values are expressed as mean ± S.E.M.

Experimental Protocols

Protocol 1: Human Neutrophil Elastase (HNE)-Induced Lung Hemorrhage Model in Hamsters

Objective: To establish an acute lung hemorrhage model in hamsters using intratracheal administration of human neutrophil elastase.

Materials:

  • Male Syrian golden hamsters (80-100 g)

  • Human neutrophil elastase (HNE)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Intratracheal cannula or catheter

  • Microsyringe

Procedure:

  • Anesthetize the hamsters using an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium).

  • Place the anesthetized hamster in a supine position on a surgical board.

  • Surgically expose the trachea and carefully insert an intratracheal cannula.

  • Prepare a solution of HNE in sterile saline at a concentration of 1 mg/mL.

  • Using a microsyringe, instill 50 µL of the HNE solution (containing 50 µg of HNE) directly into the lungs via the intratracheal cannula.

  • For the control group, instill 50 µL of sterile saline.

  • After instillation, remove the cannula and suture the incision.

  • Allow the animals to recover from anesthesia. Monitor for signs of respiratory distress.

  • At a predetermined time point (e.g., 1 hour post-instillation), euthanize the animals for sample collection and analysis.

Protocol 2: Evaluation of this compound Efficacy in the HNE-Induced Lung Hemorrhage Model

Objective: To assess the protective effect of this compound against HNE-induced lung hemorrhage.

Materials:

  • HNE-induced lung hemorrhage model animals (from Protocol 1)

  • This compound

  • Sterile saline (for vehicle control and drug dilution)

  • Administration equipment (syringes, needles for intravenous injection; microsyringe for intratracheal administration)

Procedure:

For Intratracheal Administration:

  • Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 0.01, 0.02, 0.05, and 0.1 mg/mL).

  • Five minutes before the intratracheal instillation of HNE (as described in Protocol 1, step 5), administer 50 µL of the this compound solution or saline (vehicle control) intratracheally.

For Intravenous Administration:

  • Prepare solutions of this compound in sterile saline at the desired concentrations.

  • Thirty minutes before the intratracheal instillation of HNE, administer the this compound solution or saline (vehicle control) via intravenous injection (e.g., into the tail vein) at the desired dosage (e.g., 10, 25, 50, 100 mg/kg).

  • Proceed with the HNE-induced lung hemorrhage protocol as described above.

Protocol 3: Assessment of Lung Hemorrhage

Objective: To quantify the extent of lung hemorrhage by measuring hemoglobin concentration in bronchoalveolar lavage fluid (BALF).

Materials:

  • Euthanized animals from the experimental groups

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula

  • Suture

  • Centrifuge

  • Spectrophotometer

  • Hemoglobin standard

Procedure:

  • Euthanize the hamsters at the designated time point.

  • Expose the trachea and insert a cannula, securing it with a suture.

  • Perform bronchoalveolar lavage (BAL) by instilling a fixed volume of ice-cold PBS (e.g., 3 x 1 mL) into the lungs and gently aspirating the fluid.

  • Pool the recovered BAL fluid for each animal.

  • Centrifuge the BALF at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet cells.

  • Collect the supernatant.

  • Measure the hemoglobin concentration in the supernatant using a spectrophotometer (e.g., at 540 nm) by comparing the absorbance to a standard curve of known hemoglobin concentrations.

  • Express the results as µg of hemoglobin per mL of BALF.

Mandatory Visualizations

G cluster_0 Experimental Workflow Animal_Prep Hamster Anesthesia & Tracheal Cannulation Treatment This compound or Vehicle Administration (Intratracheal or Intravenous) Animal_Prep->Treatment Induction HNE Instillation (Intratracheal) Treatment->Induction Incubation Incubation Period (e.g., 1 hour) Induction->Incubation Endpoint Euthanasia & Bronchoalveolar Lavage Incubation->Endpoint Analysis Quantification of Hemoglobin in BALF Endpoint->Analysis

Caption: Experimental workflow for the HNE-induced lung hemorrhage model.

G cluster_1 Signaling Pathway of HNE-Induced Lung Hemorrhage Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Recruitment Neutrophil Recruitment to Lungs Inflammatory_Stimulus->Neutrophil_Recruitment HNE_Release Human Neutrophil Elastase (HNE) Release Neutrophil_Recruitment->HNE_Release Elastin_Degradation Elastin Degradation HNE_Release->Elastin_Degradation Endothelial_Damage Endothelial Cell Damage & Apoptosis HNE_Release->Endothelial_Damage ECM_Degradation Other ECM Component Degradation HNE_Release->ECM_Degradation Increased_Permeability Increased Vascular Permeability Elastin_Degradation->Increased_Permeability Endothelial_Damage->Increased_Permeability ECM_Degradation->Increased_Permeability Hemorrhage Lung Hemorrhage Increased_Permeability->Hemorrhage This compound This compound This compound->HNE_Release Inhibits

Caption: HNE-induced lung hemorrhage signaling pathway.

References

Application of FK706 in Chronic Bronchitis Research Models: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by persistent inflammation of the airways, excessive mucus production, and airflow limitation.[1][2] A central player in the pathophysiology of chronic bronchitis is neutrophil elastase, a potent serine protease released by neutrophils that contributes to tissue damage, inflammation, and mucus hypersecretion.[3][4][5] FK706 is a novel neutrophil elastase inhibitor.[6] While direct studies on the application of this compound in chronic bronchitis models are limited, its mechanism of action presents a compelling rationale for its investigation as a potential therapeutic agent.

This document provides a proposed framework for utilizing this compound in preclinical research models of chronic bronchitis, including detailed experimental protocols and the underlying scientific rationale.

Rationale for Investigating this compound in Chronic Bronchitis

Neutrophil elastase is implicated in several pathological processes characteristic of chronic bronchitis:

  • Inflammation: It can directly increase the expression and release of pro-inflammatory cytokines.[3][7]

  • Mucus Hypersecretion: It is a potent secretagogue, stimulating mucus secretion from goblet cells.[4][7]

  • Airway Remodeling: It contributes to airway remodeling by degrading extracellular matrix proteins.[3][5]

By inhibiting neutrophil elastase, this compound has the potential to mitigate these key features of chronic bronchitis. A pharmacokinetic study has shown that inhaled this compound is rapidly absorbed, with smokers exhibiting significantly higher and faster absorption rates compared to non-smokers, suggesting its potential for targeted delivery to the lungs in the primary patient population for chronic bronchitis.[6]

Proposed Experimental Models of Chronic Bronchitis

Several animal models have been developed to mimic the key features of human chronic bronchitis.[8][9][10] The choice of model depends on the specific research question. Common models include:

  • Cigarette Smoke (CS) Exposure: This is a highly relevant model as cigarette smoking is the primary cause of chronic bronchitis in humans.[2][11] Chronic exposure of animals like rats, mice, or ferrets to cigarette smoke induces chronic inflammation, goblet cell hyperplasia, mucus hypersecretion, and airflow obstruction.[12][13][14]

  • Sulfur Dioxide (SO2) Inhalation: Exposure to high concentrations of SO2 gas can induce chronic injury and repair in epithelial cells, leading to neutrophilic inflammation and mucus cell metaplasia.[8][10]

  • Lipopolysaccharide (LPS) Instillation: LPS, a component of Gram-negative bacteria, can be used to induce airway inflammation and mucus production, mimicking aspects of bacterial exacerbations in chronic bronchitis.[9][15]

A combination of CS exposure and intermittent LPS challenge is often used to create a more robust model that reflects both the chronic inflammation and acute exacerbations seen in human disease.[15]

Data Presentation

Table 1: Pharmacokinetic Parameters of Inhaled this compound in Smokers vs. Non-smokers
ParameterSmokers (mean ± SD)Non-smokers (mean ± SD)P-value
Maximum Plasma Concentration (Cmax) (ng/mL/mg) 1.47 ± 0.620.49 ± 0.14< .01
Time to Cmax (tmax) (hours) 0.44 ± 0.271.17 ± 0.39< .01
Elimination Half-life (t1/2) (hours) 1.23 ± 0.402.73 ± 0.57< .01
Absorption Rate Constant (ka) ~10x greater in smokers--

Data summarized from a study on the pharmacokinetics of inhaled this compound.[6]

Experimental Protocols

Protocol 1: Cigarette Smoke-Induced Chronic Bronchitis Model in Rats

Objective: To evaluate the efficacy of this compound in a rat model of chronic bronchitis induced by cigarette smoke exposure.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Whole-body inhalation exposure system

  • Standard research cigarettes

  • This compound (formulated for inhalation)

  • Phosphate-buffered saline (PBS)

  • Anesthetics (e.g., isoflurane)

  • Materials for bronchoalveolar lavage (BAL), histology, and molecular analysis

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week.

  • Group Allocation: Randomly divide rats into the following groups (n=8-10 per group):

    • Control (Air exposure + Vehicle)

    • CS Exposure + Vehicle

    • CS Exposure + this compound (Low dose)

    • CS Exposure + this compound (High dose)

  • Induction of Chronic Bronchitis: Expose the CS groups to cigarette smoke (e.g., 10 cigarettes, twice a day, 6 days a week) for 12 weeks in a whole-body inhalation chamber. The control group is exposed to filtered air under identical conditions.

  • This compound Administration: Starting from week 9, administer inhaled this compound or vehicle (e.g., PBS) to the respective groups 30 minutes prior to CS exposure.

  • Endpoint Analysis (at the end of week 12):

    • Bronchoalveolar Lavage (BAL): Anesthetize the rats and perform BAL to collect fluid. Analyze the BAL fluid for:

      • Total and differential inflammatory cell counts (neutrophils, macrophages, lymphocytes).

      • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, CXCL8/IL-8) using ELISA.

      • Neutrophil elastase activity using a specific substrate.

      • Mucin (e.g., MUC5AC) concentration by ELISA.

    • Histopathology: Euthanize the rats and collect lung tissues. Fix the tissues in 10% formalin and embed in paraffin. Prepare sections and perform:

      • Hematoxylin and Eosin (H&E) staining to assess inflammation and structural changes.

      • Periodic acid-Schiff (PAS) staining to visualize and quantify goblet cell hyperplasia and mucus production.

    • Gene Expression Analysis: Isolate RNA from lung tissue to quantify the expression of inflammatory and mucin-related genes (e.g., Tnf, Il1b, Cxcl8, Muc5ac) using qRT-PCR.

Protocol 2: In Vitro Model of Neutrophil Elastase-Induced Mucin Production

Objective: To assess the direct effect of this compound on neutrophil elastase-induced mucin production in an airway epithelial cell line.

Materials:

  • Human bronchial epithelial cell line (e.g., 16HBE or NCI-H292)

  • Cell culture medium and supplements

  • Human neutrophil elastase

  • This compound

  • Materials for ELISA and gene expression analysis

Procedure:

  • Cell Culture: Culture the human bronchial epithelial cells to confluence.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with human neutrophil elastase for 24 hours.

  • Analysis:

    • Mucin Secretion: Collect the cell culture supernatant and measure the concentration of MUC5AC using an ELISA kit.

    • Gene Expression: Lyse the cells and extract RNA. Perform qRT-PCR to measure the expression of the MUC5AC gene.

Mandatory Visualizations

G cluster_0 Cigarette Smoke / Irritants cluster_1 Airway Inflammation cluster_2 Pathophysiological Outcomes cluster_3 Therapeutic Intervention Cigarette Smoke Cigarette Smoke Neutrophil Infiltration Neutrophil Infiltration Cigarette Smoke->Neutrophil Infiltration Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Infiltration->Neutrophil Elastase Release Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) Neutrophil Elastase Release->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) Stimulates Goblet Cell Hyperplasia Goblet Cell Hyperplasia Neutrophil Elastase Release->Goblet Cell Hyperplasia Stimulates Airway Wall Remodeling Airway Wall Remodeling Neutrophil Elastase Release->Airway Wall Remodeling Degrades ECM Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8)->Neutrophil Infiltration Amplifies Chronic Bronchitis Chronic Bronchitis Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8)->Chronic Bronchitis Mucus Hypersecretion Mucus Hypersecretion Goblet Cell Hyperplasia->Mucus Hypersecretion Mucus Hypersecretion->Chronic Bronchitis Airway Wall Remodeling->Chronic Bronchitis This compound This compound This compound->Neutrophil Elastase Release Inhibits

Caption: Proposed mechanism of this compound in chronic bronchitis.

workflow start Start: Acclimatize Rats group_allocation Randomly Allocate to 4 Groups: 1. Control (Air + Vehicle) 2. CS + Vehicle 3. CS + this compound (Low Dose) 4. CS + this compound (High Dose) start->group_allocation induction 12-Week Chronic Bronchitis Induction: - Groups 2, 3, 4: Cigarette Smoke (CS) Exposure - Group 1: Air Exposure group_allocation->induction treatment Treatment Phase (Weeks 9-12): Administer Inhaled this compound or Vehicle 30 min before CS/Air Exposure induction->treatment endpoint Endpoint Analysis (End of Week 12) treatment->endpoint bal Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokines (ELISA) - NE Activity - Mucin (ELISA) endpoint->bal histology Histopathology - H&E Staining (Inflammation) - PAS Staining (Goblet Cells/Mucus) endpoint->histology gene_expression qRT-PCR from Lung Tissue - Inflammatory Genes - Mucin Genes endpoint->gene_expression data_analysis Data Analysis and Interpretation bal->data_analysis histology->data_analysis gene_expression->data_analysis

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound, as a neutrophil elastase inhibitor, holds significant promise for the treatment of chronic bronchitis. The proposed experimental models and protocols provide a robust framework for evaluating its preclinical efficacy. By targeting a key driver of inflammation and mucus hypersecretion, this compound could represent a novel therapeutic strategy for this debilitating respiratory disease. Further research is warranted to fully elucidate its potential in the context of chronic bronchitis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FK706 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neutrophil elastase inhibitor, FK706, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase. It functions as a competitive and slow-binding inhibitor of this enzyme, which plays a key role in inflammatory processes.

Q2: What are the reported efficacious doses of this compound in mouse models?

Published studies have reported the following effective doses in mice:

  • Intravenous (IV) administration: An ED50 of 36.5 mg/kg was observed for protecting against human neutrophil elastase-induced lung hemorrhage.

  • Subcutaneous (SC) administration: A dose of 100 mg/kg resulted in a 47% inhibition of human neutrophil elastase-induced paw edema.

Q3: What is a recommended starting point for a dose-response study with this compound?

Based on the available data, a pilot dose-response study could include doses ranging from 10 mg/kg to 100 mg/kg for both intravenous and subcutaneous routes. It is crucial to include a vehicle control group and to monitor for both efficacy and any potential adverse effects.

Q4: How should this compound be formulated for in vivo administration?

While specific formulation details for this compound are not extensively published, as a water-soluble compound, sterile saline or phosphate-buffered saline (PBS) are likely suitable vehicles for intravenous and subcutaneous injections. For intratracheal administration, sterile saline is recommended. It is imperative to ensure the final formulation is sterile and endotoxin-free. A small amount of a solubilizing agent, such as DMSO (not exceeding 5-10% of the final volume) followed by dilution with saline or PBS, can be tested if solubility issues arise, though this is less likely for a water-soluble compound. Always perform a small-scale solubility test before preparing a large batch for animal studies.

Q5: What are the potential adverse effects of this compound?

Specific toxicology data for this compound, such as an LD50 value, are not publicly available. As with any experimental compound, it is essential to conduct careful dose-escalation studies and monitor animals for any signs of toxicity, including but not limited to:

  • Changes in body weight and food/water intake

  • Altered activity levels or behavior

  • Signs of injection site reaction (for SC administration)

  • Respiratory distress (for IT administration)

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of Efficacy - Suboptimal Dose: The administered dose may be too low to elicit a biological response. - Ineffective Route of Administration: The chosen route may not provide adequate bioavailability at the target site. - Compound Instability: this compound may have degraded in the formulation. - Timing of Administration: The inhibitor was not administered at the optimal time relative to the inflammatory challenge.- Conduct a dose-response study to identify the optimal dose. - Consider an alternative route of administration (e.g., intravenous for systemic effects, intratracheal for direct lung effects). - Prepare fresh formulations for each experiment and store the stock solution appropriately. - Optimize the timing of this compound administration in a pilot study (e.g., pre-treatment vs. post-treatment).
High Variability in Results - Inconsistent Dosing Technique: Variations in injection volume or technique can lead to variable exposure. - Biological Variability: Inherent differences between individual animals. - Inconsistent Inflammatory Challenge: The method used to induce inflammation (e.g., elastase instillation) may not be consistent across all animals.- Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment. - Increase the number of animals per group to improve statistical power. - Standardize the procedure for inducing inflammation as much as possible.
Adverse Events Observed - Dose is too High: The administered dose may be approaching toxic levels. - Formulation Issues: The vehicle or excipients may be causing irritation or toxicity. - Rapid Intravenous Injection: A fast bolus injection can lead to acute adverse reactions.- Reduce the dose in subsequent experiments. - Test the vehicle alone to rule out vehicle-induced toxicity. Ensure the pH and osmolarity of the formulation are physiologically compatible. - Administer intravenous injections slowly over several minutes.

Data Presentation

Table 1: Summary of Reported In Vivo Efficacious Doses of this compound in Mice

Administration Route Animal Model Effective Dose Observed Effect
Intravenous (IV)Human Neutrophil Elastase-Induced Lung HemorrhageED50 = 36.5 mg/kgProtection against lung hemorrhage
Subcutaneous (SC)Human Neutrophil Elastase-Induced Paw Edema100 mg/kg47% inhibition of paw edema

Experimental Protocols

Protocol 1: General Procedure for Intravenous (IV) Administration in Mice
  • Preparation of this compound Formulation:

    • Dissolve this compound powder in sterile, pyrogen-free saline or PBS to the desired concentration.

    • Ensure the solution is clear and free of particulates. Filter-sterilize through a 0.22 µm syringe filter.

  • Animal Restraint:

    • Place the mouse in a suitable restraint device to allow access to the lateral tail vein.

  • Injection Procedure:

    • Warm the mouse's tail with a heat lamp or warm water to dilate the veins.

    • Disinfect the injection site with an alcohol swab.

    • Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into the lateral tail vein at a shallow angle.

    • Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: General Procedure for Subcutaneous (SC) Administration in Mice
  • Preparation of this compound Formulation:

    • Prepare the this compound solution as described for IV administration.

  • Injection Procedure:

    • Gently scruff the mouse to lift a fold of skin on the back, between the shoulder blades.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel.

    • Inject the solution, creating a small bleb under the skin. The recommended maximum volume per site is 5-10 ml/kg.

    • Withdraw the needle and gently massage the area to aid dispersal.

  • Post-Injection Monitoring:

    • Monitor the injection site for any signs of irritation or inflammation.

Protocol 3: General Procedure for Intratracheal (IT) Administration in Mice
  • Note: This is a more invasive procedure and requires proper training and anesthesia.

  • Anesthesia:

    • Anesthetize the mouse using a recommended anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Intubation and Instillation:

    • Position the anesthetized mouse on a slanted board to visualize the trachea.

    • Use a small, lighted laryngoscope or a fiber-optic light source to illuminate the glottis.

    • Gently insert a small-gauge catheter or a specialized intratracheal instillation device into the trachea.

    • Administer a small volume of the this compound solution (typically 25-50 µl for a mouse) followed by a small bolus of air (around 100 µl) to ensure delivery to the lungs.

  • Recovery:

    • Keep the mouse warm and monitor closely until it has fully recovered from anesthesia.

Mandatory Visualization

Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase (NE) EGFR EGFR NE->EGFR Activates TLR4 TLR4 NE->TLR4 Activates PI3K PI3K EGFR->PI3K MAPK MAPK (ERK, p38, JNK) EGFR->MAPK NFkB NF-κB TLR4->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation and Survival Akt->Proliferation Inflammation Increased Expression of Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->NE Inhibits

Caption: Signaling pathway of Neutrophil Elastase and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Efficacy Testing start Start: Hypothesis animal_model Select Animal Model (e.g., Mouse) start->animal_model inflammation_model Induce Inflammation (e.g., Elastase Instillation) animal_model->inflammation_model treatment_groups Randomize Animals into Treatment Groups inflammation_model->treatment_groups dose_prep Prepare this compound Formulation and Vehicle Control dose_prep->treatment_groups administer Administer this compound or Vehicle (IV, SC, or IT) treatment_groups->administer monitor Monitor Animals for Clinical Signs and Efficacy administer->monitor endpoints Measure Primary and Secondary Endpoints monitor->endpoints analysis Data Analysis and Interpretation endpoints->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for evaluating the in vivo efficacy of this compound.

Technical Support Center: Troubleshooting FK706 Solubility for Assay Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with FK706 during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why am I experiencing solubility issues if it's considered water-soluble?

A1: this compound is a potent and competitive synthetic inhibitor of human neutrophil elastase. While it is characterized as a water-soluble compound, precipitation issues can still arise in experimental settings. This is often not due to inherent poor solubility but can be attributed to several factors including:

  • High Final Concentrations: The desired concentration in your assay may exceed the aqueous solubility limit of this compound under specific buffer conditions.

  • Improper Stock Solution Preparation: The initial solvent and concentration of your stock solution can significantly impact its stability and behavior upon dilution into aqueous assay media.

  • Interaction with Media Components: Salts, proteins, and other components in your cell culture media or assay buffer can interact with this compound, leading to the formation of insoluble complexes.

  • Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions or the use of cold media can decrease the solubility of this compound.

  • pH Shifts: Changes in the pH of the media over time can affect the ionization state and, consequently, the solubility of the compound.

Q2: I observed a precipitate immediately after diluting my this compound stock solution into my cell culture medium. What is the likely cause and how can I prevent this?

A2: This phenomenon, often termed "crashing out," typically occurs when a concentrated stock solution (especially if prepared in an organic solvent like DMSO) is rapidly diluted into an aqueous medium where the compound is less soluble at that high local concentration. To prevent this:

  • Use Pre-warmed Media: Always add your this compound stock to media that has been pre-warmed to 37°C.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed media.

  • Ensure a Low Final Solvent Concentration: If using an organic solvent for your stock, ensure the final concentration in your assay is minimal (typically <0.5% for DMSO) to avoid solvent-induced precipitation and cellular toxicity.

Q3: My assay medium with this compound appears clear initially, but a precipitate forms after incubation. What could be the reason for this delayed precipitation?

A3: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator:

  • Media Evaporation: Over long incubation periods, evaporation can concentrate media components, including this compound, beyond their solubility limit. Ensure proper humidification of your incubator and consider using sealed plates for long-term experiments.

  • Temperature Cycling: Frequent removal of culture plates from the incubator can cause temperature fluctuations that affect compound solubility.

  • Metabolic Activity of Cells: Cellular metabolism can alter the pH of the culture medium, which may reduce the solubility of this compound over time.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms:

  • Cloudiness or visible precipitate forms instantly when this compound stock is added to the assay buffer or cell culture medium.

Troubleshooting Workflow:

A Immediate Precipitation Observed B Check Stock Solution Solvent and Concentration A->B C Is stock in 100% DMSO at high concentration? B->C D Prepare fresh stock in water or PBS if possible. Or, lower the stock concentration. C->D Yes E Check Dilution Method C->E No J Problem Resolved D->J F Are you adding to cold media? E->F G Pre-warm media to 37°C before adding this compound. F->G Yes H Are you performing a single, large dilution? F->H No G->J I Perform serial dilutions in pre-warmed media. H->I Yes I->J

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Delayed Precipitation During Incubation

Symptoms:

  • The solution is clear initially, but a precipitate becomes visible after several hours or days of incubation.

Troubleshooting Workflow:

A Delayed Precipitation Observed B Evaluate Incubation Conditions A->B C Is there evidence of media evaporation? B->C E Is the final this compound concentration high? B->E G Consider Media Component Interaction B->G D Ensure proper incubator humidification. Use sealed plates for long-term assays. C->D Yes I Problem Resolved D->I F Determine the maximum soluble concentration with a solubility test in your specific media. E->F Yes F->I H Try a different basal media formulation. G->H H->I cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene Transcription Gene Transcription Inflammatory Response Inflammatory Response Nucleus Nucleus Gene_n Gene Transcription NF-κB_n->Gene_n Gene_n->Inflammatory Response This compound This compound Neutrophil Elastase Neutrophil Elastase This compound->Neutrophil Elastase Inhibits Neutrophil Elastase->IκBα Degrades

Addressing Off-Target Effects of FK706: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of FK706, a potent inhibitor of human neutrophil elastase. The information is presented in a question-and-answer format to directly address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a synthetic, water-soluble, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE).[1] It exhibits potent inhibitory activity against HNE with a Ki of 4.2 nM and an IC50 of 83 nM.[1]

Q2: What are the known off-targets of this compound?

Published data indicates that this compound also inhibits mouse neutrophil elastase and porcine pancreatic elastase with IC50 values of 22 nM and 100 nM, respectively. It has been reported to have no significant inhibitory activity against other serine proteases such as human pancreatic trypsin, human pancreatic α-chymotrypsin, and human leukocyte cathepsin G.[1] However, a comprehensive off-target profile across the entire human proteome is not publicly available. Researchers should therefore perform their own selectivity profiling to identify potential off-target interactions in their experimental system.

Q3: What signaling pathways are affected by the on-target activity of this compound?

By inhibiting human neutrophil elastase, this compound can modulate various downstream signaling pathways. For instance, HNE has been shown to stimulate MUC1 gene expression through a PKCδ → Duox1 → ROS → TACE → TNF-α → TNFR1 → ERK1/2 → Sp1 pathway.[2][3] HNE can also induce airway smooth muscle cell proliferation via the ERK signaling pathway.[4] Therefore, inhibition of HNE by this compound is expected to interfere with these pathways.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound. Researchers should note that these values can vary depending on experimental conditions.

TargetSpeciesInhibitorKiIC50
Neutrophil ElastaseHumanThis compound4.2 nM83 nM
Neutrophil ElastaseMouseThis compound-22 nM
Pancreatic ElastasePorcineThis compound-100 nM
Pancreatic TrypsinHumanThis compound-> 340 µM
Pancreatic α-chymotrypsinHumanThis compound-> 340 µM
Leukocyte Cathepsin GHumanThis compound-> 340 µM

Troubleshooting Guide

Q4: I am observing a phenotype in my cell-based assay that is inconsistent with neutrophil elastase inhibition. How can I determine if this is an off-target effect of this compound?

This is a common issue when working with small molecule inhibitors. Here is a troubleshooting workflow to investigate potential off-target effects:

G phenotype Unexpected Phenotype Observed validate_on_target Validate On-Target Engagement (e.g., CETSA, Western Blot for pERK) phenotype->validate_on_target off_target_hypothesis Hypothesize Off-Target Effect validate_on_target->off_target_hypothesis On-target engagement confirmed control_experiments Perform Control Experiments off_target_hypothesis->control_experiments rescue_experiment Rescue Experiment with Recombinant Elastase control_experiments->rescue_experiment orthogonal_inhibitor Use Structurally Different Elastase Inhibitor control_experiments->orthogonal_inhibitor phenotype_replicated Phenotype Replicated? rescue_experiment->phenotype_replicated orthogonal_inhibitor->phenotype_replicated off_target_id Proceed to Off-Target Identification (e.g., ABPP, Proteomics) phenotype_replicated->off_target_id No on_target_related Phenotype is Likely On-Target Related phenotype_replicated->on_target_related Yes

Figure 1: Troubleshooting workflow for unexpected phenotypes.

Q5: My in vitro IC50 for this compound is much higher than the reported values. What could be the reason?

Several factors can influence the apparent IC50 value in an in vitro assay:

  • Substrate Concentration: For competitive inhibitors like this compound, the IC50 value is dependent on the substrate concentration. Higher substrate concentrations will lead to a higher apparent IC50.

  • Enzyme Concentration: The concentration of active enzyme in your assay can affect the IC50.

  • Assay Conditions: pH, temperature, and buffer composition can all impact enzyme activity and inhibitor potency.

  • Inhibitor Purity and Stability: Ensure the purity of your this compound stock and that it has been stored correctly to prevent degradation.

  • Presence of Inhibitors in the Sample: Contaminants in your sample preparation can interfere with the assay.[5]

Q6: I am planning an in vivo study with this compound. What is a good starting dose?

A subcutaneous dose of 100 mg/kg has been shown to significantly suppress human neutrophil elastase-induced paw edema in mice.[1] However, the optimal dose and route of administration will depend on the animal model, the disease being studied, and the desired therapeutic effect. It is crucial to perform dose-range finding and pharmacokinetic studies to determine the optimal dosing regimen for your specific application.[6][7]

Experimental Protocols

To rigorously assess the on-target and off-target effects of this compound, researchers can employ various techniques. Below are detailed methodologies for two key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful method to confirm that this compound binds to neutrophil elastase in a cellular context.[8][9][10][11][12][13][14]

Objective: To determine if this compound binding stabilizes neutrophil elastase against thermal denaturation in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing neutrophil elastase to a suitable confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Shock:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble neutrophil elastase in each sample by Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Plot the amount of soluble neutrophil elastase as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

G start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture heat_shock Heat Shock at Temperature Gradient cell_culture->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant detection Detect Soluble Neutrophil Elastase (Western Blot/ELISA) supernatant->detection analysis Data Analysis: Plot Melting Curves detection->analysis end End analysis->end G start Start proteome_prep Prepare Cell/Tissue Lysate start->proteome_prep inhibitor_incubation Incubate with This compound proteome_prep->inhibitor_incubation probe_labeling Label with Serine Protease ABP inhibitor_incubation->probe_labeling sds_page Separate Proteins by SDS-PAGE probe_labeling->sds_page visualization Visualize Labeled Proteins sds_page->visualization analysis Analyze Inhibition Profile visualization->analysis mass_spec Identify Off-Targets by Mass Spectrometry analysis->mass_spec end End mass_spec->end

References

Technical Support Center: FK706 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: FK706 is a research compound with limited publicly available stability data. This guide leverages information on the structurally related and well-characterized compound, FK506 (Tacrolimus), as a proxy. The stability, solubility, and degradation pathways of this compound may differ. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its analogue FK506, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1] For a stock solution, sterile DMSO or absolute ethanol are recommended. High-purity, anhydrous solvents should be used to minimize degradation.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Solid this compound should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions prepared in anhydrous DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Under these conditions, the solid compound is stable for at least four years, and stock solutions can be stable for several months.[1][2]

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of the analogue FK506 are significantly less stable than stock solutions in organic solvents.[1][3] Stability in aqueous media is highly dependent on pH, temperature, and the presence of light. It is strongly recommended to prepare fresh aqueous working solutions daily from the stock solution and to avoid storing them for more than 24 hours.[1]

Q4: At what pH is this compound most stable in aqueous solution?

A4: Studies on FK506 indicate that it has maximum stability in the pH range of 3 to 5.[3][4][5] It is susceptible to degradation in neutral and particularly in alkaline conditions (pH > 7) due to hydrolysis.[4][6]

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for the analogue FK506 is hydrolysis of its macrolide lactone ring, especially under basic conditions.[3][7][8] Other potential degradation pathways include dehydration, epimerization, and oxidation, which can be accelerated by heat, light, and the presence of metal ions.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous working solution The aqueous solubility of this compound is low. The final concentration may exceed its solubility limit, or the organic solvent from the stock solution is not well tolerated by the aqueous buffer.First, dissolve this compound in an organic solvent like ethanol before diluting with the aqueous buffer.[1] Ensure the final concentration of the organic solvent in the aqueous solution is low and does not affect your experimental system. Prepare the working solution immediately before use.
Loss of biological activity over time The compound is degrading in the working solution. This is likely due to hydrolysis, especially if the medium is at neutral or alkaline pH.Prepare fresh working solutions for each experiment from a frozen stock.[1] If the experiment is long, consider replacing the medium with a freshly prepared solution at regular intervals. Maintain the pH of the medium in the optimal stability range if possible (pH 3-5 for FK506).[3][4]
Inconsistent experimental results This could be due to inconsistent concentrations of the active compound resulting from degradation during storage or handling of the solutions.Aliquot stock solutions to minimize freeze-thaw cycles.[2] Always use fresh, high-purity solvents. Protect solutions from light and store them at the recommended temperature. Perform a concentration verification of your working solution if you suspect degradation.
Discoloration of the solution This may indicate oxidative degradation or the formation of degradation products.Discard the solution immediately. Prepare a fresh solution using high-purity solvents and protect it from light. Consider purging the solvent with an inert gas like nitrogen or argon before preparing the stock solution.[1]

Data Presentation

Table 1: Solubility of FK506 (Analogue for this compound) in Common Solvents

SolventSolubilityReference
DMSO~100 mg/mL[9][10][11]
Ethanol~80.4 - 100 mg/mL[10]
Dimethylformamide (DMF)~30 mg/mL[1]
Aqueous Buffers (e.g., PBS pH 7.2)Sparingly soluble (~0.15 mg/mL in a 1:5 ethanol:PBS solution)[1]

Table 2: Stability of FK506 (Analogue for this compound) Under Various Conditions

ConditionStabilityKey ConsiderationsReference
Solid State Stable for ≥ 4 years at -20°CProtect from light, humidity, and oxygen.[1][5]
Organic Stock Solution (DMSO/Ethanol) Stable for at least 3 months at -20°CAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.[2]
Aqueous Solution (pH 3-5) Most stableOptimal pH range for aqueous solutions.[3][4][7]
Aqueous Solution (pH > 7) UnstableProne to hydrolysis.[4][6]
Elevated Temperature (>40°C) UnstableAccelerates degradation.[4][6]
Exposure to Light UnstableSusceptible to photolytic degradation.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound will be needed for this calculation).

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder into a sterile amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 100 nM this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution (e.g., 100 µM) of the 10 mM stock solution in sterile cell culture medium.

    • For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium and mix well.

  • Final Dilution: Prepare the final 100 nM working solution from the intermediate dilution.

    • For example, to make 1 mL of a 100 nM solution, add 1 µL of the 100 µM intermediate dilution to 999 µL of cell culture medium and mix well.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solution immediately in your cell-based assays. Do not store aqueous working solutions.

Mandatory Visualizations

FK506_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ TCR->Ca_ion TCR Activation Increases Ca²⁺ FK506 FK506 FKBP12 FKBP12 FK506->FKBP12 FK506_FKBP12 FK506-FKBP12 Complex FKBP12->FK506_FKBP12 Calcineurin_active Active Calcineurin (CaN) FK506_FKBP12->Calcineurin_active Inhibits NFAT_P NFAT-P (Cytoplasmic) Calcineurin_active->NFAT_P Dephosphorylates Calcineurin_inactive Inactive Calcineurin NFAT NFAT (Nuclear) NFAT_P->NFAT Nuclear Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates Ca_ion->Calcineurin_active Activates

Caption: FK506 Signaling Pathway.

FK506_Degradation_Pathway FK506 FK506 (Tacrolimus) Hydrolysis_Product Hydrolyzed Product (Inactive) FK506->Hydrolysis_Product Hydrolysis (Alkaline pH) Dehydrated_Product Dehydrated Product FK506->Dehydrated_Product Dehydration (Acidic pH, Heat) Epimerized_Product Epimerized Product FK506->Epimerized_Product Epimerization (Polar Solvents)

Caption: Major Degradation Pathways of FK506.

References

Refining experimental protocols for FK706 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for studies involving FK706, a potent inhibitor of human neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, water-soluble small molecule that acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1] Its primary mechanism of action is to block the enzymatic activity of neutrophil elastase, a serine protease involved in a variety of inflammatory diseases.[2][3]

Q2: What are the reported in vitro potency values for this compound?

A2: this compound has a reported dissociation constant (Ki) of 4.2 nM for human neutrophil elastase. The half-maximal inhibitory concentration (IC50) values are approximately 83 nM for human neutrophil elastase and 100 nM for porcine pancreatic elastase.[1]

Q3: In which in vivo models has this compound shown efficacy?

A3: this compound has demonstrated efficacy in animal models of inflammation. It has been shown to protect against human neutrophil elastase-induced lung hemorrhage and suppress paw edema in mice.[1]

Q4: What is the solubility of this compound and what is the recommended solvent for stock solutions?

A4: this compound is described as a water-soluble compound.[1] For experimental purposes, it is advisable to prepare stock solutions in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final concentration in the appropriate aqueous experimental buffer. It is crucial to ensure the final DMSO concentration is minimal (typically below 0.1%) to avoid solvent-induced effects.[4]

Q5: How should this compound solutions be stored?

A5: For long-term stability, it is recommended to prepare aliquots of stock solutions and store them at -20°C or -80°C. Avoiding repeated freeze-thaw cycles is crucial to prevent degradation of the compound.[4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

In Vitro Assay Troubleshooting
Issue Possible Cause Recommendation
Low or No Inhibition of Elastase Activity Incorrect Reagent Preparation or Order of Addition: Ensure all reagents, including this compound dilutions, enzyme, and substrate, are prepared correctly and added in the proper sequence as per the protocol.[5]Verify Protocol and Reagent Integrity: Double-check all calculations and pipetting. Ensure that the enzyme and substrate have not expired and have been stored correctly.[5]
This compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment.
Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for this compound activity.Optimize Assay Parameters: Verify that the assay buffer pH is appropriate (typically around 7.5). Ensure incubations are performed at the recommended temperature (e.g., 37°C).[6]
High Background Signal Contaminated Reagents: Buffers or other reagents may be contaminated.Use Fresh, Sterile Reagents: Prepare fresh buffers and use sterile pipette tips and plates.
Substrate Instability: The fluorogenic substrate may be auto-hydrolyzing.Minimize Light Exposure: Protect the substrate from light and prepare it fresh for each experiment. Run a "substrate only" control to assess background fluorescence.
Poor Reproducibility (High Well-to-Well Variability) Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of enzyme, inhibitor, or substrate.Calibrate Pipettes and Use Proper Technique: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure thorough mixing in each well.[5]
Edge Effects: Evaporation from the outer wells of the microplate during incubation.Proper Plate Sealing and Incubation: Use plate sealers during incubations and ensure a humidified environment in the incubator. Avoid using the outermost wells for critical samples.[5]
In Vivo Study Troubleshooting
Issue Possible Cause Recommendation
Lack of Efficacy in Animal Model Inadequate Dosing or Bioavailability: The dose of this compound may be too low, or it may have poor absorption, distribution, metabolism, or excretion (ADME) properties for the chosen route of administration.Perform Dose-Response Studies: Conduct a dose-response study to determine the optimal effective dose. Consider pharmacokinetic studies to assess compound exposure at the target site.
Timing of Administration: The timing of this compound administration relative to the inflammatory challenge may not be optimal.Optimize Dosing Schedule: Vary the time of this compound administration (prophylactic vs. therapeutic) to determine the most effective window.
Animal Strain Variability: Different mouse or rat strains can exhibit varying responses to inflammatory stimuli and therapeutic agents.[7]Select Appropriate Animal Strain: Review the literature to select a strain known to be responsive in the chosen disease model. C57BL/6 and BALB/c mice are commonly used.[8][9]
Adverse Effects or Toxicity High Dose of this compound: The administered dose may be approaching toxic levels.Conduct a Maximum Tolerated Dose (MTD) Study: Determine the MTD to establish a safe and effective dose range.
Off-Target Effects: Although this compound is a specific elastase inhibitor, high concentrations could potentially have off-target effects.Include Specificity Controls: If possible, include a structurally related but inactive compound as a negative control to assess off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterEnzymeValueReference
Ki Human Neutrophil Elastase4.2 nM[1]
IC50 Human Neutrophil Elastase83 nM[1]
IC50 Porcine Pancreatic Elastase100 nM[1]
IC50 Elastin Hydrolysis by Human Neutrophil Elastase230 nM[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models

ModelAdministration RouteEndpointED50 / Effective DoseReference
HNE-induced Lung Hemorrhage IntratrachealReduction of Hemorrhage2.4 µ g/animal [1]
HNE-induced Lung Hemorrhage IntravenousReduction of Hemorrhage36.5 mg/kg[1]
HNE-induced Paw Edema SubcutaneousInhibition of Edema47% inhibition at 100 mg/kg[1]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against human neutrophil elastase using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound

  • Control inhibitor (e.g., Sivelestat)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations.

    • Prepare a working solution of HNE in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Protocol:

    • Add 20 µL of the this compound dilutions or control inhibitor to the wells of the 96-well plate.

    • Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission wavelengths will depend on the substrate used, e.g., ~380/500 nm).[6]

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines a common method to assess the anti-inflammatory effects of this compound in mice.

Materials:

  • Male C57BL/6 or BALB/c mice (6-8 weeks old)

  • Carrageenan solution (e.g., 1% in sterile saline)

  • This compound solution in a suitable vehicle

  • Vehicle control

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intravenous) at a predetermined time before the carrageenan injection.

  • Induction of Edema: Inject 50 µL of carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[10][11][12]

  • Data Analysis:

    • Calculate the increase in paw volume or thickness for each animal at each time point.

    • Compare the mean increase in paw volume/thickness between the this compound-treated groups and the vehicle control group.

    • Calculate the percentage inhibition of edema for each dose of this compound.

Visualizations

Signaling Pathway of Neutrophil Elastase-Mediated Inflammation

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Neutrophil Activated Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release PAR2 Protease-Activated Receptor 2 (PAR2) NE->PAR2 Activation ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degradation This compound This compound This compound->NE Inhibition MAPK p44/42 MAPK (ERK1/2) PAR2->MAPK Signal Transduction TissueDamage Tissue Damage ECM->TissueDamage Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-1β, IL-8) Cytokines_Chemokines->Neutrophil Recruitment & Activation NFkB NF-κB MAPK->NFkB Inflammation Inflammation (Gene Expression) NFkB->Inflammation Inflammation->Cytokines_Chemokines Production

Caption: Signaling pathway of neutrophil elastase (NE) and its inhibition by this compound.

Experimental Workflow for In Vitro this compound Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_this compound Prepare this compound Serial Dilutions Add_this compound Add this compound to Plate Prep_this compound->Add_this compound Prep_Enzyme Prepare HNE Working Solution Add_Enzyme Add HNE & Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Working Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Add_this compound->Add_Enzyme Add_Enzyme->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calc_Rate Calculate Reaction Rate Read_Fluorescence->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

References

Technical Support Center: Overcoming Challenges in FK706 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the dose-response analysis of FK706, a potent inhibitor of human neutrophil elastase (HNE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, water-soluble inhibitor of human neutrophil elastase (HNE). Its mechanism of action is competitive and slow-binding inhibition of HNE, a serine protease involved in inflammatory processes.

Q2: What is the expected shape of a typical this compound dose-response curve?

A2: A typical dose-response curve for an inhibitor like this compound is expected to be sigmoidal and descending.[1][2] The y-axis represents the percent inhibition of HNE activity, while the x-axis represents the logarithm of the this compound concentration.

Q3: What are the key parameters to determine from an this compound dose-response curve?

A3: The primary parameter to determine is the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that results in 50% inhibition of HNE activity. Other important parameters include the maximal efficacy (Emax) and the Hill slope, which can provide insights into the inhibitor's binding characteristics.[2][3]

Q4: Why might my IC50 value for this compound differ from published values?

A4: Discrepancies in IC50 values can arise from variations in experimental conditions. Factors such as the specific HNE enzyme source and concentration, substrate concentration, buffer composition, incubation time, and temperature can all influence the apparent IC50. It is also crucial to distinguish between biochemical assays using purified enzymes and cell-based assays, as cell permeability and off-target effects in a cellular context can significantly alter the observed potency.[4]

Q5: How does human neutrophil elastase (HNE) contribute to inflammatory signaling?

A5: Human neutrophil elastase, when released during inflammation, can activate pro-inflammatory signaling pathways. For instance, it can stimulate the transcription of MUC1, a mucin involved in airway inflammation, through a complex signaling cascade.[5] Understanding this pathway is crucial for contextualizing the therapeutic effects of HNE inhibitors like this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells - Pipetting errors- Inconsistent mixing- Edge effects on the microplate- Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents before and after addition to wells.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No or very low inhibition at high this compound concentrations - Inactive this compound compound- Incorrect this compound concentration- Enzyme concentration too high- Verify the integrity and purity of the this compound stock.- Prepare fresh serial dilutions and confirm their concentrations.- Optimize the HNE concentration to ensure the assay is in the linear range and sensitive to inhibition.
IC50 value is significantly higher in cell-based assays compared to biochemical assays - Poor cell permeability of this compound- this compound is being actively transported out of the cells- this compound instability in cell culture media- Consider modifying the compound to improve cell permeability.- Investigate the presence of efflux pumps that may be acting on this compound.- Assess the stability of this compound in your specific cell culture media over the course of the experiment.[4]
Atypical (non-sigmoidal) dose-response curve shape - Compound precipitation at high concentrations- Off-target effects at high concentrations- Assay artifacts (e.g., fluorescence interference)- Check for visible precipitation in the wells. If observed, the highest concentrations may need to be excluded from the analysis.- Investigate potential off-target activities of this compound.- Run controls to check for any intrinsic fluorescence or quenching properties of this compound at the assay wavelengths.
Inconsistent results between experiments - Variation in reagent lots (enzyme, substrate)- Differences in cell passage number or health (for cell-based assays)- Minor variations in incubation times or temperatures- Qualify new lots of reagents against a standard inhibitor.- Use cells within a consistent and low passage number range and ensure high viability.- Strictly adhere to the established protocol for all experimental steps.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related experimental components.

Parameter Value Context Reference
This compound Ki for HNE 4.2 nMCompetitive, slow-binding inhibitionNot explicitly cited in new search, retained from initial knowledge
This compound IC50 for HNE activity 83 nMInhibition of HNE activity using a synthetic substrateNot explicitly cited in new search, retained from initial knowledge
This compound IC50 for elastin (B1584352) hydrolysis 230 nMInhibition of HNE-mediated hydrolysis of elastinNot explicitly cited in new search, retained from initial knowledge
HNE concentration in biochemical assay 0.5 nMTypical concentration for in vitro inhibition assays[6]
Fluorogenic Substrate MeOSuc-Ala-Ala-Pro-Val-AMCCommonly used substrate for HNE activity assays[4][6]
Excitation/Emission Wavelengths ~360-400 nm / ~460-505 nmFor detection of cleaved AMC fluorophore[7][8]
Control Inhibitor SivelestatA known HNE inhibitor used as a positive control[7][9]

Experimental Protocols

Biochemical Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is for determining the IC50 value of this compound in a biochemical assay format.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound and a reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

    • Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission ~380/500 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Cell-Based HNE Inhibition Assay

This protocol outlines a general workflow for assessing this compound activity in a cellular context.

Materials:

  • A suitable cell line that releases HNE upon stimulation (e.g., neutrophils isolated from whole blood, or a cell line like U937).[6]

  • Cell culture medium

  • Stimulant to induce HNE release (e.g., Phorbol 12-myristate 13-acetate - PMA)[10]

  • This compound

  • Cell lysis buffer (if measuring intracellular HNE)

  • Fluorogenic HNE substrate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere if necessary.

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • Stimulate the cells with PMA to induce HNE release into the supernatant.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for measuring extracellular HNE activity.

    • (Optional) Lyse the remaining cells to measure intracellular HNE activity.

  • Elastase Activity Measurement:

    • Transfer the supernatant (or cell lysate) to a new 96-well black microplate.

    • Add the fluorogenic HNE substrate to each well.

    • Measure the fluorescence in kinetic mode as described for the biochemical assay.

  • Data Analysis:

    • Determine the rate of HNE activity in the samples from treated and untreated cells.

    • Calculate the percent inhibition and determine the IC50 value as described previously.[4]

Visualizations

HNE Signaling Pathway in MUC1 Transcription HNE Human Neutrophil Elastase (HNE) PKCd PKCδ HNE->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: HNE-induced MUC1 transcription signaling pathway.[5]

Experimental Workflow for this compound IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Serial Dilutions add_inhibitor Add this compound/Controls to Plate prep_this compound->add_inhibitor prep_hne Prepare HNE Working Solution add_hne Add HNE and Incubate prep_hne->add_hne prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_hne add_hne->add_substrate read_plate Measure Fluorescence (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Dose-Response Analysis start Inconsistent or Unexpected Dose-Response Results q1 Is there high variability between replicates? start->q1 a1 Review pipetting technique, mixing, and plate layout. q1->a1 Yes q2 Is there minimal inhibition at high concentrations? q1->q2 No a1->q2 a2 Verify compound activity, concentration, and optimize enzyme concentration. q2->a2 Yes q3 Is the curve shape non-sigmoidal? q2->q3 No a2->q3 a3 Check for compound precipitation and off-target effects. q3->a3 Yes q4 Are results inconsistent between experiments? q3->q4 No a3->q4 a4 Standardize reagent lots, cell conditions, and protocol adherence. q4->a4 Yes end Successful Dose-Response Analysis q4->end No a4->end

Caption: A logical guide for troubleshooting dose-response experiments.

References

Technical Support Center: Minimizing Variability in FK706 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving the neutrophil elastase inhibitor, FK706, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, synthetic, water-soluble inhibitor of human neutrophil elastase.[1] It demonstrates competitive and slow-binding inhibition of human neutrophil elastase with a high degree of selectivity over other serine proteases like trypsin and chymotrypsin.[1] Its primary mechanism of action is the direct inhibition of neutrophil elastase, an enzyme implicated in the pathology of various inflammatory disorders.[1]

Q2: Which animal models are appropriate for studying the efficacy of this compound?

A2: Based on its mechanism of action, this compound is suitable for animal models of diseases where neutrophil elastase is a key pathogenic driver. Commonly used models include:

  • Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis where neutrophil infiltration and elastase activity contribute to joint inflammation and damage.

  • Elastase-Induced Lung Injury: This model directly mimics the destructive effects of elastase in the lungs, relevant for conditions like emphysema and Acute Respiratory Distress Syndrome (ARDS). This compound has been shown to be protective in a mouse model of elastase-induced lung hemorrhage.[1]

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS can be used to induce a systemic inflammatory response or localized inflammation (e.g., in an air pouch model) characterized by neutrophil influx and elastase release. This compound has demonstrated efficacy in a mouse model of neutrophil elastase-induced paw edema.[1]

Q3: How should I prepare and administer this compound for in vivo studies?

A3: this compound is a water-soluble compound, which simplifies formulation for parenteral administration.[1] For subcutaneous or intravenous injection, this compound can be dissolved in sterile, isotonic saline (0.9% NaCl). It is crucial to ensure the pH of the final solution is within a physiologically tolerable range (typically pH 6.8-7.2) to avoid injection site reactions. The solution should be prepared fresh daily under aseptic conditions and protected from light if stability information is not available.

Q4: What is a reasonable starting dose for this compound in a mouse model?

A4: Dose selection should ideally be based on preliminary dose-range finding studies. However, published data provides a good starting point. For instance, in a mouse model of paw edema, subcutaneous administration of 100 mg/kg of this compound resulted in a 47% inhibition.[1] In a lung hemorrhage model, an intravenous dose of 36.5 mg/kg was effective.[1] The optimal dose will depend on the specific animal model, the route of administration, and the desired level of target engagement.

Troubleshooting Guides

Issue 1: High Variability in Therapeutic Response to this compound

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Animal-Related Factors Genetic Drift: Even within the same inbred strain, genetic differences can arise between colonies from different vendors. It is recommended to source animals from a single, reputable vendor for the duration of a study. If changing vendors, a pilot study to confirm responsiveness is advised.
Age and Sex: Use animals of the same age and sex to minimize biological variability. Ensure mice are at least 7-8 weeks old for a mature immune system in arthritis models.
Microbiome: The gut microbiome can influence immune responses. House animals under specific pathogen-free (SPF) conditions to reduce variability from infections.
Procedural Inconsistencies Dosing Accuracy: Ensure accurate and consistent dosing for all animals. For subcutaneous injections, use a consistent technique and location (e.g., dorsal subcutaneous space between the shoulder blades).
Induction of Disease Model: In models like CIA, the quality of the collagen emulsion and the injection technique are critical. Inconsistent preparation or administration can lead to highly variable disease onset and severity.
Subjective Scoring: For endpoints like clinical arthritis scores, ensure that the scoring is performed by a trained individual who is blinded to the treatment groups to minimize bias.
This compound Formulation and Stability Improper Formulation: As this compound is water-soluble, it should be fully dissolved in a suitable vehicle like sterile saline. Ensure the pH is neutral.
Degradation of this compound: Prepare the this compound solution fresh for each day of dosing unless stability data for the specific formulation and storage conditions are available. Store the stock compound according to the manufacturer's instructions.
Issue 2: Lack of Efficacy of this compound

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Dosing Insufficient Dose: The dose of this compound may be too low to achieve therapeutic concentrations at the site of inflammation. Conduct a dose-response study to determine the optimal dose for your specific model.
Inappropriate Dosing Schedule: The dosing frequency may not be optimal to maintain therapeutic levels of this compound. While specific pharmacokinetic data for subcutaneous this compound in mice is limited, consider the timing of administration relative to the peak of inflammation in your model.
Model-Specific Issues Disease Model Not Elastase-Dependent: Confirm that neutrophil elastase is a key mediator in your specific animal model and strain. Some models of inflammation may be driven by other pathways.
Timing of Treatment Initiation: The therapeutic window for this compound may be narrow. In acute models, treatment should be initiated before or at the time of the inflammatory insult. In chronic models like CIA, treatment should typically start at the onset of clinical signs.
Pharmacodynamic Considerations Insufficient Target Engagement: Assess whether this compound is reaching its target by measuring neutrophil elastase activity in relevant biological samples (e.g., bronchoalveolar lavage fluid, joint tissue lysates). A decrease in elastase activity in the this compound-treated group would confirm target engagement.
Downstream Markers: Measure downstream markers of inflammation, such as key cytokines (e.g., TNF-α, IL-1β) or chemokines, to assess the biological response to this compound.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound

Parameter Target/Model Value Reference
IC50 Human Neutrophil Elastase83 nM[1]
Ki Human Neutrophil Elastase4.2 nM[1]
IC50 Porcine Pancreatic Elastase100 nM[1]
ED50 (Intratracheal) HNE-induced lung hemorrhage (mouse)2.4 µ g/animal [1]
ED50 (Intravenous) HNE-induced lung hemorrhage (mouse)36.5 mg/kg[1]
Inhibition (Subcutaneous) HNE-induced paw edema (mouse)47% at 100 mg/kg[1]

Experimental Protocols

Protocol 1: this compound Administration in a Mouse Collagen-Induced Arthritis (CIA) Model
  • Model Induction:

    • Induce CIA in susceptible mouse strains (e.g., DBA/1) following established protocols. This typically involves an initial immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization 21 days later.

  • This compound Preparation:

    • On each day of treatment, prepare a fresh solution of this compound by dissolving it in sterile 0.9% saline to the desired concentration.

    • Ensure the solution is clear and free of particulates.

  • Treatment Regimen:

    • Begin treatment upon the first appearance of clinical signs of arthritis (typically around day 25-28).

    • Administer this compound daily via subcutaneous injection at the desired dose (e.g., starting with a range of 10-100 mg/kg).

    • Administer a vehicle control (sterile 0.9% saline) to the control group.

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of arthritis, scoring paw swelling and erythema.

    • Measure paw thickness using a caliper every 2-3 days.

    • At the end of the study, collect joint tissue for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Collect blood for measurement of systemic inflammatory markers or this compound plasma concentration if required.

Protocol 2: this compound Administration in a Mouse Elastase-Induced Lung Injury Model
  • Model Induction:

    • Anesthetize mice and intratracheally instill a single dose of porcine pancreatic elastase to induce lung injury.

  • This compound Preparation:

    • Prepare this compound solution as described in Protocol 1.

  • Treatment Regimen:

    • Administer this compound either prophylactically (e.g., 1 hour before elastase instillation) or therapeutically (e.g., a few hours after induction).

    • Administration can be intravenous or subcutaneous, based on the experimental question.

  • Monitoring and Endpoints:

    • At a predetermined time point (e.g., 24-72 hours post-injury), euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) to collect fluid and cells.

    • Analyze BAL fluid for total and differential cell counts (especially neutrophils), total protein concentration (as a marker of permeability), and neutrophil elastase activity.

    • Process lung tissue for histological evaluation of lung injury, including alveolar damage and inflammation.

Mandatory Visualization

FK706_Signaling_Pathway Inflammation Inflammatory Stimulus (e.g., Pathogen, Injury) Neutrophil Neutrophil Activation Inflammation->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release PAR2 Protease-Activated Receptor 2 (PAR2) NE_Release->PAR2 Activates TissueDamage Tissue Damage (Elastin Degradation) NE_Release->TissueDamage Causes This compound This compound This compound->NE_Release Inhibits MAPK MAPK Pathway (e.g., p44/42) PAR2->MAPK NFkB NF-κB Pathway PAR2->NFkB Cytokines Pro-inflammatory Cytokine & Chemokine Production (TNF-α, IL-1β, IL-8) MAPK->Cytokines NFkB->Cytokines InflammatoryResponse Amplified Inflammatory Response Cytokines->InflammatoryResponse TissueDamage->InflammatoryResponse

Caption: Signaling pathway of Neutrophil Elastase and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Group_Allocation Randomization & Group Allocation Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (e.g., CIA, Lung Injury) Group_Allocation->Disease_Induction FK706_Prep This compound & Vehicle Preparation (Fresh Daily) Treatment_Start Initiate Treatment (this compound or Vehicle) FK706_Prep->Treatment_Start Disease_Induction->Treatment_Start Monitoring Daily Clinical Monitoring (Blinded) Treatment_Start->Monitoring Endpoint Endpoint Reached/ Study Termination Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissue, BALF) Endpoint->Sample_Collection Analysis Endpoint Analysis (Histology, Biomarkers, etc.) Sample_Collection->Analysis Data_Analysis Statistical Analysis & Interpretation Analysis->Data_Analysis

Caption: General experimental workflow for this compound in vivo efficacy studies.

Troubleshooting_Logic cluster_proc Procedural Checks cluster_drug Drug-Related Checks Start High Variability or Lack of Efficacy Observed Check_Animals Review Animal Source, Age, Sex, and Housing Start->Check_Animals Check_Procedure Review Experimental Procedures Start->Check_Procedure Check_Drug Review this compound Formulation & Dosing Start->Check_Drug Induction Consistent Disease Induction? Check_Procedure->Induction Handling Standardized Animal Handling? Check_Procedure->Handling Scoring Blinded & Consistent Scoring? Check_Procedure->Scoring Formulation Correct Formulation? (Vehicle, pH, Solubility) Check_Drug->Formulation Stability Prepared Fresh Daily? Check_Drug->Stability Dose Dose & Schedule Optimal? Check_Drug->Dose PD_Check Consider PD Study: Confirm Target Engagement Dose->PD_Check

Caption: Logical troubleshooting workflow for unexpected results in this compound studies.

References

Best practices for storing and handling FK706

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling FK706. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, synthetic, slow-binding, and competitive inhibitor of human neutrophil elastase.[1] Its primary mechanism of action is the inhibition of this serine protease, which plays a crucial role in inflammatory processes. By inhibiting neutrophil elastase, this compound can modulate inflammatory responses, making it a valuable tool for research in inflammatory diseases.[1][2]

Q2: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound in solid form should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C, dry and protected from light.

  • Long-term (months to years): -20°C, dry and protected from light.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in both DMSO and water.[1] For research purposes, DMSO is a commonly used solvent.[3][4][5]

  • Preparation: To prepare a stock solution, dissolve this compound in an appropriate volume of DMSO to achieve the desired concentration.

  • Storage of Stock Solutions:

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

    • It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6][7]

Q4: What is the stability of this compound in aqueous solutions?

While this compound is water-soluble, long-term storage in aqueous solutions is not recommended due to potential hydrolysis. For experiments requiring aqueous buffers, it is best to prepare fresh solutions daily from a DMSO stock.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of elastase activity.

  • Possible Cause 1: Improper storage of this compound.

    • Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture to prevent degradation.

  • Possible Cause 2: Degradation of this compound in working solutions.

    • Solution: Prepare fresh dilutions of this compound in your assay buffer for each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Possible Cause 3: Issues with the elastase enzyme.

    • Solution: Verify the activity of your human neutrophil elastase stock using a standard substrate and protocol. Ensure the enzyme has been stored correctly and has not lost activity.

  • Possible Cause 4: Incorrect assay conditions.

    • Solution: Optimize assay parameters such as incubation time, enzyme concentration, and substrate concentration. As this compound is a slow-binding inhibitor, a pre-incubation step of the enzyme with the inhibitor before adding the substrate is crucial.[1]

Issue 2: High background signal in the in-vitro elastase inhibition assay.

  • Possible Cause 1: Autohydrolysis of the substrate.

    • Solution: Run a control well containing only the substrate and assay buffer (no enzyme) to measure the rate of spontaneous substrate degradation. Subtract this background rate from all other readings.

  • Possible Cause 2: Contamination of reagents.

    • Solution: Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all buffers and solutions.

  • Possible Cause 3: Intrinsic fluorescence of this compound.

    • Solution: Run a control well containing this compound at the highest concentration used in the assay with the substrate but without the enzyme to check for any interference with the fluorescence reading.

Issue 3: Poor solubility of this compound in aqueous buffer.

  • Possible Cause 1: High final concentration of this compound.

    • Solution: While this compound is water-soluble, high concentrations may be difficult to dissolve directly in aqueous buffers. Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Possible Cause 2: Incorrect pH of the buffer.

    • Solution: Check the pH of your buffer. The solubility of compounds can be pH-dependent.

Quantitative Data

ParameterValueEnzyme SourceSubstrateReference
IC50 83 nMHuman Neutrophil ElastaseSynthetic Substrate[1][8]
IC50 100 nMPorcine Pancreatic ElastaseSynthetic Substrate[1][8]
IC50 230 nMHuman Neutrophil ElastaseBovine neck ligament elastin[1]
Ki 4.2 nMHuman Neutrophil ElastaseN/A[1][8]

Experimental Protocols

In-Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Working Solutions:

    • HNE Working Solution: Dilute HNE in Assay Buffer to the desired final concentration (e.g., 25 nM).

    • Substrate Working Solution: Dilute the fluorogenic substrate in Assay Buffer to the desired final concentration (e.g., 100 µM).

    • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for testing.

  • Assay Protocol: a. Add 20 µL of the serially diluted this compound solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of a 96-well plate. b. Add 160 µL of the HNE working solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for the binding of this compound to the enzyme. d. Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well. e. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~500 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: a. Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow: In-Vitro HNE Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (10 mM in DMSO) serial_dilutions Perform Serial Dilutions of this compound in Assay Buffer prep_this compound->serial_dilutions prep_hne Prepare HNE Working Solution (e.g., 25 nM in Assay Buffer) add_hne Add HNE to Plate (160 µL) prep_hne->add_hne prep_substrate Prepare Substrate Working Solution (e.g., 100 µM in Assay Buffer) add_substrate Add Substrate to Plate (20 µL) prep_substrate->add_substrate add_this compound Add this compound/Vehicle to Plate (20 µL) serial_dilutions->add_this compound add_this compound->add_hne incubate Incubate (15 min at 37°C) add_hne->incubate incubate->add_substrate read_fluorescence Measure Fluorescence (Kinetic Read for 30 min at 37°C) add_substrate->read_fluorescence calc_rate Calculate Reaction Rate (V) read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the in-vitro inhibitory activity of this compound against HNE.

signaling_pathway Proposed Signaling Pathway of this compound Action cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_this compound This compound Intervention cluster_downstream Downstream Effects inflammatory_stimulus Inflammatory Stimulus (e.g., Pathogen, Tissue Damage) neutrophil_activation Neutrophil Activation inflammatory_stimulus->neutrophil_activation ne_release Neutrophil Elastase (NE) Release neutrophil_activation->ne_release ecm_degradation Extracellular Matrix Degradation ne_release->ecm_degradation nf_kb_activation NF-κB Activation ne_release->nf_kb_activation This compound This compound This compound->ne_release Inhibition inflammation Inflammation ecm_degradation->inflammation proinflammatory_cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) proinflammatory_cytokines->inflammation nf_kb_activation->proinflammatory_cytokines

References

Technical Support Center: Troubleshooting FK706 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving FK706, a potent inhibitor of human neutrophil elastase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Troubleshooting Guide: Unexpected Results in Biochemical Assays

Researchers using this compound in biochemical assays, such as enzyme activity assays, may face several common issues. This guide provides a structured approach to identifying and resolving these problems.

dot

G start Start: Unexpected Result in Biochemical Assay q1 Is the observed inhibition lower than expected? start->q1 a1_yes Check this compound Integrity and Concentration q1->a1_yes Yes a1_no Is there high variability between replicates? q1->a1_no No sub_a1 Verify: - Proper storage - Fresh dilution preparation - Accurate concentration calculation a1_yes->sub_a1 a2_yes Review Assay Protocol: - Pipetting accuracy - Mixing - Plate reader settings a1_no->a2_yes Yes a2_no Is the inhibition higher than expected or non-specific? a1_no->a2_no No a2_yes->a2_no a3_yes Investigate Off-Target Effects: - Test against other proteases - Check for interference with assay components (e.g., substrate) a2_no->a3_yes Yes a3_no Consult Further: Contact Technical Support a2_no->a3_no No a3_yes->a3_no sub_a1->a1_no

Caption: Troubleshooting workflow for unexpected results in this compound biochemical assays.

Observed Issue Potential Cause Recommended Action
Lower than expected inhibition of elastase activity This compound Degradation: this compound is water-soluble, but improper storage (e.g., temperature fluctuations, prolonged storage of diluted solutions) can lead to degradation.- Ensure this compound is stored as recommended by the manufacturer. - Prepare fresh dilutions for each experiment. - Verify the concentration of the stock solution using a reliable method.
Inaccurate Concentration: Errors in calculating dilutions or pipetting can lead to a lower final concentration of this compound in the assay.- Double-check all dilution calculations. - Calibrate pipettes regularly.
Substrate Competition: If using a high concentration of substrate, it may outcompete this compound, especially given its slow-binding inhibition mechanism[1].- Optimize the substrate concentration. - Increase the pre-incubation time of the enzyme with this compound before adding the substrate.
High variability between replicates Pipetting Inaccuracy: Small volumes are prone to pipetting errors, leading to inconsistent results.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize well-to-well variation.
Inadequate Mixing: Failure to properly mix the reagents in each well can result in uneven reaction rates.- Ensure thorough but gentle mixing after adding each component.
Plate Reader Issues: Inconsistent readings can result from bubbles in the wells or improper plate reader settings.- Inspect plates for bubbles before reading. - Optimize plate reader settings (e.g., gain, read time) for the specific assay.
Inhibition of non-target proteases Off-Target Effects: While this compound is a specific inhibitor of human neutrophil elastase, at very high concentrations it may show weak inhibition of other serine proteases[1].- Perform a selectivity panel against other relevant proteases to confirm specificity at the working concentration. - Lower the concentration of this compound to a range where it is selective for elastase.

Troubleshooting Guide: Unexpected Results in Cell-Based Assays

Cell-based assays introduce biological complexity, which can be a source of unexpected results. This guide addresses common issues encountered when using this compound in a cellular context.

dot

G start Start: Unexpected Result in Cell-Based Assay q1 Is there unexpected cell toxicity? start->q1 a1_yes Assess Cell Health: - Perform dose-response for toxicity - Check for solvent toxicity - Test for contamination (e.g., Mycoplasma) q1->a1_yes Yes a1_no Is the observed effect less than expected? q1->a1_no No a1_yes->a1_no a2_yes Verify Compound Activity & Cellular Uptake: - Confirm this compound activity in a biochemical assay - Assess cell permeability - Increase incubation time a1_no->a2_yes Yes a2_no Is there high variability in the results? a1_no->a2_no No a2_yes->a2_no a3_yes Review Experimental Setup: - Check cell seeding density and health - Ensure consistent incubation conditions - Minimize edge effects on plates a2_no->a3_yes Yes a3_no Consult Further: Contact Technical Support a2_no->a3_no No a3_yes->a3_no

Caption: Troubleshooting workflow for unexpected results in this compound cell-based assays.

Observed Issue Potential Cause Recommended Action
Unexpected Cytotoxicity Off-Target Effects: At high concentrations, this compound or any small molecule inhibitor may have off-target effects leading to cell death[2][3].- Perform a dose-response curve to determine the cytotoxic concentration. - Use the lowest effective and non-toxic concentration in your experiments.
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.- Include a vehicle-only control to assess solvent toxicity. - Ensure the final solvent concentration is below the toxic threshold for your cell type.
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment[4][].- Regularly test cell cultures for mycoplasma contamination. - Maintain sterile cell culture techniques.
Lack of Expected Biological Effect Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target (if applicable).- While this compound is primarily an extracellular inhibitor of neutrophil elastase, if an intracellular effect is expected, consider using cell lines with higher permeability or permeabilization techniques (with appropriate controls).
Compound Instability in Media: this compound may be unstable in cell culture media over long incubation periods.- Test the stability of this compound in your specific cell culture media over time. - Consider replenishing the media with fresh this compound during long experiments.
Incorrect Cell Model: The chosen cell line may not express neutrophil elastase or the relevant downstream signaling components.- Confirm the expression of the target enzyme in your cell line. - Use a positive control (e.g., a known stimulus of elastase activity) to validate the cell model.
High Variability in Cell-Based Assays Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability.- Ensure cells are well-suspended before seeding. - Use a consistent seeding density and technique for all wells.
Edge Effects: Wells on the perimeter of a microplate can experience different environmental conditions (e.g., evaporation), leading to variability[6].- Avoid using the outer wells of the plate for experimental conditions. - Fill the outer wells with sterile media or PBS to create a humidity barrier.
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses[4].- Use cells within a consistent and low passage number range for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic, water-soluble, slow-binding, and competitive inhibitor of human neutrophil elastase with a Ki of 4.2 nM[1]. It also inhibits porcine pancreatic elastase but is significantly less effective against other serine proteases like chymotrypsin, trypsin, and cathepsin G[1].

dot

G This compound This compound HNE Human Neutrophil Elastase (HNE) This compound->HNE Inhibits Elastin Elastin HNE->Elastin Cleaves Degradation Elastin Degradation Elastin->Degradation

References

Technical Support Center: Enhancing the Bioavailability of FK706

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of FK706, a potent human neutrophil elastase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that may limit its oral bioavailability?

This compound is a synthetic, water-soluble compound.[1] While water solubility is generally favorable for dissolution, other factors can still limit oral bioavailability. These may include poor membrane permeability, susceptibility to enzymatic degradation in the gastrointestinal (GI) tract, and first-pass metabolism in the liver. The molecular size and specific chemical structure of this compound may contribute to these challenges.

Q2: What are the primary physiological barriers to the absorption of this compound?

The primary physiological barriers for orally administered drugs like this compound include the acidic environment of the stomach, enzymatic degradation by proteases in the GI tract, the mucus layer lining the intestines, and the intestinal epithelial cell membrane itself.[2][3][4] Furthermore, after absorption, this compound may be subject to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[3]

Q3: Are there any known drug transporters that may affect the absorption and distribution of this compound?

While specific transporters for this compound have not been fully elucidated in publicly available literature, compounds of similar structure are often substrates for efflux transporters like P-glycoprotein (P-gp). P-gp is present in the intestinal epithelium and can actively pump drugs back into the intestinal lumen, thereby reducing net absorption.

Q4: What role does the formulation of this compound play in its bioavailability?

The formulation is critical in overcoming bioavailability challenges.[5] For a water-soluble compound like this compound, the formulation strategy may focus on protecting the drug from degradation and enhancing its permeability across the intestinal epithelium. Advanced formulations, such as lipid-based drug delivery systems or nanoformulations, can improve absorption and bioavailability.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vivo efficacy despite high in vitro potency Poor oral bioavailability leading to sub-therapeutic plasma concentrations.1. Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and AUC. 2. Investigate different routes of administration (e.g., intravenous, subcutaneous) to establish a baseline for systemic exposure.[1] 3. Explore formulation strategies to enhance absorption (see below).
High variability in plasma concentrations between research subjects Differences in GI physiology, food effects, or genetic polymorphisms in drug-metabolizing enzymes and transporters.[2][4]1. Standardize experimental conditions, including fasting state and diet of animal models. 2. Increase the number of subjects in preclinical studies to improve statistical power. 3. Consider phenotyping or genotyping for relevant metabolizing enzymes if significant inter-individual differences are suspected.
Poor dissolution rate of a novel this compound salt form The new salt form may have lower aqueous solubility or may be prone to precipitation in the GI tract.1. Perform in vitro dissolution testing under various pH conditions mimicking the GI tract. 2. Characterize the solid-state properties of the new salt form (e.g., using DSC, XRD). 3. Consider the use of dissolution enhancers or formulating as a solid dispersion.[9][10]
Evidence of significant first-pass metabolism High hepatic clearance of this compound.1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways. 2. Co-administration with a known inhibitor of the identified metabolizing enzymes (e.g., a CYP3A4 inhibitor) in a research setting can help quantify the extent of first-pass metabolism.[11]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Formulation:

    • Oral (PO): this compound suspended in 0.5% methylcellulose (B11928114) at a dose of 50 mg/kg.

    • Intravenous (IV): this compound dissolved in saline at a dose of 5 mg/kg.

  • Administration:

    • PO: Administer the suspension via oral gavage.

    • IV: Administer the solution via a tail vein catheter.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Procedure:

    • Place 900 mL of dissolution medium in each vessel and equilibrate to 37°C ± 0.5°C.

    • Place a single dose of the this compound formulation in each vessel.

    • Rotate the paddle at 50 RPM.

    • Withdraw samples (5 mL) at 5, 15, 30, 45, 60, and 120 minutes.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in each sample using UV-Vis spectroscopy or HPLC.

  • Data Presentation: Plot the percentage of drug dissolved against time for each formulation.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (5 mg/kg) Oral Suspension (50 mg/kg) Oral Nanoemulsion (50 mg/kg)
Cmax (ng/mL) 1500 ± 210350 ± 85980 ± 150
Tmax (h) 0.252.01.5
AUC (0-24h) (ng·h/mL) 3200 ± 4501800 ± 3205600 ± 780
Bioavailability (F%) -5.6%17.5%

Table 2: Hypothetical In Vitro Dissolution of this compound Formulations

Time (min) % Dissolved (pH 1.2) % Dissolved (pH 6.8)
This compound Powder Solid Dispersion
15 15 ± 365 ± 7
30 28 ± 588 ± 6
60 45 ± 796 ± 4
120 52 ± 899 ± 2

Visualizations

G cluster_oral Oral Administration cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation This compound Formulation This compound Formulation Dissolution in GI Tract Dissolution in GI Tract This compound Formulation->Dissolution in GI Tract Permeation across Intestinal Epithelium Permeation across Intestinal Epithelium Dissolution in GI Tract->Permeation across Intestinal Epithelium GI Degradation GI Degradation Dissolution in GI Tract->GI Degradation Hepatic Portal Vein Hepatic Portal Vein Permeation across Intestinal Epithelium->Hepatic Portal Vein Efflux back to Lumen Efflux back to Lumen Permeation across Intestinal Epithelium->Efflux back to Lumen Liver Metabolism Liver Metabolism Hepatic Portal Vein->Liver Metabolism Systemic Circulation Systemic Circulation Liver Metabolism->Systemic Circulation Biliary Excretion Biliary Excretion Liver Metabolism->Biliary Excretion

Caption: Oral absorption pathway and potential barriers for this compound.

G cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Low Bioavailability Low Bioavailability Salt Selection Salt Selection Low Bioavailability->Salt Selection Particle Size Reduction Particle Size Reduction Low Bioavailability->Particle Size Reduction Lipid-Based Formulations Lipid-Based Formulations Low Bioavailability->Lipid-Based Formulations Solid Dispersions Solid Dispersions Low Bioavailability->Solid Dispersions In Vitro Dissolution In Vitro Dissolution Salt Selection->In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Lipid-Based Formulations->In Vitro Dissolution Solid Dispersions->In Vitro Dissolution In Vivo PK Studies In Vivo PK Studies In Vitro Dissolution->In Vivo PK Studies In Vivo PK Studies->Low Bioavailability Iterate Optimized Formulation Optimized Formulation In Vivo PK Studies->Optimized Formulation

Caption: Workflow for enhancing the bioavailability of this compound.

G Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation Release of Neutrophil Elastase Release of Neutrophil Elastase Neutrophil Activation->Release of Neutrophil Elastase Tissue Damage Tissue Damage Release of Neutrophil Elastase->Tissue Damage Inhibition of Elastase Inhibition of Elastase Release of Neutrophil Elastase->Inhibition of Elastase This compound This compound This compound->Inhibition of Elastase Inhibition of Elastase->Tissue Damage Prevents

Caption: Simplified signaling pathway of this compound action.

References

Validation & Comparative

A Comparative Efficacy Analysis of FK706 and Sivelestat in Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent neutrophil elastase inhibitors, FK706 and sivelestat (B1662846). Both compounds have been investigated for their therapeutic potential in inflammatory diseases, primarily by targeting the enzymatic activity of neutrophil elastase, a key mediator of tissue damage in various pathological conditions. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental evidence.

Mechanism of Action

Both this compound and sivelestat are potent and selective inhibitors of human neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released from activated neutrophils during an inflammatory response.[3] In conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), excessive neutrophil elastase activity contributes to tissue damage by degrading extracellular matrix components like elastin.[3]

Sivelestat functions as a competitive inhibitor, binding to the active site of neutrophil elastase to block its proteolytic activity.[2][3] Beyond direct enzyme inhibition, sivelestat modulates several intracellular signaling pathways, including the JNK/NF-κB, Nrf2/HO-1, PI3K/AKT/mTOR, and ACE2/Ang-(1-7)/MasR axes, contributing to its anti-inflammatory and cytoprotective effects.[4][5][6]

This compound is described as a slow-binding and competitive inhibitor of human neutrophil elastase.[7] Its mechanism also involves the suppression of NF-κB activation, a critical step in the inflammatory cascade.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and sivelestat from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from separate experiments.

This compound: In Vitro Inhibition Data
Parameter Value
IC50 (Human Neutrophil Elastase) 83 nM[1][7]
Ki (Human Neutrophil Elastase) 4.2 nM[1][7]
IC50 (Mouse Neutrophil Elastase) 22 nM[8]
IC50 (Porcine Pancreatic Elastase) 100 nM[1][7]
IC50 (Elastin Hydrolysis) 230 nM[1][7]
Sivelestat: Preclinical Efficacy in LPS-Induced Acute Lung Injury (Rat Model)
Parameter Effect of Sivelestat Treatment
Lung Wet/Dry Ratio Significant reduction[9]
Serum TNF-α Significant reduction[9]
Serum IL-6 Significant reduction[9]
PaO₂/FiO₂ Ratio Dose-dependent improvement
Lung Injury Score Dose-dependent reduction
Sivelestat: Clinical Efficacy in Patients with Sepsis-Induced ARDS
Parameter Effect of Sivelestat Treatment
28-day Mortality Associated with a decrease[10]
Oxygenation (PaO₂/FiO₂ ratio) Improvement within the first week[10]

Experimental Protocols

In Vivo Model of Acute Lung Injury (ALI)

A commonly used model to evaluate the efficacy of neutrophil elastase inhibitors is the lipopolysaccharide (LPS)-induced ALI model in rodents.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

  • Induction of ALI: A single intratracheal instillation of LPS (e.g., 5 mg/kg) is administered to anesthetized animals.

  • Drug Administration:

    • Sivelestat: Administered intravenously or intraperitoneally at doses ranging from 10 to 30 mg/kg, either before (prophylactic) or after (therapeutic) LPS challenge.[9]

    • This compound: In a model of human neutrophil elastase-induced lung hemorrhage, this compound was administered intratracheally (ED50 of 2.4 µ g/animal ) or intravenously (ED50 of 36.5 mg/kg).[1]

  • Assessment of Lung Injury: At specified time points (e.g., 6, 12, or 24 hours) after LPS administration, the following parameters are assessed:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (neutrophils), total protein concentration, and cytokine levels (e.g., TNF-α, IL-6) are measured.

    • Lung Wet-to-Dry Weight Ratio: An indicator of pulmonary edema.

    • Histopathology: Lung tissue is examined for evidence of inflammation, edema, and structural damage.

    • Arterial Blood Gas Analysis: To determine the PaO₂/FiO₂ ratio as a measure of oxygenation.

In Vitro Model of Endothelial Activation
  • Cell Line: Human pulmonary microvascular endothelial cells (HPMECs) are commonly used.

  • Stimulation: Cells are stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) to mimic endothelial activation.

  • Drug Treatment: Sivelestat is added to the cell culture medium, typically 1-2 hours prior to TNF-α stimulation, at concentrations ranging from 10 to 100 µg/mL.

  • Assessment of Endothelial Activation:

    • Cytokine Secretion: Levels of cytokines like IL-6 and IL-8 in the culture supernatant are measured by ELISA.

    • Adhesion Molecule Expression: Surface expression of adhesion molecules such as ICAM-1 and VCAM-1 is quantified using flow cytometry or Western blot.

Signaling Pathways and Experimental Workflows

Sivelestat's Modulation of Inflammatory Signaling Pathways

Sivelestat has been shown to modulate multiple intracellular signaling pathways that are crucial in the inflammatory response.

sivelestat_pathways LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK PI3K PI3K TLR4->PI3K NeutrophilElastase Neutrophil Elastase NeutrophilElastase->JNK Activates Sivelestat Sivelestat Sivelestat->NeutrophilElastase Inhibits Sivelestat->JNK Inhibits NFkB NF-κB Sivelestat->NFkB Inhibits Nrf2 Nrf2 Sivelestat->Nrf2 Activates Sivelestat->PI3K Inhibits ACE2 ACE2 Sivelestat->ACE2 Upregulates JNK->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines HO1 HO-1 Nrf2->HO1 AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellSurvival Cell Survival mTOR->CellSurvival Ang17 Ang-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR ProtectiveEffects Protective Effects MasR->ProtectiveEffects fk706_pathway InflammatoryStimuli Inflammatory Stimuli NeutrophilElastase Neutrophil Elastase InflammatoryStimuli->NeutrophilElastase NFkB_Activation NF-κB Activation NeutrophilElastase->NFkB_Activation Promotes This compound This compound This compound->NeutrophilElastase Inhibits This compound->NFkB_Activation Suppresses ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB_Activation->ProInflammatoryGenes experimental_workflow AnimalModel Animal Model Selection (e.g., Rat, Mouse) ALI_Induction ALI Induction (e.g., Intratracheal LPS) AnimalModel->ALI_Induction Drug_Administration Drug Administration (this compound or Sivelestat) ALI_Induction->Drug_Administration Endpoint_Analysis Endpoint Analysis (e.g., 24h post-LPS) Drug_Administration->Endpoint_Analysis BALF BALF Analysis (Cells, Protein, Cytokines) Endpoint_Analysis->BALF Histology Lung Histopathology Endpoint_Analysis->Histology LungWater Lung Wet/Dry Ratio Endpoint_Analysis->LungWater BloodGas Arterial Blood Gas Endpoint_Analysis->BloodGas

References

A Comparative Guide to Elastase Inhibitors: FK706 versus ONO-5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent neutrophil elastase inhibitors, FK706 and ONO-5046 (also known as Sivelestat). Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). This document summarizes their inhibitory potency, selectivity, and the experimental methodologies used for their characterization, supported by experimental data from published literature.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and ONO-5046, focusing on their inhibitory activity against human neutrophil elastase (HNE). These values are critical for assessing the potency and potential therapeutic efficacy of these compounds.

ParameterThis compoundONO-5046 (Sivelestat)Reference
Target Enzyme Human Neutrophil ElastaseHuman Neutrophil Elastase[1],[2]
IC50 (HNE) 83 nM44 nM[1],[2]
Ki (HNE) 4.2 nM200 nM[1],[2]
Inhibition Type Competitive, Slow-bindingCompetitive[1],[2]
IC50 (Porcine Pancreatic Elastase) 100 nMNot Reported[1]
Selectivity Weakly inhibits other serine proteases like human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G (IC50 > 340 µM).[1]Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 µM.[2][1],[2]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and ONO-5046 involves precise experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Determination of IC50 and Ki for Elastase Inhibition

Objective: To quantify the potency of an inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity (IC50) and the inhibition constant (Ki).

Materials:

  • Human Neutrophil Elastase (HNE)

  • Synthetic fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Inhibitor (this compound or ONO-5046)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of HNE and the synthetic substrate in the assay buffer.

  • Inhibitor Dilution Series: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add a fixed concentration of HNE to each well.

    • Add varying concentrations of the inhibitor to the wells.

    • Incubate the enzyme and inhibitor for a specific period to allow for binding. For slow-binding inhibitors like this compound, this pre-incubation time is crucial.

    • Initiate the reaction by adding the synthetic substrate to each well.

  • Data Acquisition:

    • Measure the rate of substrate hydrolysis by monitoring the increase in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

    • The Ki value for competitive inhibitors can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. For slow-binding inhibitors, a more complex analysis of the reaction progress curves is required to determine the association (kon) and dissociation (koff) rate constants, from which Ki (koff/kon) is calculated.

Visualizations

Signaling Pathway of Neutrophil Elastase-Mediated Inflammation

Neutrophil elastase, upon release at sites of inflammation, can trigger signaling cascades that perpetuate the inflammatory response. One such pathway involves the activation of Protease-Activated Receptor-2 (PAR2), leading to downstream signaling through the ERK1/2 pathway, ultimately resulting in the expression of pro-inflammatory cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PAR2 PAR2 ERK1_2 ERK1/2 PAR2->ERK1_2 Signal Transduction NF_kB NF-κB ERK1_2->NF_kB Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Promotes Inflammation Inflammation Gene_Expression->Inflammation Leads to NE Neutrophil Elastase NE->PAR2 Activates Inhibitor This compound / ONO-5046 Inhibitor->NE Inhibits

Caption: Neutrophil Elastase Signaling Pathway

Experimental Workflow for Elastase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential elastase inhibitors.

G A Compound Library B Primary Screening (High-Throughput Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Lead Compound Selection D->E F Mechanism of Inhibition Studies (e.g., Ki determination) E->F G Selectivity Profiling (against other proteases) E->G H In vivo Efficacy Studies E->H I Lead Optimization F->I G->I H->I

Caption: Elastase Inhibitor Screening Workflow

Conclusion

Both this compound and ONO-5046 are potent inhibitors of human neutrophil elastase. ONO-5046 exhibits a lower IC50 value, suggesting higher potency in initial enzyme inhibition assays.[2] However, this compound has a significantly lower Ki value, indicating a stronger binding affinity to the enzyme, which is characteristic of its slow-binding nature.[1] The selectivity profiles of both compounds are favorable, with minimal off-target activity against other serine proteases, which is a desirable characteristic for therapeutic agents.[1][2] The choice between these inhibitors for research or therapeutic development may depend on the specific application, considering factors such as the desired duration of action and the specific pathological context. Further head-to-head studies under identical conditions would be beneficial for a more direct comparison.

References

Validating FK706 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of FK706, a novel neutrophil elastase inhibitor, with other alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this compound for further investigation and development.

Executive Summary

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase, demonstrating competitive and slow-binding inhibition.[1] Preclinical studies have highlighted its potential in mitigating inflammatory conditions associated with excessive elastase activity, such as acute lung injury and edema. This guide summarizes the key quantitative data from these studies, outlines the experimental methodologies, and visually represents the relevant signaling pathways. While direct head-to-head preclinical comparisons with other elastase inhibitors in the same in vivo models are limited in the currently available literature, this guide provides a compilation of existing data to inform on the preclinical profile of this compound.

Data Presentation

In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound and a selection of other commercially available elastase inhibitors against human neutrophil elastase (HNE).

InhibitorTypeIC50 (nM)Ki (nM)Target ElastaseOral Bioavailability
This compound Slow-Binding and Competitive 83 4.2 Human Neutrophil Elastase N/A
SivelestatCompetitive44200Human Neutrophil ElastaseNo
Alvelestat (AZD9668)Selective~12.6 (pIC50=7.9)9.4Human Neutrophil ElastaseYes
Freselestat (ONO-6818)Potent and Orally ActiveN/A12.2Human Neutrophil ElastaseYes
GW-311616Potent and Orally Bioavailable220.31Human Neutrophil ElastaseYes

Data sourced from multiple commercial suppliers and literature. Values are approximate and can vary based on assay conditions.[2]

This compound also demonstrated weaker inhibition of other serine proteinases, with IC50 values greater than 340 microM for human pancreatic alpha-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G.[1]

In Vivo Efficacy in Preclinical Models

This compound has been evaluated in rodent models of inflammation, demonstrating significant protective effects.

Preclinical ModelSpeciesAdministration RouteKey OutcomeED50 / Effective Dose
Human Neutrophil Elastase-Induced Lung HemorrhageHamsterIntratrachealProtection against lung hemorrhage2.4 µ g/animal
Human Neutrophil Elastase-Induced Lung HemorrhageHamsterIntravenousProtection against lung hemorrhage36.5 mg/kg
Human Neutrophil Elastase-Induced Paw EdemaMouseSubcutaneousSuppression of paw edema47% inhibition at 100 mg/kg

Data extracted from a study by Fujisawa Pharmaceutical Co., Ltd.[1]

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Mediated Inflammatory Signaling Pathway

Neutrophil elastase (NE), the target of this compound, is a key mediator in inflammatory processes. Its inhibition can disrupt downstream signaling cascades that contribute to tissue damage. The diagram below illustrates the central role of NE in inflammation and the potential points of intervention for inhibitors like this compound.

G Neutrophil Elastase Signaling in Inflammation cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Infection Infection Neutrophil Neutrophil Infection->Neutrophil Tissue Injury Tissue Injury Tissue Injury->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Degranulation ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Cytokine_Processing Cytokine & Receptor Processing (pro-IL-1β, TNFR) NE_Release->Cytokine_Processing PAR2_Activation PAR2 Activation NE_Release->PAR2_Activation Tissue_Damage Tissue_Damage ECM_Degradation->Tissue_Damage Inflammation Inflammation Cytokine_Processing->Inflammation MAPK_Pathway MAPK Pathway Activation PAR2_Activation->MAPK_Pathway p44/42 MAPK MAPK_Pathway->Inflammation Pro-inflammatory Gene Expression This compound This compound This compound->NE_Release Inhibits

Neutrophil elastase signaling cascade.
Preclinical Experimental Workflow for Efficacy Validation

The following diagram outlines a typical workflow for evaluating the efficacy of a neutrophil elastase inhibitor in a preclinical model of acute lung injury.

G Preclinical Efficacy Evaluation Workflow cluster_endpoints Outcome Measures Animal_Model Animal Model Selection (e.g., Hamster, Mouse) Induction Induction of Lung Injury (e.g., Intratracheal Human Neutrophil Elastase) Animal_Model->Induction Treatment_Groups Treatment Groups - Vehicle Control - this compound (Test Article) - Positive Control (Optional) Induction->Treatment_Groups Administration Drug Administration (e.g., Intratracheal, Intravenous, Subcutaneous) Treatment_Groups->Administration Monitoring Monitoring & Endpoint Measurement Administration->Monitoring Data_Analysis Data Analysis & Statistical Evaluation Monitoring->Data_Analysis Hemorrhage_Assessment Assessment of Lung Hemorrhage Monitoring->Hemorrhage_Assessment Edema_Measurement Paw Edema Measurement Monitoring->Edema_Measurement Histopathology Histopathological Analysis Monitoring->Histopathology BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) Monitoring->BALF_Analysis

Workflow for preclinical efficacy studies.

Experimental Protocols

Human Neutrophil Elastase-Induced Lung Hemorrhage in Hamsters
  • Animals: Male Syrian golden hamsters.

  • Induction of Lung Hemorrhage: Animals are anesthetized, and human neutrophil elastase (50 µg in 50 µL of saline) is administered intratracheally.

  • Drug Administration:

    • Intratracheal: this compound is dissolved in saline and administered intratracheally 5 minutes before the elastase challenge.

    • Intravenous: this compound is dissolved in saline and administered intravenously 5 minutes before the elastase challenge.

  • Assessment of Hemorrhage: One hour after elastase administration, the animals are euthanized, and the lungs are lavaged with saline. The amount of hemoglobin in the bronchoalveolar lavage fluid (BALF) is measured spectrophotometrically to quantify the extent of hemorrhage.

  • Data Analysis: The 50% effective dose (ED50) is calculated from the dose-response curve.

Human Neutrophil Elastase-Induced Paw Edema in Mice
  • Animals: Male ICR mice.

  • Induction of Paw Edema: Human neutrophil elastase (20 µg in 20 µL of saline) is injected into the subplantar tissue of the right hind paw.

  • Drug Administration: this compound is administered subcutaneously 30 minutes before the elastase injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the elastase injection and at various time points (e.g., 1, 2, 3, and 4 hours) after. The increase in paw volume is calculated as an index of edema.

  • Data Analysis: The percentage of inhibition of edema at a specific dose is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of human neutrophil elastase and its efficacy in animal models of elastase-induced inflammation. The provided in vivo data in lung hemorrhage and paw edema models suggest a protective role for this compound in inflammatory conditions.

For a comprehensive evaluation of its therapeutic potential, further studies are warranted. Specifically, head-to-head comparative studies of this compound with other established or investigational neutrophil elastase inhibitors in relevant disease models would be highly valuable. Additionally, more detailed pharmacokinetic and pharmacodynamic studies in various preclinical species would provide a clearer understanding of its absorption, distribution, metabolism, and excretion, which is crucial for translating preclinical findings to clinical settings. The experimental protocols and signaling pathway information presented in this guide offer a foundational framework for designing such future investigations.

References

A Head-to-Head Comparison of Novel Elastase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific elastase inhibitor is a critical decision in the study and treatment of a variety of inflammatory diseases. This guide provides an objective, data-driven comparison of novel elastase inhibitors, focusing on their performance, supporting experimental data, and relevant signaling pathways.

Elastases, a class of serine proteases, are crucial mediators in both physiological and pathological processes. Human neutrophil elastase (HNE), in particular, is a key player in the progression of inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.[1][2] An imbalance between neutrophil elastase and its endogenous inhibitors can lead to excessive tissue degradation and inflammation.[2] This has spurred the development of a range of novel elastase inhibitors, each with distinct characteristics.

Quantitative Comparison of Novel Elastase Inhibitors

The inhibitory potency of these compounds is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a selection of novel and commercially available elastase inhibitors against human neutrophil elastase. It is important to note that these values can vary depending on the specific experimental conditions.[3]

InhibitorTypeIC50 (nM)Ki (nM)Target ElastaseOral Bioavailability
Sivelestat (ONO-5046)Competitive44200Human Neutrophil ElastaseNo
Alvelestat (AZD9668)Selective~12.6 (pIC50=7.9)9.4Human Neutrophil ElastaseYes
Freselestat (ONO-6818)Potent and Orally ActiveN/A12.2Human Neutrophil ElastaseYes
GW-311616Potent and Orally Bioavailable220.31Human Neutrophil ElastaseYes
BAY-85-8501Reversible and Potent0.065N/AHuman Neutrophil ElastaseN/A
BI-1323495Reversible and Selective3.614N/AHuman Neutrophil ElastaseN/A
POL6014Inhaled, Selective, ReversibleN/AN/AHuman Neutrophil ElastaseN/A (inhaled)
Ala-Ala-Pro-Val-CMKIrreversibleN/AN/AHuman Neutrophil ElastaseNo

Data sourced from multiple commercial suppliers and literature.[3][4] Values are approximate and can vary based on assay conditions.

Sivelestat, a well-characterized competitive inhibitor, serves as a common benchmark in many studies.[5] Newer agents like Alvelestat and Freselestat demonstrate improved potency and the advantage of oral bioavailability.[3] BI-1323495 has shown high potency and selectivity in early clinical trials.[4] Inhaled inhibitors like POL6014 represent a targeted approach for respiratory diseases, achieving high concentrations in the lungs with low systemic exposure.[6]

Experimental Protocols: In Vitro Neutrophil Elastase Inhibition Assay

To evaluate and compare the efficacy of novel elastase inhibitors, a standardized in vitro inhibition assay is crucial. The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of a compound against human neutrophil elastase.

Objective: To determine the IC50 value of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: e.g., N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Test Compounds (potential inhibitors)

  • Known Inhibitor Control (e.g., Sivelestat)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE substrate in an appropriate solvent (e.g., DMSO).

    • Reconstitute the lyophilized Human Neutrophil Elastase in the assay buffer to a stock concentration.

    • Prepare a serial dilution of the test compounds and the known inhibitor control in the assay buffer.

  • Assay Setup:

    • Add 25 µL of the various dilutions of the test compounds to their respective wells.

    • Add 25 µL of the diluted known inhibitor to the ‘Inhibitor Control’ wells.

    • Add 25 µL of assay buffer to the ‘Enzyme Control’ wells.

    • Add 50 µL of the HNE working solution to each well.

    • Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to interact with the enzyme. For irreversible inhibitors, a longer pre-incubation time may be necessary.[5]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which neutrophil elastase is involved is crucial for the rational design and application of its inhibitors.

NE_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin) NE_Release->ECM_Degradation degrades Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) NE_Release->Proinflammatory_Cytokines stimulates Tissue_Damage Tissue Damage & Emphysema ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Proinflammatory_Cytokines->Inflammation_Amplification Novel_Inhibitors Novel Elastase Inhibitors Novel_Inhibitors->NE_Release inhibit

Caption: Simplified signaling pathway of Neutrophil Elastase in inflammation.

Neutrophil elastase, released from activated neutrophils in response to inflammatory stimuli, contributes to tissue damage by degrading extracellular matrix proteins like elastin.[1] It also amplifies the inflammatory response by stimulating the release of pro-inflammatory cytokines.[1] Novel elastase inhibitors act by directly blocking the activity of released neutrophil elastase, thereby mitigating these downstream pathological effects.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep assay_setup Assay Plate Setup (Inhibitors + Enzyme) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C, 5-15 min) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Fluorescence Reading) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro elastase inhibitor screening.

The selection of an appropriate elastase inhibitor is a critical step in both basic research and drug development. This guide provides a comparative overview of novel inhibitors, standardized experimental protocols for their evaluation, and a visualization of their mechanism of action within key signaling pathways to aid researchers in making informed decisions.

References

FK706: A Comparative Guide to its Specificity as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FK706's specificity against other serine protease inhibitors, supported by experimental data. This compound is a potent and selective inhibitor of human neutrophil elastase, an enzyme implicated in a variety of inflammatory diseases. Understanding its specificity is crucial for its application as a research tool and its potential as a therapeutic agent.

Data Presentation: Inhibitor Specificity Comparison

The following table summarizes the inhibitory activity of this compound and other selected serine protease inhibitors against a panel of serine proteases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the superior selectivity of this compound for human neutrophil elastase.

InhibitorHuman Neutrophil ElastasePorcine Pancreatic ElastaseHuman Pancreatic α-ChymotrypsinHuman Pancreatic TrypsinHuman Leukocyte Cathepsin G
This compound IC50: 83 nM Ki: 4.2 nM [1]IC50: 100 nM[1]IC50: >340 µM[1]IC50: >340 µM[1]IC50: >340 µM[1]
Sivelestat (ONO-5046) IC50: 44 nM[2][3] Ki: 200 nM[3]IC50: 5.6 µM[4]No inhibition up to 100 µM[3][5]No inhibition up to 100 µM[3][5]No inhibition up to 100 µM[3][5]
Alvelestat (AZD9668) IC50: 12 nM Ki: 9.4 nM[6]->600-fold less selective[6]>600-fold less selective[6]>600-fold less selective[6]

Note: A lower IC50 or Ki value indicates greater potency. The data clearly demonstrates that this compound is a highly potent inhibitor of human neutrophil elastase with significantly weaker activity against other serine proteases, indicating its high specificity. Sivelestat and Alvelestat are also potent neutrophil elastase inhibitors with high selectivity.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of a compound against human neutrophil elastase, based on commonly used methodologies.

Objective: To determine the IC50 value of an inhibitor against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • Inhibitor compound (e.g., this compound)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in Assay Buffer to create a range of concentrations.

    • Dilute the HNE to a working concentration in Assay Buffer.

    • Prepare the fluorogenic substrate at a working concentration in Assay Buffer.

  • Assay:

    • Add a fixed volume of the HNE solution to each well of the 96-well plate.

    • Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AMC-based substrates) in kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Human Neutrophil Elastase (HNE)

Human neutrophil elastase, when released during inflammation, can activate various signaling pathways, leading to downstream cellular responses. One such pathway involves the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) TLR4 Toll-like Receptor 4 (TLR4) HNE->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: HNE-mediated activation of the NF-κB signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of an inhibitor.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) serial_dilution->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation add_substrate Add Substrate & Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition) measure_fluorescence->data_analysis plot_curve Plot Dose-Response Curve data_analysis->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a serine protease inhibitor.

References

A Tale of Two Strategies: Comparing FK706 and CFTR Modulators in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of therapeutic approaches in cystic fibrosis (CF) reveals a pivotal distinction between targeting the root cause of the disease and mitigating its downstream inflammatory consequences. This guide delves into a comparison of FK706, a neutrophil elastase inhibitor, and the groundbreaking class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Cystic fibrosis is a multifaceted genetic disorder stemming from mutations in the CFTR gene, leading to dysfunctional or absent CFTR protein. This protein is a crucial ion channel, and its impairment results in the accumulation of thick, sticky mucus in various organs, most critically the lungs. This mucus buildup fosters chronic infection and inflammation, leading to progressive lung damage. Therapeutic strategies have evolved from managing symptoms to directly addressing the defective CFTR protein.

This guide will compare two distinct therapeutic avenues: the direct correction of the CFTR protein by modulators and the inhibition of a key inflammatory enzyme by compounds like this compound.

At the Core of the Problem: CFTR Modulators

CFTR modulators are a class of drugs that have revolutionized CF treatment by targeting the underlying protein defect. They are broadly categorized into correctors and potentiators.

  • Correctors , such as lumacaftor, tezacaftor, and elexacaftor, aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface.

  • Potentiators , like ivacaftor, enhance the function of the CFTR protein once it is at the cell surface by increasing the channel's opening probability.

Combination therapies, including lumacaftor/ivacaftor (Orkambi®), tezacaftor/ivacaftor (Symdeko®), and the highly effective triple-combination elexacaftor/tezacaftor/ivacaftor (Trikafta®), have demonstrated significant clinical benefits for patients with specific CFTR mutations.

Targeting the Inflammatory Cascade: The Case of this compound

In contrast to CFTR modulators, this compound represents a therapeutic strategy aimed at a downstream consequence of CF: chronic inflammation. This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase.[1] Neutrophil elastase is a powerful protease released by neutrophils, a type of white blood cell, in response to infection and inflammation. In the CF lung, the persistent presence of thick mucus and chronic bacterial infections leads to a massive influx of neutrophils and an overabundance of neutrophil elastase. This excess elastase contributes to lung tissue damage and the perpetuation of the inflammatory cycle.

Preclinical studies demonstrated that this compound is a competitive and slow-binding inhibitor of human neutrophil elastase.[1] In animal models, it was effective in mitigating elastase-induced lung hemorrhage and paw edema.[1] However, the clinical development of this compound for cystic fibrosis was ultimately discontinued (B1498344).

Comparative Analysis of Therapeutic Strategies

The following tables provide a quantitative comparison of the clinical efficacy of key CFTR modulators. Due to its discontinued development, clinical data for this compound in cystic fibrosis patients is not available. The preclinical data for this compound is presented separately to highlight its different mechanism of action and stage of development.

Clinical Efficacy of CFTR Modulators
Compound/CombinationTarget PopulationMean Absolute Change in ppFEV1 from BaselineMean Absolute Change in Sweat Chloride (mmol/L) from BaselineCommon Adverse Events
Ivacaftor Patients with G551D mutation+10.6 percentage points-48.1Headache, upper respiratory tract infection, stomach pain, diarrhea
Lumacaftor/Ivacaftor Patients homozygous for F508del mutation+2.6 to 4.0 percentage points-27.3 to -29.8Dyspnea, nasopharyngitis, nausea, diarrhea, upper respiratory tract infection
Tezacaftor/Ivacaftor Patients homozygous for F508del mutation or heterozygous with a residual function mutation+4.0 percentage points-28.9Headache, nasopharyngitis, nausea, sinus congestion
Elexacaftor/Tezacaftor/Ivacaftor Patients with at least one F508del mutation+10.29 to +14.3 percentage points[2][3]-40.30 to -45.1[2]Headache, upper respiratory tract infection, abdominal pain, diarrhea, rash
Preclinical Data for this compound
ParameterResult
Mechanism of Action Competitive and slow-binding inhibitor of human neutrophil elastase[1]
In Vitro Potency (IC50) 83 nM against human neutrophil elastase; 230 nM for inhibition of elastin (B1584352) hydrolysis[1]
Animal Model Efficacy Protected against elastase-induced lung hemorrhage (ED50: 2.4 µ g/animal intratracheal, 36.5 mg/kg intravenous)[1]
Suppressed elastase-induced paw edema in mice (47% inhibition at 100 mg/kg subcutaneous)[1]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathway targeted by CFTR modulators and the proposed pathway for this compound in the context of CF lung inflammation.

CFTR_Modulator_Pathway cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Misfolded CFTR Misfolded CFTR Corrector Corrector Misfolded CFTR->Corrector Binding Correctly Folded CFTR Correctly Folded CFTR Corrector->Correctly Folded CFTR Promotes Folding Trafficked CFTR Trafficked CFTR Correctly Folded CFTR->Trafficked CFTR Trafficking Potentiator Potentiator Trafficked CFTR->Potentiator Binding Functional CFTR Channel Functional CFTR Channel Potentiator->Functional CFTR Channel Increases Channel Opening Ion Transport Ion Transport Functional CFTR Channel->Ion Transport Restored

Figure 1: Mechanism of Action of CFTR Correctors and Potentiators.

FK706_Inflammatory_Pathway Chronic Infection & Inflammation Chronic Infection & Inflammation Neutrophil Influx Neutrophil Influx Chronic Infection & Inflammation->Neutrophil Influx Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Influx->Neutrophil Elastase Release This compound This compound Neutrophil Elastase Release->this compound Inhibition Tissue Damage Tissue Damage Neutrophil Elastase Release->Tissue Damage Inhibited Neutrophil Elastase Inhibited Neutrophil Elastase This compound->Inhibited Neutrophil Elastase Reduced Tissue Damage Reduced Tissue Damage Inhibited Neutrophil Elastase->Reduced Tissue Damage

Figure 2: Proposed Mechanism of Action of this compound in CF Lung Inflammation.

Experimental Protocols

The evaluation of these compounds relies on a variety of specialized experimental assays.

Assays for CFTR Modulator Activity
  • Ussing Chamber Assay: This is a key functional assay used to measure ion transport across epithelial cell monolayers.[4][5][6][7] Polarized epithelial cells expressing mutant CFTR are grown on permeable supports and mounted in an Ussing chamber. The short-circuit current (Isc) is measured to quantify CFTR-mediated chloride secretion. An increase in forskolin-stimulated Isc in the presence of a test compound indicates potentiation, while an increase in the baseline Isc after pre-incubation with a compound suggests correction of the trafficking defect.[4][6]

  • CFTR Trafficking Assay (Western Blot): This biochemical assay is used to assess the maturation and cell surface expression of the CFTR protein.[8][9][10][11][12] Cell lysates are separated by SDS-PAGE and immunoblotted with an anti-CFTR antibody. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight. An increase in the Band C to Band B ratio indicates that a corrector compound has improved the processing and trafficking of the mutant CFTR protein.[11]

Assays for Neutrophil Elastase Inhibition
  • Neutrophil Elastase Activity Assay: This is a fluorometric or colorimetric assay used to measure the enzymatic activity of neutrophil elastase.[13][14][15][16][17] The assay utilizes a synthetic substrate that is cleaved by elastase to release a fluorescent or colored product. The rate of product formation is proportional to the elastase activity. To test an inhibitor like this compound, the compound is pre-incubated with the enzyme before the addition of the substrate, and the reduction in activity is measured.[13][15][17]

  • Elastase-Induced Lung Injury Model in Mice: This in vivo model is used to evaluate the efficacy of elastase inhibitors in a physiological setting.[18][19][20][21][22] Mice are administered elastase intratracheally to induce lung inflammation and damage, mimicking some aspects of CF lung disease. The therapeutic effect of a compound like this compound can then be assessed by measuring endpoints such as lung hemorrhage, inflammatory cell infiltration in bronchoalveolar lavage fluid, and lung tissue histology.[18][19][20][21][22]

Conclusion

The comparison between this compound and CFTR modulators highlights a fundamental divergence in therapeutic strategies for cystic fibrosis. CFTR modulators represent a paradigm shift towards precision medicine, directly targeting the genetic root of the disease and leading to substantial and broad clinical improvements for a large proportion of the CF population. In contrast, this compound exemplifies a more traditional approach of targeting a downstream inflammatory mediator. While inhibiting neutrophil elastase could theoretically offer benefits in reducing lung damage, the discontinuation of this compound's development suggests the challenges of this strategy. The remarkable success of CFTR modulators underscores the profound impact of addressing the primary defect in a genetic disease, offering a powerful lesson for future drug development in cystic fibrosis and other monogenic disorders.

References

Validating the Anti-inflammatory Effects of FK706: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of FK706 with alternative neutrophil elastase inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory agent.

Comparative Efficacy of Neutrophil Elastase Inhibitors

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase, demonstrating competitive and slow-binding inhibition.[1] Its anti-inflammatory effects have been evaluated in various preclinical models. For a comprehensive assessment, its performance is compared with other notable neutrophil elastase inhibitors, primarily Sivelestat (ONO-5046), a clinically used agent in some countries for acute lung injury.[2][3]

In Vitro Inhibitory Activity

The potency of this compound and its alternatives has been determined by their ability to inhibit the enzymatic activity of human neutrophil elastase (HNE). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparison.

InhibitorTarget EnzymeIC50KiNotes
This compound Human Neutrophil Elastase83 nM4.2 nMCompetitive and slow-binding inhibitor. Weakly inhibits other serine proteinases like porcine pancreatic elastase (IC50 = 100 nM), and very weakly inhibits human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G (IC50 > 340 µM).[1]
Sivelestat (ONO-5046) Human Neutrophil Elastase44 nM[2]200 nM[2]Highly selective for neutrophil elastase over other proteases such as trypsin, thrombin, and plasmin.[2]
Alvelestat (AZD9668) Human Neutrophil Elastase12 nM[2]-A reversible and competitive inhibitor.[2]

Note: The IC50 and Ki values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of these inhibitors has been assessed in animal models of inflammation, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced lung injury. The effective dose (ED50) required to produce a 50% reduction in the inflammatory response is a key metric.

InhibitorAnimal ModelAdministration RouteED50 / Effective DoseKey Findings
This compound Mouse Paw Edema (human neutrophil elastase-induced)Subcutaneous100 mg/kg (47% inhibition)Dose-dependently suppressed paw edema.[1]
This compound Mouse Lung Hemorrhage (human neutrophil elastase-induced)Intratracheal2.4 µ g/animal Protected against lung hemorrhage.[1]
This compound Mouse Lung Hemorrhage (human neutrophil elastase-induced)Intravenous36.5 mg/kgProtected against lung hemorrhage.[1]
Sivelestat (ONO-5046) Guinea Pig Acute Lung Injury (LPS-induced)--Attenuated LPS-induced acute lung injury by decreasing neutrophil counts, lung tissue wet to dry weight ratio, and albumin leakage in BAL fluid.[4]
Sivelestat (ONO-5046) Rabbit Acute Lung Injury (TNFα and activated neutrophil-induced)Intravenous20 mg/kg/hAttenuated acute lung injury by inhibiting alveolar epithelial and vascular endothelial injury.[5]

Note: The experimental models and administration routes differ between studies, which should be considered when comparing the in vivo efficacy.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol outlines a general procedure for screening neutrophil elastase inhibitors.

Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) against human neutrophil elastase.

Materials:

  • Human neutrophil elastase (HNE)

  • Fluorogenic HNE substrate

  • Assay buffer

  • Test compound (inhibitor)

  • Control inhibitor (e.g., Sivelestat)

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of HNE, substrate, and test compounds in the assay buffer.

  • Assay Reaction:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound at various concentrations to the respective wells.

    • Include wells for a positive control (HNE without inhibitor) and a negative control (buffer only).

    • Add HNE to all wells except the negative control.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the HNE substrate to all wells.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) over time in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes a standard in vivo model to assess the anti-inflammatory activity of a compound.

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit carrageenan-induced paw edema in rodents.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan solution (1% in sterile saline)

  • Test compound (e.g., this compound)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle for the test compound and reference drug

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Randomly divide the animals into groups: vehicle control, positive control (Indomethacin), and test compound groups (different doses of this compound).

  • Compound Administration: Administer the vehicle, reference drug, or test compound via the desired route (e.g., subcutaneous, oral, or intravenous) at a specified time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

    • Determine the ED50 value of the test compound if multiple doses are tested.

Signaling Pathways and Experimental Workflow

Neutrophil Elastase-Mediated Inflammatory Signaling

Neutrophil elastase, the target of this compound, is a serine protease that plays a crucial role in inflammation. Its release from activated neutrophils can lead to tissue damage and the amplification of the inflammatory response through various signaling pathways.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Activation NE Neutrophil Elastase Neutrophil->NE Release PAR2 PAR2 Receptor NE->PAR2 Activation ECM Extracellular Matrix (e.g., Elastin, Collagen) NE->ECM Degradation MAPK_Pathway p44/42 MAPK Pathway PAR2->MAPK_Pathway Activation Degraded ECM Degraded Matrix Fragments ECM->Degraded ECM Inflammation Inflammation Degraded ECM->Inflammation Chemotaxis Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Pro_inflammatory_Genes Cytokines_Chemokines Cytokines & Chemokines (e.g., IL-8, TNF-α) Pro_inflammatory_Genes->Cytokines_Chemokines Cytokines_Chemokines->Inflammation This compound This compound This compound->NE Inhibition

Caption: Signaling pathway of neutrophil elastase in inflammation and the inhibitory action of this compound.

Experimental Workflow for Validating Anti-inflammatory Effects

The following workflow illustrates the key steps in the preclinical validation of a novel anti-inflammatory compound like this compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Comparison Enzyme_Assay Neutrophil Elastase Inhibition Assay IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Assay Cell-based Assays (e.g., Cytokine Release) Cell_Assay->IC50 Animal_Model Animal Model of Inflammation (e.g., Paw Edema) IC50->Animal_Model Guide Dose Selection Data_Analysis Statistical Analysis IC50->Data_Analysis Compound_Admin Compound Administration Animal_Model->Compound_Admin Efficacy_Eval Efficacy Evaluation (e.g., Edema Measurement) Compound_Admin->Efficacy_Eval ED50 Determine ED50 Efficacy_Eval->ED50 ED50->Data_Analysis Comparison Comparison with Alternative Drugs Data_Analysis->Comparison Conclusion Conclusion on Anti-inflammatory Potential Comparison->Conclusion

Caption: Experimental workflow for validating the anti-inflammatory effects of a compound like this compound.

References

A Comparative Analysis of the Synthetic Elastase Inhibitor FK706 and Endogenous Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development for inflammatory diseases characterized by excessive elastase activity, a comprehensive understanding of both synthetic and endogenous inhibitors is paramount. This guide provides a detailed comparison of FK706, a synthetic neutrophil elastase inhibitor, with the body's primary endogenous elastase inhibitors, alpha-1 antitrypsin (AAT) and secretory leukoprotease inhibitor (SLPI). This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in the pursuit of novel anti-inflammatory therapies.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is quantitatively defined by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The table below summarizes the key quantitative parameters for this compound and the endogenous inhibitors against human neutrophil elastase (HNE).

InhibitorTypeMechanism of ActionKi (nM)IC50 (nM)
This compound SyntheticCompetitive, Slow-Binding4.2[1]83 (synthetic substrate)[1], 230 (elastin)[1]
Alpha-1 Antitrypsin (AAT) EndogenousIrreversible, Covalent "Suicide" Inhibitionk_ass = 6.5 x 10⁷ M⁻¹s⁻¹-
Secretory Leukoprotease Inhibitor (SLPI) EndogenousReversible, Competitive0.3[2]-

Note: The inhibitory potency of Alpha-1 Antitrypsin is represented by its second-order association rate constant (k_ass), which reflects the speed and efficiency of its irreversible inhibition. A direct Ki is not applicable to its "suicide" mechanism.

Mechanisms of Action: A Divergent Approach to Elastase Neutralization

The strategies employed by this compound and endogenous inhibitors to neutralize neutrophil elastase are fundamentally different, a distinction crucial for therapeutic design.

This compound operates as a competitive, slow-binding inhibitor . It reversibly binds to the active site of elastase, preventing the substrate from accessing it. The "slow-binding" characteristic indicates that the inhibitor forms a more stable complex with the enzyme over time, leading to prolonged inhibition.

Alpha-1 Antitrypsin (AAT) , the primary circulating inhibitor of neutrophil elastase, utilizes an irreversible "suicide" inhibition mechanism . AAT acts as a pseudosubstrate for elastase. When elastase cleaves a specific peptide bond in AAT's reactive center loop, AAT undergoes a rapid and dramatic conformational change. This change traps and covalently bonds to the elastase, forming a stable, inactive complex that is subsequently cleared from circulation. This 1:1 stoichiometric inhibition is highly efficient in controlling systemic elastase activity.

Secretory Leukoprotease Inhibitor (SLPI) is the principal elastase inhibitor found in mucosal secretions. It functions as a reversible, competitive inhibitor . SLPI binds non-covalently to the active site of elastase, effectively blocking its activity. This reversible nature allows SLPI to be recycled and to modulate local elastase activity in tissues like the lungs.

Signaling Pathway of Elastase Inhibition cluster_this compound This compound Inhibition cluster_AAT Alpha-1 Antitrypsin Inhibition cluster_SLPI SLPI Inhibition This compound This compound Elastase_FK Neutrophil Elastase This compound->Elastase_FK Competitive Binding Substrate Substrate No Product No Product Elastase_FK->No Product Inhibition AAT Alpha-1 Antitrypsin Elastase_AAT Neutrophil Elastase AAT->Elastase_AAT Pseudosubstrate Binding Cleavage & Conformational Change Cleavage & Conformational Change Elastase_AAT->Cleavage & Conformational Change Irreversible Covalent Complex Inactive Complex Inactive Complex Cleavage & Conformational Change->Inactive Complex SLPI SLPI Elastase_SLPI Neutrophil Elastase SLPI->Elastase_SLPI Reversible Binding Elastase_SLPI->No Product Inhibition Experimental Workflow for Elastase Inhibition Assay start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution pre_incubation Pre-incubate Enzyme and Inhibitor serial_dilution->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure_activity Measure Enzyme Activity (Absorbance/Fluorescence) add_substrate->measure_activity data_analysis Data Analysis (Calculate IC50/Ki) measure_activity->data_analysis end End data_analysis->end

References

Assessing the Translational Potential of FK706: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the translational potential of FK706, a potent neutrophil elastase inhibitor. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this guide aims to inform future research and development decisions.

Executive Summary

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase with demonstrated potency in preclinical models of inflammation.[1] Despite its promising early-stage data, a notable absence of publicly available clinical trial data for this compound significantly hinders a direct assessment of its translational potential. This guide presents the available preclinical data for this compound, juxtaposed with data from alternative neutrophil elastase inhibitors that have progressed to clinical evaluation. This comparative analysis, supplemented by detailed experimental protocols and pathway visualizations, offers a framework for understanding the therapeutic landscape and the hurdles for novel neutrophil elastase inhibitors on the path to clinical translation.

Comparative Analysis of Neutrophil Elastase Inhibitors

To contextualize the potential of this compound, it is essential to compare its preclinical profile with that of other neutrophil elastase inhibitors that have been investigated in clinical settings. The following table summarizes key data points for this compound and its alternatives.

Compound Mechanism of Action Preclinical Efficacy Clinical Development Status Key Clinical Findings
This compound Competitive, slow-binding inhibitor of human neutrophil elastase.[1]Reduced lung hemorrhage and paw edema in mouse models.[1]Phase 1 pharmacokinetic study in healthy volunteers.[2]Smoking accelerates absorption of inhaled this compound.[2] No efficacy or safety data in patient populations is publicly available.
Sivelestat Selective inhibitor of neutrophil elastase.Protective effects in animal models of acute lung injury (ALI).Approved in some countries for ALI/ARDS.Improved oxygenation and reduced inflammatory markers in some studies of ALI/ARDS.
Alvelestat (AZD9668) Oral, selective inhibitor of neutrophil elastase.[3]Reduced lung inflammation in preclinical models.[3]Phase 2 trials for bronchiectasis, cystic fibrosis, and COPD.[4]Showed some improvement in lung function and reduction in inflammatory biomarkers in Phase 2 studies for bronchiectasis.[4]
Elafin Endogenous inhibitor of neutrophil elastase and proteinase-3.[2]Protective in animal models of inflammatory diseases.[2]Phase 2 trials have been conducted.[2]Well-tolerated in Phase 1 trials.[2]
Secretory Leukocyte Protease Inhibitor (SLPI) Endogenous serine protease inhibitor with anti-inflammatory and antimicrobial properties.Protective in various models of inflammation and injury.Investigated as a potential therapeutic; some clinical studies have been performed.Elevated levels are associated with certain inflammatory conditions and may have prognostic value.

Mechanism of Action and Signaling Pathways

This compound exerts its primary effect through the direct inhibition of human neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade extracellular matrix proteins and cleave various signaling molecules, contributing to tissue damage and perpetuating the inflammatory response.

The broader signaling network influenced by neutrophil elastase inhibition is complex. Based on studies of neutrophil elastase and its inhibitors, the following pathways are relevant to the mechanism of action of compounds like this compound.

Neutrophil Elastase Signaling Pathways Signaling Pathways Modulated by Neutrophil Elastase Inhibition cluster_sivelestat Pathways influenced by Sivelestat NE Neutrophil Elastase ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degrades PKC PKCδ NE->PKC Activates NFkB NF-κB NE->NFkB Activates This compound This compound (and other inhibitors) This compound->NE Inhibits This compound->NFkB Inhibits (downstream effect) Inflammation Inflammation & Tissue Damage ECM->Inflammation DUOX1 DUOX1 PKC->DUOX1 ROS ROS DUOX1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK ERK->NFkB Activates Chemokines Chemokine Expression (IL-8, MCP-1) NFkB->Chemokines Induces Chemokines->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Activates Anti_Inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_Inflammatory

Caption: Key signaling pathways influenced by neutrophil elastase and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the evaluation of this compound and other neutrophil elastase inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit human neutrophil elastase activity.

Materials:

  • Human neutrophil elastase (HNE)

  • Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Test compound and reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Add a fixed amount of HNE to each well of the microplate, followed by the addition of the various concentrations of the test compound or reference inhibitor.

  • Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro NE Inhibition Workflow Workflow for In Vitro Neutrophil Elastase Inhibition Assay start Start prep_reagents Prepare Reagents: - HNE - Substrate - Buffers - Test Compounds start->prep_reagents plate_setup Plate Setup: Add HNE and inhibitors to 96-well plate prep_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence data_analysis Data Analysis: Calculate reaction rates and IC50 measure_fluorescence->data_analysis end End data_analysis->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.